GGGYK-Biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H46N8O9S |
|---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C31H46N8O9S/c32-14-25(42)34-15-26(43)35-16-27(44)36-21(13-18-8-10-19(40)11-9-18)29(45)37-20(30(46)47)5-3-4-12-33-24(41)7-2-1-6-23-28-22(17-49-23)38-31(48)39-28/h8-11,20-23,28,40H,1-7,12-17,32H2,(H,33,41)(H,34,42)(H,35,43)(H,36,44)(H,37,45)(H,46,47)(H2,38,39,48)/t20-,21-,22-,23-,28-/m0/s1 |
InChI Key |
UIYMFNURMJVXIG-LVDKCXGXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GGGYK-Biotin: A Technical Guide to Structure, Synthesis, and Application in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the GGGYK-Biotin peptide, a key reagent in modern biochemistry and drug development. The document details its chemical structure, provides a thorough methodology for its synthesis and purification, and describes its primary application in the site-specific labeling of proteins via Sortase-Mediated Ligation (SML). Quantitative data and detailed experimental protocols are presented to enable researchers to effectively utilize this versatile tool.
This compound: Structure and Properties
This compound is a synthetic pentapeptide with the sequence Gly-Gly-Gly-Tyr-Lys, where the epsilon-amino group of the C-terminal lysine (B10760008) residue is covalently linked to biotin (B1667282). The oligo-glycine motif serves as a nucleophile in reactions catalyzed by the enzyme sortase A, while the biotin moiety provides a powerful affinity tag for detection, purification, and immobilization. A common variant is the C-terminally amidated form, GGGYK[K-biotin]-amide, which can enhance stability against carboxypeptidases.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Synthesis and Characterization of this compound
The synthesis of this compound is most effectively achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise assembly of the peptide chain on an insoluble resin support, with excess reagents and byproducts being easily washed away.
Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of GGGYK[K-biotin]-NH2 on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
Fmoc-Lys(Biotin)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Fmoc-Lys(Biotin)-OH):
-
Activate Fmoc-Lys(Biotin)-OH by dissolving it with HBTU, HOBt, and DIEA in DMF or a DMF/NMP mixture (as Fmoc-Lys(Biotin)-OH can have poor solubility in pure DMF).[1]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for Fmoc-Tyr(tBu)-OH, followed by three cycles for Fmoc-Gly-OH.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter to collect the peptide solution.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Lyophilize the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.[2]
Quantitative Data: Synthesis and Characterization
| Parameter | Typical Value | Method of Analysis |
| Crude Peptide Yield | >70% | Gravimetric |
| Purity after RP-HPLC | >95% | Analytical RP-HPLC |
| Molecular Weight | Varies (confirm with MS) | Mass Spectrometry (e.g., ESI-MS) |
Note: Yield and purity can vary based on the scale of synthesis and the efficiency of each coupling and purification step.
Application in Sortase-Mediated Ligation (SML)
This compound is a key reagent for the site-specific labeling of proteins using the bacterial transpeptidase, Sortase A. This enzyme recognizes a specific amino acid motif (LPXTG, where X is any amino acid) at the C-terminus of a target protein. Sortase A cleaves the peptide bond between the threonine and glycine (B1666218) residues and forms a covalent bond with an N-terminal oligo-glycine nucleophile, such as this compound.
Sortase-Mediated Ligation Workflow
The following diagram illustrates the workflow for labeling a protein of interest with this compound using SML.
Caption: Workflow for Sortase-Mediated Ligation.
Experimental Protocol: Protein Labeling with this compound
This protocol is adapted for the labeling of a generic protein containing a C-terminal LPETG motif followed by a His6 tag for purification.
Materials:
-
Purified protein of interest with a C-terminal LPETG-His6 tag
-
This compound peptide
-
Purified Sortase A enzyme
-
SML Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Ni-NTA resin
-
Wash and Elution buffers for Ni-NTA chromatography
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the protein of interest, this compound, and Sortase A in the SML buffer. A typical molar ratio is 1:10:1 (Protein:this compound:Sortase A).
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 4 hours. The reaction time may need to be optimized for specific proteins.
-
Purification:
-
Pass the reaction mixture over a Ni-NTA resin column. The unreacted protein, His-tagged Sortase A, and the cleaved LPETG-His6 tag will bind to the resin.
-
The biotin-labeled protein, which no longer has the His6 tag, will be in the flow-through.
-
Collect the flow-through containing the purified labeled protein.
-
Further purification by size-exclusion chromatography can be performed to remove any remaining excess this compound peptide.
-
-
Analysis: Confirm successful labeling by SDS-PAGE and Western blot analysis using streptavidin-HRP to detect the biotin tag.
Quantitative Data: SML Efficiency and Application
| Parameter | Typical Value | Method of Analysis | Reference |
| SML Ligation Efficiency | >95% | SDS-PAGE, Densitometry | [3] |
| Binding Affinity (Kᴅ) of Labeled Protein | 16.4 μM ± 4.6 μM | Biolayer Interferometry | [4] |
The binding affinity data is for a this compound labeled glycan-binding protein (GBP 2.4.I) binding to a monovalent TF sugar (TF-sp-biotin).[4]
Downstream Application: Dot Blot Assay
Once a protein is labeled with this compound, it can be used in a variety of applications. The dot blot assay is a simple and rapid method to detect the interaction of the labeled protein with a target molecule.
Dot Blot Assay Workflow
Caption: Workflow for a Dot Blot Assay.
Experimental Protocol: Dot Blot Assay
Materials:
-
Nitrocellulose or PVDF membrane
-
Target molecule (e.g., purified mucin, cell lysate)
-
This compound labeled protein
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
Sample Application: Spot 1-2 µL of the target molecule solution onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Primary Incubation: Incubate the membrane with a solution of the this compound labeled protein (e.g., at 1.0 µM in blocking buffer) for 1 hour at room temperature.[4]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound labeled protein.
-
Secondary Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Final Washing: Wash the membrane again three times with TBST for 5-10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The intensity of the signal corresponds to the amount of labeled protein bound to the target molecule.
Conclusion
This compound is a highly effective and versatile reagent for the site-specific labeling of proteins through Sortase-Mediated Ligation. Its straightforward synthesis via SPPS and the robust nature of the SML reaction make it an accessible tool for a wide range of researchers. The resulting biotinylated proteins are suitable for numerous downstream applications, including affinity purification, immobilization, and interaction studies such as dot blot and surface plasmon resonance, providing valuable insights in basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proximity-based Sortase-mediated Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
GGGYK-Biotin in Sortase-Mediated Ligation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action, experimental protocols, and quantitative data related to the use of GGGYK-Biotin in sortase A-mediated ligation. This powerful technique allows for the site-specific biotinylation of proteins, enabling a wide range of applications in research and drug development, from studying protein-protein interactions to targeted drug delivery.
The Core Mechanism: Sortase A-Mediated Transpeptidation
Sortase A, a transpeptidase found in the cell wall of Gram-positive bacteria, is the engine of this elegant bioconjugation method. The enzyme recognizes a specific pentapeptide motif, LPXTG (where X can be any amino acid), at the C-terminus of a target protein. The catalytic mechanism proceeds through a two-step process:
-
Cleavage and Acyl-Enzyme Intermediate Formation: Sortase A cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues of the LPXTG motif. This cleavage results in the formation of a covalent acyl-enzyme intermediate, where the threonine is linked to a cysteine residue in the active site of sortase A via a thioester bond.
-
Nucleophilic Attack and Ligation: The acyl-enzyme intermediate is then resolved by a nucleophilic attack from the N-terminal glycine of a second molecule. In the context of this guide, the nucleophile is the this compound peptide. The terminal amine group of the triglycine (B1329560) sequence attacks the thioester bond, leading to the formation of a new, native peptide bond. This reaction ligates the this compound peptide to the C-terminus of the target protein, releasing the sortase A enzyme.
The specificity of sortase A for its recognition sequence and the N-terminal glycine of the nucleophile ensures a highly controlled and site-specific modification of the target protein.
Quantitative Data on Ligation Efficiency and Kinetics
The efficiency of sortase A-mediated ligation can be influenced by several factors, including the concentrations of the target protein, the this compound peptide, and the sortase A enzyme, as well as reaction time and temperature. The following table summarizes key quantitative data gathered from various studies.
| Parameter | Value | Conditions | Reference |
| Km (Sortase A for this compound) | 140 µM | 22.5°C | [1] |
| Ligation Yield | ~100% | 10 hours incubation at 37°C with 32 µM sortase A. | [2] |
| Ligation Yield | >95% | Proximity-based sortase-mediated ligation (PBSL) | [3] |
| Ligation Yield | >95% | Using depsipeptide substrates | |
| Ligation Yield | Up to 90% | Prolonged incubation times (up to 8 hours) |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in sortase A-mediated biotinylation using this compound.
Expression and Purification of Sortase A (His-tagged)
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding a His-tagged, truncated version of Staphylococcus aureus Sortase A (lacking the N-terminal membrane anchor).
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged sortase A with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted fractions against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Aliquot the purified enzyme and store at -80°C.
Solid-Phase Synthesis of this compound Peptide
This protocol outlines the Fmoc-based solid-phase synthesis of the this compound peptide.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in DMF for 30 minutes.
-
Fmoc-Lys(Boc)-OH Coupling: Couple the first amino acid, Fmoc-Lys(Boc)-OH, to the resin using a standard coupling reagent like HBTU/DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF for 20 minutes.
-
Chain Elongation: Sequentially couple Fmoc-Gly-OH three times using the same coupling and deprotection steps as above.
-
Biotinylation: After the final Fmoc deprotection, couple Biotin-NHS ester to the N-terminus of the peptide in the presence of DIPEA in DMF. Allow the reaction to proceed overnight.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in water. Purify the this compound peptide by reverse-phase HPLC.
-
Lyophilization and Storage: Lyophilize the purified peptide and store it at -20°C.
Sortase A-Mediated Ligation Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the following components in sortase reaction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2):
-
Target protein with a C-terminal LPXTG motif (e.g., 50 µM final concentration)
-
This compound peptide (e.g., 500 µM final concentration)
-
Purified Sortase A (e.g., 10 µM final concentration)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal reaction time may vary depending on the specific protein and desired yield.
-
Reaction Quenching (Optional): The reaction can be stopped by adding 20 mM EDTA to chelate the Ca2+ ions.
-
Analysis and Purification: Analyze the reaction products by SDS-PAGE and Western blot using an anti-His tag antibody (for the target protein) and streptavidin-HRP (for the biotinylated product). Purify the biotinylated protein from the unreacted components and sortase A using affinity chromatography (e.g., Ni-NTA to remove sortase A and unreacted target protein) followed by size-exclusion chromatography.
Applications in Research and Drug Development
The site-specific biotinylation of proteins using this compound and sortase A is a versatile tool with numerous applications. It is important to note that this compound primarily serves as a molecular tool for labeling and detection rather than a direct modulator of cellular signaling pathways. Its utility lies in enabling the study of these pathways with high precision.
-
Probing Protein-Protein Interactions: Biotinylated proteins can be used as baits to pull down interacting partners from cell lysates. The high affinity of the biotin-streptavidin interaction allows for efficient capture and subsequent identification of binding partners by mass spectrometry. This approach is valuable for mapping protein interaction networks within signaling cascades.
-
Cell Surface Labeling and Imaging: Proteins on the surface of living cells can be specifically biotinylated by adding the target protein with an LPXTG tag, this compound, and sortase A to the cell culture medium. The biotinylated cells can then be visualized using fluorescently labeled streptavidin, allowing for the tracking of protein localization and trafficking.
-
Targeted Drug Delivery: The biotin (B1667282) tag can be used to conjugate drugs or imaging agents to proteins, such as antibodies, that target specific cell types. This strategy can enhance the delivery of therapeutic payloads to diseased cells while minimizing off-target effects.
-
Immunoassays: Biotinylated proteins are widely used in various immunoassay formats, such as ELISA, for the detection and quantification of specific analytes. The strong and specific biotin-streptavidin interaction provides a reliable method for signal amplification.
Conclusion
Sortase A-mediated ligation with this compound offers a robust and highly specific method for the biotinylation of proteins. This technical guide has provided a comprehensive overview of the underlying mechanism, quantitative data on reaction performance, detailed experimental protocols, and key applications. By leveraging this powerful technology, researchers and drug development professionals can advance their understanding of complex biological processes and develop novel therapeutic and diagnostic agents.
References
An In-depth Technical Guide to GGGYK-Biotin Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying GGGYK-Biotin protein labeling, a powerful technique for the site-specific biotinylation of proteins. The core of this method lies in the enzymatic activity of Sortase A, a transpeptidase that facilitates the covalent attachment of a biotin (B1667282) moiety to a target protein with high precision and efficiency.
Core Principle: Sortase-Mediated Ligation (SML)
The this compound labeling method does not rely on traditional chemical conjugation to reactive amino acid side chains. Instead, it employs an enzymatic reaction known as Sortase-Mediated Ligation (SML). This technique utilizes the bacterial enzyme Sortase A from Staphylococcus aureus, which recognizes and acts upon two specific peptide motifs:
-
The Sortase Recognition Motif (LPXTG): This motif, where 'X' can be any amino acid, must be engineered into the C-terminus of the target protein. Sortase A cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues of this motif.
-
The Nucleophilic Oligo-glycine Motif (GGG): An oligo-glycine sequence, typically with three or more glycine residues, acts as the nucleophile in the reaction. In the this compound labeling peptide, this motif is at the N-terminus.
The reaction proceeds through a two-step mechanism. First, Sortase A cleaves the LPXTG motif on the target protein, forming a thioacyl intermediate between the threonine and the enzyme's active site cysteine. Subsequently, the N-terminal glycine of the this compound peptide nucleophilically attacks this intermediate, resulting in the formation of a stable amide bond. This process ligates the this compound peptide to the C-terminus of the target protein, releasing the original C-terminal glycine of the recognition motif. The GGGYK peptide itself serves as a substrate for Sortase A, with the biotin molecule attached to the lysine (B10760008) (K) residue.
The specificity of Sortase A for its recognition motifs ensures that biotinylation occurs only at the intended C-terminal location, avoiding the random and potentially function-disrupting modifications associated with traditional chemical biotinylation methods.
Figure 1: The core principle of Sortase-A mediated this compound protein labeling.
Quantitative Data on Sortase-Mediated Ligation
| Molar Ratio (LPETG Protein : GGG Nucleophile) | Sortase A Concentration | Incubation Time (hours) | Temperature (°C) | Typical Yield (%) |
| 1:1 | 10 µM | 4 | 25 | 30 - 65 |
| 1:5 | 10 µM | 4 | 25 | 70 - 80 |
| 1:10 | 10 µM | 4 | 25 | > 80 |
| 1:20 | 10 µM | 4 | 25 | ~85 |
Note: The data presented in this table are generalized from SML protein-protein fusion experiments and should be considered as a guideline. Optimal conditions for this compound labeling of a specific target protein may vary and should be determined empirically.
Experimental Protocols
The following sections provide a detailed methodology for the expression of a target protein with a C-terminal Sortase A recognition motif and its subsequent biotinylation using the this compound peptide.
Expression and Purification of LPXTG-tagged Target Protein
-
Vector Construction: The coding sequence of the target protein should be cloned into a suitable expression vector, ensuring that it is in-frame with a C-terminal sequence encoding the Sortase A recognition motif (e.g., LPETGG) followed by an affinity tag (e.g., a hexa-histidine tag).
-
Protein Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced according to standard protocols (e.g., with IPTG).
-
Cell Lysis: After harvesting, the cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lysed by sonication or high-pressure homogenization.
-
Affinity Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged target protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound proteins.
-
Elution: The LPXTG-tagged target protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange: The eluted protein is buffer-exchanged into a sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5) using dialysis or a desalting column. The protein concentration is determined using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.
Sortase-Mediated Biotinylation Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the purified LPXTG-tagged target protein, the this compound peptide, and Sortase A enzyme in the sortase reaction buffer. The recommended molar ratio of target protein to this compound peptide is typically between 1:5 and 1:20 to drive the reaction towards completion. The concentration of Sortase A should be optimized, but a starting point of 1-10 µM is common.
-
Incubation: Incubate the reaction mixture at a suitable temperature, typically between 25°C and 37°C, for a period of 1 to 4 hours. The optimal incubation time should be determined empirically.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by SDS-PAGE. A successful reaction will show a shift in the molecular weight of the target protein corresponding to the addition of the this compound peptide.
Purification of the Biotinylated Protein
-
Removal of His-tagged Sortase A and Unreacted Target Protein: After the reaction is complete, the mixture is passed through a Ni-NTA resin. The His-tagged Sortase A and any unreacted His-tagged target protein will bind to the resin, while the biotinylated protein, which has lost its His-tag during the ligation process, will be in the flow-through.
-
Removal of Excess this compound Peptide: The flow-through containing the biotinylated protein is then subjected to buffer exchange or size-exclusion chromatography to remove the excess, unreacted this compound peptide.
-
Verification of Biotinylation: The final purified protein should be analyzed by SDS-PAGE and Western blot. The Western blot should be probed with a streptavidin-conjugate (e.g., streptavidin-HRP) to confirm the presence of the biotin tag on the target protein.
Figure 2: A detailed workflow for this compound protein labeling.
Conclusion
The this compound protein labeling method, based on Sortase-Mediated Ligation, offers a robust and highly specific approach for the C-terminal biotinylation of proteins. Its enzymatic nature ensures a level of precision that is difficult to achieve with conventional chemical methods, making it an invaluable tool for a wide range of applications in research and drug development, including protein immobilization, detection, and purification. By understanding the core principles and optimizing the reaction conditions, researchers can effectively utilize this technique to generate high-quality, site-specifically biotinylated proteins for their specific needs.
GGGYK-Biotin Peptide for Sortase A-Mediated Ligation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortase A (SrtA), a transpeptidase found in Gram-positive bacteria, has emerged as a powerful enzymatic tool for site-specific protein modification.[1][2] This enzyme recognizes a specific C-terminal sorting signal, most commonly LPXTG (where X is any amino acid), cleaves the peptide bond between threonine and glycine (B1666218), and subsequently ligates the N-terminus of an oligoglycine nucleophile.[1][3][4] This remarkable specificity and efficiency have led to the development of "sortagging," a versatile technique for protein labeling, immobilization, and the creation of novel protein conjugates.[1] This guide focuses on the use of a specific nucleophilic peptide, GGGYK-Biotin, in sortase A-mediated reactions, providing a comprehensive overview of the underlying principles, experimental protocols, and key data. Biotinylation of proteins is a cornerstone of many life science applications, enabling highly sensitive detection and robust affinity purification.[5][6] The this compound peptide, with its triglycine (B1329560) motif for sortase recognition and a biotinylated lysine (B10760008) residue, serves as an efficient substrate for introducing biotin (B1667282) onto a target protein in a precise and controlled manner.
Core Principles of Sortase A-Mediated Ligation
The sortase A-catalyzed reaction is a two-step transpeptidation process.[1] Initially, the active site cysteine of sortase A nucleophilically attacks the threonine residue within the LPXTG motif of a target protein, leading to the cleavage of the T-G bond and the formation of a covalent thioacyl intermediate between the protein and the enzyme.[3][7] In the second step, the N-terminal amine group of an oligoglycine nucleophile, such as this compound, resolves this intermediate through a second nucleophilic attack. This results in the formation of a stable amide bond, covalently linking the biotinylated peptide to the C-terminus of the target protein and regenerating the active sortase A enzyme.[7][8] The reaction is highly specific for the LPXTG motif and the N-terminal glycine residues, ensuring precise modification at the desired location.[9]
Quantitative Data Summary
The efficiency of sortase A-mediated ligation is influenced by several factors, including the concentrations of the enzyme, substrate protein, and the nucleophilic peptide, as well as reaction time and temperature. The following tables summarize typical quantitative parameters for sortase A reactions.
| Parameter | Typical Range | Reference |
| Sortase A Concentration | 20 - 150 µM | [7][10] |
| Target Protein (LPXTG-tagged) Concentration | 10 - 50 µM | [7][10] |
| This compound Peptide Concentration | 0.5 - 1 mM | [7][10] |
| Reaction Temperature | Room Temperature (RT) to 37 °C | [7][10][11] |
| Reaction Time | 1 - 8 hours | [7][10][11] |
| Product Yield | Up to 100% | [12] |
Table 1: General Reaction Parameters for Sortase A-Mediated Ligation. These parameters provide a starting point for optimizing the biotinylation of a specific target protein.
| Component | Final Concentration |
| Tris-HCl (pH 7.5 - 8.0) | 50 mM |
| NaCl | 150 mM |
| CaCl₂ | 5 - 10 mM |
Table 2: Typical Sortase A Reaction Buffer Composition. [11][13] Calcium ions are generally required for the activity of Staphylococcus aureus Sortase A.[14]
Experimental Protocols
Synthesis of this compound Peptide
The this compound peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[4][10]
Materials:
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Biotin)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by incubating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each coupling cycle, dissolve the Fmoc-amino acid and coupling reagents (HBTU, DIPEA) in NMP and add to the resin. Allow the reaction to proceed for 2 hours at room temperature.[4]
-
Repeat the deprotection and coupling steps for each amino acid in the sequence (Lys(Biotin), Tyr(tBu), Gly, Gly, Gly).
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin extensively with DCM. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the this compound peptide by mass spectrometry and analytical HPLC.
Sortase A-Mediated Biotinylation of a Target Protein
This protocol describes the general procedure for labeling a protein containing a C-terminal LPETG tag with this compound.
Materials:
-
Purified target protein with a C-terminal LPETG-His₆ tag
-
Purified, active Sortase A (e.g., from Staphylococcus aureus)
-
This compound peptide
-
10x Sortase Reaction Buffer (500 mM Tris-HCl pH 7.5, 1.5 M NaCl, 100 mM CaCl₂)[14]
-
SDS-PAGE materials
-
Western blot materials (Streptavidin-HRP conjugate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components to the desired final volume:
-
Target protein (final concentration: 10-50 µM)
-
This compound peptide (final concentration: 0.5-1 mM)
-
Sortase A (final concentration: 20-150 µM)
-
10x Sortase Reaction Buffer (to a final concentration of 1x)
-
Nuclease-free water to the final volume
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-5 hours.[7][10] For optimization, aliquots can be taken at different time points (e.g., 15 min, 1 hr, 3 hr, 5 hr) and the reaction stopped by adding SDS-PAGE loading buffer.[10]
-
Analysis of Ligation:
-
Analyze the reaction products by SDS-PAGE. A successful ligation will result in a slight increase in the molecular weight of the target protein.
-
Confirm biotinylation by Western blot analysis using a streptavidin-HRP conjugate for detection.[15]
-
-
Purification of the Biotinylated Protein:
-
The unreacted target protein (still containing the His₆ tag) and the His-tagged Sortase A can be removed by passing the reaction mixture through a Ni-NTA affinity chromatography column.[15] The biotinylated protein will be in the flow-through.
-
Alternatively, if the target protein does not have a His-tag, other chromatography methods such as size-exclusion or ion-exchange chromatography can be used to separate the labeled protein from the enzyme and excess peptide.
-
Visualizations
Sortase A Reaction Mechanism
Caption: Mechanism of Sortase A-mediated biotinylation.
Experimental Workflow for Protein Biotinylation
Caption: Workflow for sortase-mediated protein biotinylation.
Conclusion
The use of this compound peptide in conjunction with sortase A provides a robust and highly specific method for the site-specific biotinylation of proteins. This technique offers significant advantages over traditional chemical biotinylation methods, which often result in heterogeneous products and potential disruption of protein function. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to implement sortagging technology for a wide range of applications, from basic research to the development of novel diagnostics and therapeutics. The versatility and precision of this enzymatic approach continue to expand the toolkit available to scientists for protein engineering and functionalization.
References
- 1. Broadening the scope of sortagging - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06705H [pubs.rsc.org]
- 2. Sortase-mediated protein ligation: an emerging biotechnology tool for protein modification and immobilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship of the Stem Peptide in Sortase A Mediated Ligation from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific C-terminal internal loop labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017050866A1 - Novel soluble sortase a - Google Patents [patents.google.com]
- 9. cedar.wwu.edu [cedar.wwu.edu]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. roboklon.com [roboklon.com]
- 12. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 13. constantsystems.com [constantsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biotinylation for Protein Functionalization
For researchers, scientists, and drug development professionals, understanding the intricacies of protein functionalization is paramount for advancing biological research and therapeutic development. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in this field. This guide provides a comprehensive overview of the principles, methodologies, and applications of biotinylation in protein functionalization, with a focus on the practical aspects of experimental design and data interpretation. While specific reagents may vary, the core principles detailed herein provide a robust foundation for utilizing biotinylation in your research.
Core Principles of Biotinylation
Biotin, a small vitamin (Vitamin H, MW: 244.31 Da), exhibits an extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and its bacterial homolog, streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[1][2] This high-affinity interaction is the basis for the widespread use of biotin as a tag in molecular and cell biology. The small size of the biotin molecule allows it to be conjugated to proteins often without significantly altering their biological function.[2][3]
The process of biotinylation involves the use of a biotinylating reagent, which consists of the biotin moiety, a spacer arm, and a reactive group that targets specific functional groups on the protein. The choice of reactive group determines the site of biotinylation. Common targets on proteins are primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus.[4]
Key considerations for biotinylation:
-
Spacer Arm: A spacer arm between the biotin and the reactive group is crucial to overcome steric hindrance and allow efficient binding of the biotin tag to the binding pocket of avidin or streptavidin, which is located about 9 Å below the protein surface.[1][3]
-
Reactive Group: The choice of reactive group dictates the specificity of the labeling. N-hydroxysuccinimide (NHS) esters are commonly used to target primary amines.[5]
-
Stoichiometry: The molar ratio of the biotinylating reagent to the protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling without compromising protein function.
Quantitative Data in Protein Biotinylation
The efficiency of biotinylation and the subsequent interaction with avidin/streptavidin can be quantified. This data is essential for ensuring the reproducibility and validity of experiments.
| Parameter | Typical Values | Significance | Reference |
| Biotin-Avidin/Streptavidin Dissociation Constant (Kd) | ~ 10⁻¹⁵ M | Indicates one of the strongest known non-covalent biological interactions, ensuring stable complex formation. | [1][2] |
| Avidin Molecular Weight | ~67 kDa | A tetrameric glycoprotein (B1211001) with four biotin-binding sites. | [1] |
| Streptavidin Molecular Weight | ~60 kDa | A tetrameric protein with four biotin-binding sites, lacking the glycosylation of avidin. | [1] |
| Biotin Molecular Weight | 244.31 g/mol | Its small size minimizes interference with protein function. | [6][7] |
| Optimal pH for NHS Ester Reaction | 7.0 - 9.0 | The reaction with primary amines is most efficient in this pH range. | [8] |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of successful scientific inquiry. Below are generalized protocols for protein biotinylation and the subsequent purification of biotinylated proteins.
3.1. General Protocol for Protein Biotinylation using an NHS-Ester Biotin Reagent
This protocol outlines the fundamental steps for labeling a protein with a biotinylating reagent that targets primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester biotinylating reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the biotin reagent
-
Desalting column or dialysis cassette for removing excess biotin
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.[8]
-
Prepare the Biotinylating Reagent: Immediately before use, dissolve the NHS-ester biotinylating reagent in DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a calculated molar excess of the biotinylating reagent to the protein solution. A common starting point is a 10- to 20-fold molar excess. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times at lower temperatures can help to maintain protein stability.
-
Removal of Excess Biotin: Separate the biotinylated protein from the unreacted biotinylating reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[9]
3.2. Protocol for Purification of Biotinylated Proteins using Streptavidin Agarose (B213101)
This protocol describes the enrichment of biotinylated proteins from a complex mixture.
Materials:
-
Cell lysate or protein mixture containing the biotinylated protein
-
Streptavidin-conjugated agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a buffer containing free biotin for competitive elution with monomeric avidin)[1]
Procedure:
-
Prepare the Streptavidin Beads: Wash the streptavidin agarose beads with the binding/wash buffer to remove any storage solution.
-
Binding: Add the protein sample containing the biotinylated protein to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Pellet the beads by centrifugation and remove the supernatant. Wash the beads extensively with the binding/wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound biotinylated proteins from the beads. Due to the strength of the biotin-streptavidin interaction, harsh denaturing conditions are often required.[1] For applications where protein integrity is crucial, methods using modified avidins with lower binding affinities or cleavable biotinylating reagents can be employed.[1]
Visualization of Workflows and Pathways
Visual representations are invaluable for understanding complex biological processes and experimental procedures.
Caption: A generalized workflow for the biotinylation, purification, and analysis of a target protein.
Proximity labeling techniques, such as BioID and TurboID, utilize biotinylation to identify protein-protein interactions within a cell.[10] An enzyme (e.g., a biotin ligase) is fused to a protein of interest. Upon addition of biotin and ATP, the enzyme generates reactive biotin species that covalently label nearby proteins.[10] These biotinylated proteins can then be isolated and identified by mass spectrometry.
Caption: Signaling pathway illustrating proximity labeling using a biotin ligase fusion protein to identify protein interactors.
Applications in Drug Development and Research
Biotinylation is a versatile tool with numerous applications in research and drug development:
-
Immunoassays: Biotinylated antibodies are widely used in ELISA and Western blotting for sensitive detection.[2]
-
Protein Purification: The high-affinity biotin-streptavidin interaction allows for efficient one-step purification of recombinant proteins.[11]
-
Cell Surface Labeling: Membrane-impermeable biotinylating reagents can be used to specifically label and isolate cell surface proteins.[4]
-
Proximity Labeling: Techniques like BioID and TurboID use biotinylation to map protein-protein interaction networks in living cells.[10]
-
Drug Targeting: Biotin can be conjugated to drugs or nanoparticles to target them to cancer cells that overexpress biotin receptors.[12]
This guide provides a foundational understanding of biotinylation for protein functionalization. The specific details of any experiment will need to be optimized based on the protein of interest and the desired application. By carefully considering the principles and protocols outlined here, researchers can effectively harness the power of biotinylation to advance their scientific goals.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 4. Surface protein biotinylation [protocols.io]
- 5. sussex-research.com [sussex-research.com]
- 6. Biotin - Wikipedia [en.wikipedia.org]
- 7. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Proximity labeling technologies to illuminate glycan-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of GGGYK-Biotin: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of the GGGYK-Biotin Peptide for Researchers, Scientists, and Drug Development Professionals.
Introduction
The this compound peptide has emerged as a valuable tool in the study of Sortase A (SrtA), a transpeptidase found in Gram-positive bacteria. This enzyme plays a crucial role in the covalent anchoring of surface proteins, many of which are virulence factors, to the bacterial cell wall peptidoglycan. The unique ability of Sortase A to recognize a specific peptide motif (LPXTG) and catalyze a transpeptidation reaction has been harnessed for various biotechnological applications, including protein engineering, site-specific labeling, and the development of novel therapeutics. This compound serves as a key substrate in these endeavors, facilitating the investigation of Sortase A activity and the development of enzyme variants with tailored properties. This guide provides a comprehensive overview of the discovery, synthesis, and application of the this compound peptide.
Discovery and Rationale for the GGGYK Sequence
The this compound peptide was developed as a synthetic substrate for Sortase A-mediated reactions. The design of its amino acid sequence is rooted in the known substrate requirements of the enzyme.
-
Triglycine (B1329560) (GGG) Motif: The N-terminal triglycine motif is the primary nucleophile in the Sortase A-catalyzed transpeptidation reaction. Sortase A cleaves its recognition motif (LPXTG) on a target protein and forms a thioacyl intermediate. This intermediate is then resolved by the amino group of the N-terminal glycine (B1666218) of a (oligo)glycine nucleophile, resulting in the formation of a new peptide bond. The triglycine sequence is a well-established and efficient nucleophile for Staphylococcus aureus Sortase A.
-
Tyrosine (Y) and Lysine (B10760008) (K) Residues: While the original publications utilizing this compound do not explicitly detail the rationale for the inclusion of Tyrosine and Lysine, their presence can be inferred based on common peptide design strategies. The tyrosine residue, with its aromatic side chain, can aid in the quantification of the peptide via UV-spectroscopy at 280 nm. The lysine residue provides a primary amine on its side chain, which serves as the conjugation site for the biotin (B1667282) molecule. This strategic placement of lysine at the C-terminus ensures that the critical N-terminal triglycine motif remains available for the Sortase A-mediated ligation.
-
Biotin Moiety: The biotin tag is a crucial component for detection and purification. The high-affinity interaction between biotin and streptavidin (or avidin) allows for the development of a wide range of assays, including ELISAs, pull-down assays, and fluorescence-based detection methods.
Synthesis and Characterization
The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₇N₉O₇S |
| Molecular Weight | 693.82 g/mol |
| Amino Acid Sequence | Gly-Gly-Gly-Tyr-Lys(Biotin) |
| Purity (typical) | >95% (as determined by HPLC) |
| Solubility | Soluble in water and DMSO |
Experimental Protocols
This compound is primarily used as a substrate to study the activity and specificity of Sortase A and its engineered variants. A common application is in fluorescence-based assays and yeast display systems.
General Sortase A Activity Assay
This protocol describes a generic in vitro assay to measure the activity of Sortase A using a FRET-based substrate and this compound as the nucleophile.
Materials:
-
Purified Sortase A enzyme
-
FRET-based Sortase A substrate (e.g., Dabcyl-LPETG-Edans)
-
This compound peptide
-
Sortase A reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
In a microplate well, combine the Sortase A reaction buffer, the FRET-based substrate, and this compound to their desired final concentrations.
-
Initiate the reaction by adding the purified Sortase A enzyme.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
The initial rate of the reaction is proportional to the enzyme activity.
Yeast Display-Based Sortase A Evolution
This compound is a key reagent in the directed evolution of Sortase A variants with improved properties, such as enhanced catalytic activity or altered substrate specificity. This is often achieved using yeast surface display[1].
Experimental Workflow:
-
A library of Sortase A variants is genetically fused to a yeast surface display protein (e.g., Aga2p).
-
The yeast cells displaying the Sortase A library are incubated with a substrate containing the LPETG recognition motif.
-
The cells are then incubated with this compound.
-
Active Sortase A variants on the yeast surface will catalyze the ligation of the this compound to the LPETG-containing substrate.
-
The biotinylated yeast cells are then labeled with a fluorescently tagged streptavidin conjugate.
-
Fluorescence-activated cell sorting (FACS) is used to isolate the most fluorescent cells, which correspond to the yeast displaying the most active Sortase A variants.
-
The genes encoding the improved Sortase A variants are recovered from the sorted yeast and subjected to further rounds of mutation and selection.
Quantitative Data
Table 2: Kinetic Parameters for S. aureus Sortase A Substrates
| Substrate | Km | Reference |
| GGG (nucleophile) | 140 µM | [1] |
| LPETG (recognition motif) | 7.6 mM | [1] |
Note: The reported Km for GGG provides an indication of the affinity of the nucleophile-binding site of Sortase A.
Signaling Pathways and Logical Relationships
This compound is not known to be directly involved in any cellular signaling pathways. Its primary role is that of a synthetic biochemical tool designed to interact with Sortase A in vitro and in cell-based assays. The relevant pathway is the enzymatic mechanism of Sortase A itself.
Diagram 1: Sortase A Catalytic Mechanism
Caption: The catalytic cycle of Sortase A-mediated transpeptidation.
Diagram 2: Experimental Workflow for Yeast Display-Based Sortase A Evolution
Caption: Workflow for directed evolution of Sortase A using yeast display.
Conclusion
The this compound peptide is a well-established and indispensable tool for the study of Sortase A. Its rational design, incorporating a nucleophilic triglycine motif and a versatile biotin handle, has enabled the development of robust assays for enzyme activity and the successful engineering of Sortase A variants with novel properties. While further elucidation of the precise kinetic parameters of this compound with Sortase A would be beneficial, its utility in a wide range of biochemical and biotechnological applications is undisputed. This guide provides a foundational understanding for researchers and scientists looking to employ this valuable peptide in their work.
References
GGGYK-Biotin: A Versatile Tool for the Investigation of Glycan-Binding Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycan-binding proteins (GBPs) is paramount to understanding a myriad of biological processes, from cell-cell recognition and signaling to immune responses and disease pathogenesis. The development of sophisticated molecular tools is crucial for elucidating the intricate interactions between glycans and their protein partners. Among these tools, biotinylated probes offer a robust and versatile platform for the detection and characterization of GBPs. This technical guide focuses on the application of a specific biotinylated peptide, GGGYK-Biotin, in conjunction with engineered glycan-binding proteins for the study of glycan interactions.
The this compound peptide serves as a handle for the functionalization of recombinant proteins through a process known as sortase-mediated ligation (SML).[1] This technique allows for the site-specific attachment of biotin (B1667282) to a protein of interest, which can then be used in a variety of downstream applications, including glycan arrays, surface plasmon resonance (SPR), and cell-based assays. This guide will provide a comprehensive overview of the synthesis and application of this compound-labeled GBPs, with a particular focus on an engineered GBP (2.4.I) that recognizes the cancer-associated Thomsen-Friedenreich (TF) antigen.[1]
Data Presentation
The quantitative analysis of the binding affinity of engineered GBPs functionalized with this compound is critical for interpreting experimental results. The following table summarizes the binding affinity of the engineered GBP 2.4.I for the TF antigen.
| Interacting Molecules | Technique | Dissociation Constant (KD) | Reference |
| Engineered GBP 2.4.I and TF-sp-biotin | Bio-Layer Interferometry | 16.4 μM ± 4.6 μM | [1] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in studying glycan-binding proteins. Below are protocols for the key experimental procedures.
Protocol 1: Synthesis of GGGYK-Biotinylated Glycan-Binding Protein
This protocol describes the synthesis of a this compound labeled glycan-binding protein using sortase-mediated ligation.[1]
Materials:
-
Engineered GBP with a C-terminal LPETGG motif and a His6 tag
-
GGGYK(K-biotin)T-amide peptide
-
Sortase A (SrtA) enzyme
-
Ni-NTA resin
-
Reaction buffer (e.g., Tris buffer with CaCl2)
-
Desalting column
Procedure:
-
Express and purify the engineered GBP with the C-terminal LPETGG-His6 tag using standard protein expression and purification techniques.
-
Prepare the reaction mixture by combining the purified GBP, GGGYK(K-biotin)T-amide peptide, and SrtA enzyme in the reaction buffer.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the ligation reaction to proceed.
-
Pass the reaction mixture over a Ni-NTA resin column. The unreacted GBP with the His6 tag and the His-tagged SrtA enzyme will bind to the resin, while the this compound-ligated GBP will be in the flow-through.
-
Collect the flow-through containing the biotinylated GBP.
-
Perform a desalting step using a desalting column to remove any excess unreacted this compound peptide.
-
Confirm the successful biotinylation of the GBP using techniques such as Western blot with streptavidin-HRP or mass spectrometry.
Protocol 2: Glycan Microarray Analysis with GGGYK-Biotinylated GBP
This protocol outlines the use of a GGGYK-Biotinylated GBP to probe a glycan microarray for binding specificity.
Materials:
-
GGGYK-Biotinylated GBP
-
Glycan microarray slide
-
Blocking buffer (e.g., TSM buffer with 1% BSA and 0.05% Tween 20)
-
Wash buffer (e.g., TSM buffer with 0.05% Tween 20)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Cy3)
-
Microarray scanner
Procedure:
-
Allow the glycan microarray slide to equilibrate to room temperature.
-
Rehydrate the slide with wash buffer for 5 minutes.
-
Block the slide with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific binding.
-
Wash the slide four times with wash buffer.
-
Dilute the GGGYK-Biotinylated GBP to the desired concentration in blocking buffer.
-
Apply the diluted biotinylated GBP solution to the glycan microarray and incubate for 1 hour at room temperature in a humidified chamber.
-
Wash the slide four times with wash buffer.
-
Prepare a solution of fluorescently labeled streptavidin in blocking buffer.
-
Apply the fluorescently labeled streptavidin solution to the microarray and incubate for 1 hour at room temperature in the dark in a humidified chamber.
-
Wash the slide four times with wash buffer, followed by four washes with TSM buffer, and finally four washes with Milli-Q water.
-
Dry the slide by centrifugation.
-
Scan the slide using a microarray scanner at the appropriate wavelength for the fluorophore used.
-
Analyze the fluorescence intensity of each spot to determine the binding specificity of the GBP.
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
This protocol describes the use of SPR to measure the binding kinetics of a GGGYK-Biotinylated GBP to its glycan ligand.
Materials:
-
SPR instrument
-
Streptavidin-coated sensor chip
-
GGGYK-Biotinylated GBP
-
Glycan analyte of interest
-
Running buffer (e.g., PBS with 0.05% Tween 20)
-
Regeneration solution (if applicable)
Procedure:
-
Equilibrate the streptavidin-coated sensor chip with running buffer.
-
Inject the GGGYK-Biotinylated GBP over the sensor surface to allow for its capture by the immobilized streptavidin. A stable baseline should be achieved, indicating successful immobilization.
-
Inject a series of concentrations of the glycan analyte over the sensor surface, followed by a dissociation phase with running buffer.
-
After each analyte injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound analyte, if the interaction is reversible.
-
Record the sensorgrams for each analyte concentration.
-
Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Signaling Pathways and Experimental Workflows
Visual representations of the molecular processes and experimental procedures are provided below to facilitate a deeper understanding.
Caption: Workflow for the synthesis of GGGYK-Biotinylated GBP.
Caption: Experimental workflow for glycan microarray analysis.
Caption: Signaling events in T-cells leading to TF antigen exposure.
Conclusion
The this compound peptide, in combination with sortase-mediated ligation, provides a powerful and specific method for the biotinylation of engineered glycan-binding proteins. This approach enables the use of these proteins in a wide range of assays for the characterization of glycan-protein interactions. The quantitative binding data and detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of glycobiology, immunology, and drug development. The ability to probe for specific glycan structures, such as the cancer-associated TF antigen, with high affinity and specificity, opens up new avenues for diagnostic and therapeutic development. The continued development and application of such precision tools will undoubtedly accelerate our understanding of the complex roles that glycans play in health and disease.
References
A Technical Guide to Biotinylated Peptides: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinylated peptides are invaluable tools in a wide array of life science research and drug development applications. The high-affinity and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin forms the basis for numerous detection, purification, and targeting systems. This technical guide provides an in-depth overview of the core properties of biotinylated peptides, their synthesis, and their application in key experimental protocols. Detailed methodologies, quantitative data, and visual representations of experimental workflows and signaling pathways are presented to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Properties of Biotinylated Peptides
The fundamental utility of biotinylated peptides stems from the remarkably strong and specific interaction between biotin (Vitamin H) and the proteins avidin and streptavidin. This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1] This exceptional affinity allows for the stable and specific capture and detection of biotinylated molecules.
The addition of a biotin moiety to a peptide can influence its physicochemical properties, such as solubility and isoelectric point. The impact of biotinylation depends on the specific peptide sequence and the site of biotin conjugation. Generally, biotin is conjugated to the N-terminus of a peptide or the side chain of a lysine (B10760008) residue.[2]
Synthesis and Purification of Biotinylated Peptides
The synthesis of biotinylated peptides is typically achieved through solid-phase peptide synthesis (SPPS), followed by the coupling of a biotin derivative to the desired position on the peptide.
Experimental Protocol: Synthesis of a Biotinylated Peptide
-
Peptide Synthesis: The peptide backbone is assembled on a solid support resin using standard Fmoc or Boc chemistry.
-
Deprotection: The protecting group at the desired biotinylation site (e.g., the N-terminus or the side chain of a lysine residue) is selectively removed.
-
Biotinylation: A solution of an activated biotin derivative (e.g., Biotin-NHS ester) in a suitable solvent like dimethylformamide (DMF) is added to the resin-bound peptide. The reaction is allowed to proceed for several hours at room temperature.[3]
-
Cleavage and Deprotection: The biotinylated peptide is cleaved from the resin, and all remaining protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final biotinylated peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Applications of Biotinylated Peptides
Biotinylated peptides are employed in a vast range of applications, leveraging the strength and specificity of the biotin-avidin interaction.
Affinity Pull-Down Assays
Biotinylated peptides are widely used to identify and isolate binding partners from complex biological samples such as cell lysates.[2]
Experimental Protocol: Affinity Pull-Down Assay
-
Incubation: A biotinylated peptide is incubated with a cell lysate to allow for the formation of peptide-protein complexes.
-
Capture: Streptavidin-coated beads are added to the mixture to capture the biotinylated peptide and its interacting proteins.[2]
-
Washing: The beads are washed several times to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are resolved by SDS-PAGE and identified by Western blotting or mass spectrometry.[2]
Proximity Ligation Assays (PLA)
In proximity labeling techniques, a biotin ligase (such as TurboID) is fused to a protein of interest. When this fusion protein interacts with other proteins, the ligase biotinylates nearby proteins, which can then be identified.[4] While not directly using a biotinylated peptide as the primary tool, this method relies on the principle of biotinylation to study protein-protein interactions in a cellular context.[4]
Immunoassays and Binding Studies
Biotinylated peptides can be immobilized on streptavidin-coated plates to study their interactions with antibodies, receptors, or other proteins. This is a common format for Enzyme-Linked Immunosorbent Assays (ELISAs) and other binding assays.
dot
Caption: Workflow for an ELISA using an immobilized biotinylated peptide.
Quantitative Data
The interaction between biotin and avidin/streptavidin is characterized by an extremely low dissociation constant (Kd), indicating a very high affinity.
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| Biotin | Avidin | ~1 x 10⁻¹⁵ M | [1] |
| Biotin | Streptavidin | ~4 x 10⁻¹⁴ M | |
| Iminobiotin | Avidin | ~1 x 10⁻⁷ M |
Note: Iminobiotin is a biotin analog that binds to avidin in a pH-dependent manner, allowing for milder elution conditions in affinity chromatography.
Signaling Pathway Analysis
Biotinylated peptides can be used as probes to study cellular signaling pathways. For instance, a biotinylated peptide mimic of a protein's phosphorylation site can be used to isolate and identify specific kinases or phosphatases.
dot
Caption: Workflow for a kinase activity assay using a biotinylated peptide substrate.
Conclusion
Biotinylated peptides are versatile and powerful reagents in modern biological research and drug discovery. Their utility is anchored in the robust and highly specific biotin-avidin interaction, which enables a multitude of applications, from the identification of protein-protein interactions to the quantitative analysis of enzyme activity and the study of complex signaling networks. The methodologies and data presented in this guide offer a solid foundation for the effective implementation of biotinylated peptides in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preveligelab.org [preveligelab.org]
- 4. Proximity labeling technologies to illuminate glycan-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GGGYK-Biotin Protocol for Site-Specific Protein Biotinylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GGGYK-Biotin protocol is a powerful and versatile tool for the site-specific biotinylation of proteins. This method utilizes the enzymatic activity of Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, to covalently attach a biotin (B1667282) moiety to a target protein of interest. The high specificity and efficiency of this chemoenzymatic reaction, often referred to as "sortagging," make it an invaluable technique for a wide range of applications in research and drug development, including protein purification, protein-protein interaction studies, and cell surface labeling.
The core of this protocol lies in the recognition of two specific peptide motifs by Sortase A: a C-terminal LPXTG motif on the target protein and an N-terminal triglycine (B1329560) (GGG) motif on the labeling peptide. In this case, the this compound peptide serves as the biotin donor. The lysine (B10760008) (K) residue within this peptide is conjugated to biotin, and the N-terminal GGG sequence acts as the nucleophile in the sortase-mediated ligation reaction. This process results in the formation of a stable amide bond, linking the biotinylated peptide to the target protein at a precise location.
Principle of the this compound Protocol
The this compound protocol is a two-step enzymatic reaction catalyzed by Sortase A.
-
Acyl-Enzyme Intermediate Formation: Sortase A recognizes and cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues within the LPXTG motif of the target protein. This cleavage results in the formation of a covalent acyl-enzyme intermediate.
-
Nucleophilic Attack and Ligation: The N-terminal triglycine (GGG) of the this compound peptide acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the resolution of the intermediate and the formation of a new peptide bond, covalently linking the this compound peptide to the C-terminus of the target protein's LPXT sequence.
Quantitative Data on Sortase-Mediated Ligation
The efficiency of sortase-mediated ligation can be influenced by several factors, including the specific Sortase A variant used, the concentrations of the target protein and the GGG-peptide, reaction temperature, and incubation time. Engineered variants of Sortase A have been developed to improve reaction kinetics and overall yield.
Table 1: Comparison of Sortase A Variants for Ligation Efficiency
| Sortase A Variant | Relative Activity | Optimal Temperature (°C) | Key Features |
| Wild-Type SrtA | 1x | 25-37 | Standard, well-characterized |
| SrtA 5M (P94R/D160N/D165A/K190E/K196T) | ~140x | 25-37 | Significantly enhanced catalytic activity |
| SrtA 7M (evolved variant) | High | 25-37 | Optimized for speed and efficiency |
Table 2: General Reaction Conditions for Efficient Sortase-Mediated Biotinylation
| Parameter | Recommended Range | Notes |
| Target Protein (with LPXTG motif) | 10-100 µM | Higher concentrations can increase reaction rates. |
| This compound Peptide | 100-500 µM | A molar excess of the GGG-peptide drives the reaction forward. |
| Sortase A (e.g., SrtA 5M) | 1-10 µM | The optimal enzyme concentration should be determined empirically. |
| Reaction Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5 | Calcium is essential for Sortase A activity. |
| Incubation Time | 1-4 hours | Can be extended for difficult substrates or lower enzyme concentrations. |
| Temperature | 25-37°C | Higher temperatures can increase reaction rates but may affect protein stability. |
Experimental Protocols
Protocol 1: Site-Specific Biotinylation of a Purified Protein
This protocol describes the general procedure for biotinylating a purified protein that has been engineered to contain a C-terminal LPXTG motif.
Materials:
-
Purified target protein with C-terminal LPXTG motif (e.g., in PBS or Tris buffer)
-
This compound peptide (e.g., 10 mM stock in DMSO or water)
-
Purified, active Sortase A (e.g., SrtA 5M, 1 mM stock in storage buffer)
-
Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Quenching buffer (e.g., 1 M glycine, pH 8.0)
-
Purification column (e.g., size-exclusion or affinity chromatography) to remove excess reagents.
-
SDS-PAGE analysis reagents
-
Western blot analysis reagents (Streptavidin-HRP conjugate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components to the desired final volume:
-
Target protein (final concentration 10-100 µM)
-
This compound peptide (final concentration 100-500 µM)
-
Sortase A (final concentration 1-10 µM)
-
Adjust the volume with Sortase reaction buffer.
-
-
Incubation: Incubate the reaction mixture at 25-37°C for 1-4 hours with gentle agitation.
-
Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 100 mM.
-
Purification: Remove unreacted this compound peptide and Sortase A enzyme by a suitable purification method. For His-tagged Sortase A, Ni-NTA affinity chromatography is effective. Size-exclusion chromatography can also be used to separate the biotinylated protein from smaller reaction components.
-
Analysis:
-
Confirm successful biotinylation by running samples of the reaction mixture and purified protein on an SDS-PAGE gel. A slight shift in the molecular weight of the target protein may be observed.
-
Perform a Western blot and probe with a streptavidin-HRP conjugate to specifically detect the biotinylated protein.
-
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol outlines the labeling of proteins on the surface of live cells. The target protein must be engineered to display an accessible C-terminal LPXTG motif on the extracellular side.
Materials:
-
Adherent or suspension cells expressing the target protein with an extracellular LPXTG motif
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
This compound peptide
-
Sortase A
-
Quenching solution (e.g., PBS containing 10 mM glycine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads for pull-down
-
Western blot analysis reagents
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency in a culture plate.
-
For suspension cells, harvest and wash the cells with PBS.
-
-
Labeling Reaction:
-
Wash the cells twice with ice-cold PBS to remove any residual media.
-
Prepare the labeling solution by diluting this compound (final concentration 100-200 µM) and Sortase A (final concentration 5-20 µM) in ice-cold PBS containing 10 mM CaCl₂.
-
Incubate the cells with the labeling solution for 30-60 minutes at 4°C with gentle rocking. Performing the reaction on ice minimizes endocytosis.
-
-
Quenching and Washing:
-
Remove the labeling solution and wash the cells three times with ice-cold quenching solution to stop the reaction and remove excess reagents.
-
-
Cell Lysis:
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
-
Analysis:
-
The biotinylated cell surface proteins in the lysate can now be used for downstream applications such as pull-down assays followed by Western blot or mass spectrometry.
-
Protocol 3: Pull-down of Biotinylated Proteins and Interacting Partners
This protocol describes the enrichment of biotinylated proteins and their interacting partners from a cell lysate.
Materials:
-
Cell lysate containing biotinylated proteins (from Protocol 2)
-
Streptavidin-conjugated magnetic or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution with high biotin concentration)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Bead Preparation: Wash the streptavidin beads twice with lysis buffer to equilibrate them.
-
Binding: Add the clarified cell lysate to the equilibrated streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant (this is the unbound fraction).
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant completely.
-
Add elution buffer to the beads to release the bound proteins. For analysis by SDS-PAGE, directly add 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting using antibodies against the target protein or its expected interaction partners.
-
Visualizations
Caption: Workflow for this compound mediated protein biotinylation.
Caption: Application of this compound to study signaling pathways.
Applications in Signaling Research
The this compound protocol is a valuable tool for investigating cellular signaling pathways. By specifically biotinylating a cell surface receptor or a signaling protein, researchers can isolate the protein and its interacting partners under specific conditions (e.g., before and after ligand stimulation).
For instance, this method can be applied to study G protein-coupled receptor (GPCR) or receptor tyrosine kinase (RTK) signaling. A GPCR or RTK can be engineered with a C-terminal extracellular LPXTG tag. Upon stimulation with an agonist, the receptor and its associated signaling complex, including G proteins, kinases, and scaffolding proteins, can be "frozen" in their active state. Subsequent cell surface biotinylation using the this compound protocol allows for the efficient pull-down of the entire receptor complex. The components of this complex can then be identified by mass spectrometry or validated by Western blotting, providing a snapshot of the signaling machinery in action. This approach enables the identification of novel protein-protein interactions and the characterization of dynamic changes in signaling complexes in response to various stimuli.
Application Notes and Protocols for GGGYK-Biotin in Sortase-Mediated Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortase-mediated ligation (SML) is a powerful enzymatic method for the site-specific modification of proteins and other biomolecules. This technique utilizes sortase enzymes, such as Sortase A (SrtA) from Staphylococcus aureus, to recognize a specific C-terminal peptide motif (e.g., LPXTG) on a target protein and catalyze the formation of a new amide bond with an N-terminal glycine (B1666218) nucleophile of another molecule.[1][2] This allows for the precise conjugation of various functionalities, including biotin, fluorophores, and therapeutic payloads.[3][4]
This document provides detailed application notes and protocols for the use of GGGYK-Biotin, an oligoglycine peptide functionalized with biotin, in sortase-mediated ligation reactions. Biotinylation is a crucial tool in research and drug development, enabling applications such as affinity purification, immunoassays, and targeted drug delivery.[5] The this compound peptide serves as an efficient nucleophile for SrtA, allowing for the robust and site-specific biotinylation of proteins engineered to contain a C-terminal sortase recognition motif.[6]
Principle of Sortase-Mediated Biotinylation
The sortase-mediated biotinylation process involves a two-step transpeptidation reaction. First, Sortase A recognizes and cleaves the C-terminal LPXTG motif of a target protein between the threonine (T) and glycine (G) residues. This cleavage results in the formation of a covalent acyl-enzyme intermediate between the threonine of the target protein and a cysteine residue in the active site of SrtA.[2][7] Subsequently, the N-terminal amine of the this compound peptide performs a nucleophilic attack on this intermediate, resolving the acyl-enzyme bond and forming a new, stable amide bond between the target protein and the this compound peptide.[8][9]
Diagram of the Sortase-Mediated Ligation Signaling Pathway
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Optimization of sortase A ligation for flexible engineering of complex protein systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biotinylation Reagents [sigmaaldrich.com]
- 6. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sortase-mediated segmental labeling: A method for segmental assignment of intrinsically disordered regions in proteins | PLOS One [journals.plos.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Sortase‐Mediated Multi‐Fragment Assemblies by Ligation Site Switching - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GGGYK-Biotin in Glycoprotein Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and characterization of glycoproteins are fundamental to understanding a wide range of biological processes, from cell signaling to host-pathogen interactions and cancer progression. One powerful technique for identifying specific glycoproteins is blot analysis, which relies on highly specific probes. While antibodies and lectins are commonly used, the development of custom, engineered glycan-binding proteins (GBPs) offers a new frontier for specificity. This application note details the use of a GGGYK-Biotin peptide in conjunction with sortase-mediated ligation (SML) to generate a biotinylated, engineered GBP for the specific detection of glycoproteins in a blotting application.[1]
The this compound peptide serves as a handle for introducing biotin (B1667282) to a protein of interest that has been engineered with a C-terminal sortase tag (e.g., LPETGG). The small size of biotin makes it unlikely to interfere with the protein's natural function.[2] The subsequent high-affinity interaction between biotin and streptavidin (or avidin) allows for highly sensitive detection using an enzyme-conjugated streptavidin probe.[3] This methodology provides a robust platform for creating custom reagents for glycobiology research and diagnostics.[1]
Key Experimental Applications
-
Generation of Custom Biotinylated Probes: Site-specific biotinylation of engineered proteins with glycan-binding capabilities.
-
Glycoprotein (B1211001) Detection: Use of these custom probes in dot blot or Western blot formats to identify and characterize specific glycoproteins.[1][4]
-
Binding Specificity Analysis: Confirmation of glycan-protein interactions through competitive binding assays.[1]
Data Presentation
The following table summarizes the concentrations and incubation times for the dot blot protocol described in this note, based on the successful detection of mucin glycoproteins with an engineered GBP.[1]
| Reagent/Step | Concentration/Condition | Purpose |
| Mucin Glycoproteins (MUC2, MUC5AC, MUC5B) | 0.5 - 2.0 µg per spot | Target glycoproteins immobilized on the membrane. |
| Biotinylated GBP (2.4.I-biotin) | 1.0 µM | Primary probe for detecting target glycans. |
| Biotinylated Jacalin | 1.0 µM | Positive control lectin for TF-antigen binding. |
| Biotinylated Negative Control (83H-biotin) | 1.0 µM | Negative control protein to assess non-specific binding. |
| Competitor (D-(+)-Galactose) | 800 mM | Used in wash steps to confirm binding specificity. |
| Detection Reagent | Alkaline Phosphatase-conjugated Streptavidin | Binds to the biotin tag for signal generation. |
Experimental Protocols
Protocol 1: Generation of a Biotinylated Glycan-Binding Protein via Sortase-Mediated Ligation
This protocol describes the site-specific biotinylation of a recombinant protein containing a C-terminal LPETGG motif using a this compound peptide.
Materials:
-
Purified recombinant protein with a C-terminal LPETGG motif and a His6 tag.
-
GGGYK(K-biotin)T-amide peptide.
-
Sortase A (SrtA) enzyme.
-
Reaction Buffer (e.g., Tris buffer with CaCl2).
-
Ni-NTA resin.
-
Desalting column.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified His6-tagged protein, the this compound peptide, and Sortase A enzyme in the reaction buffer.
-
Incubation: Incubate the reaction mixture at an optimized temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours) to allow for the ligation reaction to proceed. During this reaction, the His6 tag is displaced by the this compound peptide.[1]
-
Removal of Unreacted Protein and Enzyme: After incubation, pass the reaction mixture over a Ni-NTA resin column. The unreacted His6-tagged protein and the His-tagged Sortase A enzyme will bind to the resin, while the biotinylated protein will be collected in the flow-through.[1]
-
Removal of Excess Peptide: To remove the excess, unreacted this compound peptide, process the flow-through from the previous step using a desalting column or through dialysis.
-
Verification: Confirm the successful biotinylation of the protein by running a small aliquot on an SDS-PAGE gel, transferring to a membrane, and probing with streptavidin-HRP.[1] A band corresponding to the molecular weight of the target protein should be visible.
Protocol 2: Glycoprotein Detection by Dot Blotting
This protocol details the use of the newly generated biotinylated GBP to detect target glycoproteins immobilized on a membrane.
Materials:
-
Purified glycoprotein samples (e.g., mucins).
-
Nitrocellulose or PVDF membrane.
-
Dot blot apparatus.
-
Tris-Buffered Saline with Tween 20 (TBST).
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Biotinylated GBP probe (from Protocol 1).
-
Control probes (positive and negative).[1]
-
Wash Buffer (TBST).
-
Competitive Wash Buffer (TBST containing a competitive sugar, e.g., 800 mM D-(+)-Galactose).[1]
-
Streptavidin-Alkaline Phosphatase (or Streptavidin-HRP) conjugate.
-
Chemiluminescent or colorimetric substrate (e.g., BCIP/NBT for Alkaline Phosphatase).
Procedure:
-
Sample Application: Carefully spot 0.5-2.0 µg of each glycoprotein sample onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in Blocking Buffer for at least 1 hour at room temperature with gentle agitation to prevent non-specific binding.[5]
-
Probe Incubation: Dilute the biotinylated GBP probe to its optimal working concentration (e.g., 1.0 µM) in Blocking Buffer. Incubate the membrane with the diluted probe for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound probe.[5] For specificity control, wash a parallel blot with the Competitive Wash Buffer. The signal should be significantly reduced or absent in the presence of the competitor.[1]
-
Streptavidin-Enzyme Conjugate Incubation: Incubate the membrane with streptavidin-AP or streptavidin-HRP, diluted in Blocking Buffer according to the manufacturer's instructions, for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing step (Step 4) with TBST to remove the unbound streptavidin conjugate.
-
Detection: Develop the blot using an appropriate substrate solution. For streptavidin-AP, use a colorimetric substrate like NBT/BCIP.[6] For streptavidin-HRP, use a chemiluminescent substrate and expose it to film or a CCD camera.[5]
-
Analysis: Document the results. A positive signal indicates the presence of the target glycan epitope recognized by the GBP. Compare the signal intensity with and without the competitor to confirm binding specificity.
Visualizations
References
- 1. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinylation Service - Creative Biolabs [creative-biolabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fortislife.com [fortislife.com]
- 6. researchgate.net [researchgate.net]
GGGYK-Biotin for Affinity Reagent Generation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The generation of high-quality affinity reagents is a cornerstone of modern biological research and drug development. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a widely utilized strategy for creating versatile and high-affinity probes. The GGGYK-Biotin peptide offers a flexible and efficient approach to biotinylation, providing a hydrophilic spacer arm that enhances the accessibility of the biotin moiety for binding to streptavidin or avidin (B1170675). This document provides detailed application notes and protocols for the use of this compound in the generation and application of affinity reagents.
Introduction to this compound
This compound is a synthetic peptide composed of three glycine (B1666218) residues (GGG), a tyrosine (Y), and a lysine (B10760008) (K) residue to which biotin is conjugated. The oligo-glycine sequence provides a flexible and hydrophilic spacer, which helps to minimize steric hindrance and potential denaturation of the target protein upon conjugation. The tyrosine residue can be useful for spectrophotometric quantification of the peptide. The terminal lysine provides a primary amine for the stable attachment of biotin. This reagent is particularly advantageous for labeling proteins, including antibodies, for use in a variety of affinity-based applications.
The core principle behind the utility of this compound lies in the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin (Ka = 10^15 M-1).[1] This interaction allows for efficient purification, detection, and immobilization of biotinylated molecules.[1][2]
Key Applications
Biotinylated affinity reagents generated using this compound are suitable for a wide range of applications, including:
-
Immunoassays: Including Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and immunohistochemistry.
-
Affinity Purification: For the isolation of binding partners from complex biological samples.[][4]
-
Surface Plasmon Resonance (SPR): For studying biomolecular interactions in real-time.
-
Flow Cytometry: For the detection and sorting of cells.
-
Drug Delivery and Targeting: As part of targeted drug delivery systems.[5]
Structural and Chemical Properties
The this compound reagent is designed for optimal performance in bioconjugation.
Diagram 1: Structure and Reaction of this compound-NHS with a Protein
Caption: Reaction of this compound-NHS with a primary amine on a target protein.
Experimental Protocols
Protocol 1: Biotinylation of an Antibody with this compound-NHS Ester
This protocol describes the labeling of an antibody with an N-hydroxysuccinimide (NHS) ester-activated this compound. NHS esters are one of the most common reactive groups for biotinylating proteins via primary amines.[]
Materials:
-
Antibody (or other protein) to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines (e.g., Tris) are not compatible with NHS-ester reactions.
-
Reagent Preparation: Immediately before use, dissolve the this compound-NHS Ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound-NHS solution to add to the antibody solution. A molar excess of 10-20 fold of the biotin reagent over the antibody is a good starting point.
-
Add the calculated volume of the dissolved this compound-NHS to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted this compound-NHS by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.02% sodium azide).
-
Collect the fractions containing the biotinylated antibody. The protein will typically elute in the void volume.
-
-
Quantification and Storage:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Store the biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Diagram 2: Workflow for Generating a Biotinylated Affinity Reagent
Caption: A typical workflow for protein biotinylation and purification.
Protocol 2: Pull-Down Assay Using a Biotinylated Antibody
This protocol outlines the use of a GGGYK-biotinylated antibody to isolate a target antigen and its binding partners from a cell lysate.
Materials:
-
GGGYK-biotinylated antibody
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate containing the target antigen
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads twice with wash buffer.
-
-
Antibody-Bead Conjugation:
-
Add the GGGYK-biotinylated antibody to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.
-
Wash the antibody-conjugated beads three times with wash buffer to remove any unbound antibody.
-
-
Immunoprecipitation:
-
Add the prepared cell lysate to the antibody-conjugated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Discard the supernatant and wash the beads three to five times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer (e.g., 1X SDS-PAGE sample buffer) to the beads and boil for 5-10 minutes to elute the captured proteins.
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.
-
Diagram 3: Pull-Down Assay Using a Biotinylated Antibody
Caption: Workflow for a pull-down assay with a biotinylated antibody.
Protocol 3: Sandwich ELISA Using a Biotinylated Detection Antibody
This protocol describes a sandwich ELISA where a GGGYK-biotinylated antibody is used for detection.
Materials:
-
96-well microplate
-
Capture antibody
-
Antigen-containing sample
-
GGGYK-biotinylated detection antibody
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the microplate wells with the capture antibody diluted in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add the antigen-containing samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the GGGYK-biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Diagram 4: Sandwich ELISA Workflow
Caption: Steps in a sandwich ELISA using a biotinylated detection antibody.
Quantitative Data Summary
The following table provides representative data for biotinylated antibodies generated using methods analogous to the this compound protocol. Actual results will vary depending on the specific protein and experimental conditions.
| Parameter | Typical Value | Method of Determination | Notes |
| Degree of Labeling (DOL) | 2 - 8 biotins/antibody | HABA Assay | A higher DOL can increase signal but may also lead to antibody aggregation or reduced activity. |
| Antibody Recovery | > 85% | Protein Concentration Assay | Measured after purification to remove excess biotinylation reagent. |
| Binding Affinity (Kd) of Biotinylated Antibody | 10⁻⁹ - 10⁻¹² M | SPR or ELISA | Should be comparable to the unmodified antibody. A significant decrease may indicate modification of critical binding residues. |
| Pull-Down Yield | Variable | Western Blot or Mass Spectrometry | Highly dependent on the abundance of the target protein and the affinity of the antibody. |
| ELISA Sensitivity | 10 - 100 pg/mL | ELISA | Dependent on the affinity of both the capture and detection antibodies. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | - Inactive this compound-NHS reagent- Presence of primary amines in the buffer- Incorrect pH | - Use fresh or properly stored reagent- Use an amine-free buffer (e.g., PBS)- Ensure the reaction pH is between 7.2 and 8.0 |
| Protein Precipitation | - Over-biotinylation- Protein is not stable under the reaction conditions | - Reduce the molar excess of the biotin reagent- Optimize the reaction time and temperature |
| High Background in Assays | - Incomplete removal of excess biotin- Non-specific binding of the biotinylated antibody | - Ensure thorough purification after biotinylation- Optimize blocking and washing steps in the assay |
| Loss of Antibody Activity | - Biotinylation of residues in the antigen-binding site | - Reduce the degree of labeling- Use a different biotinylation chemistry (e.g., targeting sulfhydryls if available) |
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound to generate high-quality affinity reagents for a wide array of applications in research and drug development.
References
- 1. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
- 4. Characterization of receptor proteins using affinity cross-linking with biotinylated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
GGGYK-Biotin Labeling: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of peptides is a cornerstone of modern molecular analysis. This document provides a comprehensive, step-by-step guide for the biotinylation of the pentapeptide GGGYK, focusing on the use of N-hydroxysuccinimide (NHS)-ester activated biotin (B1667282).
The GGGYK peptide, with its single primary amine on the lysine (B10760008) (K) side chain, presents a straightforward target for selective biotinylation. This process, known as biotin labeling or biotin tagging, involves the covalent attachment of a biotin molecule.[1] The extraordinary affinity of biotin for streptavidin and avidin (B1170675) (Kd ≈ 10⁻¹⁵ M) makes it an invaluable tool for a wide range of applications, including protein purification, immunoassays, and cellular imaging.[1][2]
Principle of GGGYK-Biotin Labeling
The most common method for biotinylating proteins and peptides targets primary amines (-NH2) found at the N-terminus and on the side chain of lysine residues.[3] In the case of GGGYK, the N-terminal glycine's amine group and the epsilon-amino group of the lysine residue are both available for reaction. However, under controlled pH conditions (typically pH 7.2-8.5), the lysine side chain amine is generally more reactive.[4] This protocol utilizes an amine-reactive biotin derivative, specifically an N-hydroxysuccinimide (NHS) ester of biotin. The NHS ester reacts with the primary amine to form a stable amide bond, covalently linking the biotin to the peptide.[3]
Experimental Workflow Overview
The overall workflow for this compound labeling consists of several key stages: preparation of reagents, the labeling reaction, purification of the biotinylated peptide, and finally, quality control to assess the efficiency of the labeling.
Caption: Experimental workflow for this compound labeling.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Notes |
| GGGYK Peptide | Custom Synthesis | - | Purity >95% recommended |
| EZ-Link™ Sulfo-NHS-LC-Biotin | Thermo Fisher Scientific | 21335 | Or equivalent |
| Dimethylformamide (DMF) | Sigma-Aldrich | D4551 | Anhydrous |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Amine-free |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 | For HPLC |
| Acetonitrile (ACN) | Sigma-Aldrich | 34851 | HPLC grade |
| Streptavidin-HRP Conjugate | Abcam | ab7403 | For detection |
| TMB Substrate | SeraCare | 5120-0076 | For ELISA-based detection |
| High-Performance Liquid Chromatography (HPLC) System | - | - | With a C18 column |
| Mass Spectrometer (MS) | - | - | For verification |
Experimental Protocol: this compound Labeling
This protocol is designed for a 1 mg scale labeling reaction. Adjust volumes accordingly for different amounts.
1. Preparation of Reagents:
-
GGGYK Peptide Stock Solution (1 mg/mL):
-
Weigh 1 mg of GGGYK peptide.
-
Dissolve the peptide in 1 mL of amine-free PBS (pH 7.4). Vortex briefly to ensure complete dissolution.
-
-
Biotinylating Agent Stock Solution (10 mM):
2. Biotinylation Reaction:
-
In a microcentrifuge tube, combine the following:
-
100 µL of 1 mg/mL GGGYK peptide solution.
-
A calculated volume of 10 mM Biotinylating Agent Stock Solution. A 10 to 20-fold molar excess of the biotin reagent to the peptide is a good starting point.[5]
-
Calculation Example:
-
Molecular Weight of GGGYK ≈ 434.4 g/mol
-
Moles of GGGYK in 100 µg = 0.1 mg / 434.4 g/mol ≈ 0.23 µmol
-
For a 10-fold molar excess, you need 2.3 µmol of biotin reagent.
-
Volume of 10 mM biotin solution = 2.3 µmol / 10 mM = 0.23 µL. It is advisable to prepare a dilution of the biotin stock for accurate pipetting.
-
-
-
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[5] The reaction at room temperature is generally faster.
3. Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a quenching buffer that contains a primary amine. For example, add Tris-HCl to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
Purification of Biotinylated GGGYK
Purification is crucial to remove unreacted biotin and byproducts. For peptides, High-Performance Liquid Chromatography (HPLC) is the preferred method.
1. HPLC Purification:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reverse-phase column.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The optimal gradient may need to be determined empirically.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major product peak, which should elute slightly later than the unlabeled GGGYK due to the increased hydrophobicity of the biotin tag.
2. Desalting (if necessary):
If the purified peptide is in a buffer containing non-volatile salts, desalting may be required. This can be achieved using a desalting column or by lyophilization if the buffer is volatile (like TFA/ACN/water from HPLC).
Quality Control and Data Presentation
1. Mass Spectrometry (MS):
Analyze the purified product by MS to confirm the successful conjugation of one biotin molecule.
| Compound | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) |
| GGGYK | 434.25 | Enter Observed Value |
| This compound (Sulfo-NHS-LC-Biotin) | 434.25 + 409.13 = 843.38 | Enter Observed Value |
2. HPLC Analysis:
Compare the HPLC chromatograms of the starting GGGYK peptide and the purified this compound. A successful reaction will show a new peak with a longer retention time corresponding to the biotinylated product.
3. Functional Assay (Optional):
To confirm that the biotin tag is accessible and functional, an ELISA-based assay can be performed.
-
Coat a microplate with streptavidin.
-
Add serial dilutions of the purified this compound.
-
Wash to remove unbound peptide.
-
Detection can be achieved if an antibody against the GGGYK peptide is available, followed by a secondary HRP-conjugated antibody and a colorimetric substrate like TMB.
Signaling Pathways and Applications
Biotinylated peptides like this compound can be used in various applications, including the study of protein-peptide interactions. For example, if GGGYK is a substrate for a particular enzyme, the biotinylated version can be used to pull down the enzyme from a cell lysate.
Caption: Application of this compound in a pull-down assay.
Conclusion
This guide provides a detailed protocol for the biotinylation of the GGGYK peptide. By following these steps, researchers can reliably produce high-quality biotinylated peptides for a variety of scientific applications. It is important to note that optimization of reaction conditions, particularly the molar ratio of biotin to peptide, may be necessary to achieve the desired degree of labeling.[5] Proper purification and quality control are essential to ensure the success of downstream experiments.
References
Application Notes and Protocols for GGGYK-Biotin in Western Blot Analysis with Streptavidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and sensitive detection of proteins is a cornerstone of modern biological research and drug development. The use of biotin (B1667282) as an affinity tag, coupled with the high-affinity interaction of streptavidin, provides a robust method for protein analysis. This document details the application of GGGYK-Biotin, a triglycine-containing biotinylated peptide, for the site-specific labeling of proteins and their subsequent detection in Western blot analysis.
This compound is a substrate for the enzyme Sortase A (SrtA), a transpeptidase that recognizes a specific sorting motif (e.g., LPXTG) on a target protein. SrtA cleaves the peptide bond between the threonine and glycine (B1666218) of the motif and catalyzes the formation of a new peptide bond between the threonine and the N-terminal glycine of the this compound peptide. This process, known as Sortase-Mediated Ligation (SML), results in the site-specific covalent attachment of biotin to the target protein. The biotinylated protein can then be readily detected on a Western blot using a streptavidin conjugate, typically horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction for highly sensitive detection.
Principle of the Method
The utilization of this compound in Western blot analysis is a two-stage process:
-
Sortase-Mediated Ligation (SML): The target protein, engineered to contain a C-terminal Sortase A recognition motif (e.g., LPETGG), is incubated with Sortase A enzyme and this compound. The enzyme facilitates the covalent attachment of the this compound peptide to the target protein.
-
Western Blot Detection: The biotinylated protein is separated by SDS-PAGE, transferred to a membrane, and probed with a streptavidin-HRP conjugate. The high affinity of streptavidin for biotin ensures specific binding.[1][2] The addition of a chemiluminescent HRP substrate generates a light signal that is captured by a CCD camera or X-ray film, allowing for the sensitive detection and quantification of the target protein.[3]
Data Presentation
Quantitative Parameters for Western Blot Detection
The following tables provide key quantitative data for optimizing the detection of this compound labeled proteins in a Western blot.
Table 1: Recommended Starting Dilutions for Streptavidin-HRP Conjugates
| Detection Method | Recommended Dilution Range | Reference |
| Chromogenic | 1:1,250 to 1:7,500 | [4] |
| Chemiluminescent | 1:2,500 to 1:20,000 | [4][5] |
Note: The optimal dilution should be determined empirically for each specific application, as it can be influenced by factors such as the abundance of the target protein and the affinity of the streptavidin-biotin interaction.
Table 2: Representative Data for Linear Dynamic Range in Chemiluminescent Western Blot
This table illustrates the concept of a linear dynamic range, which is crucial for accurate protein quantification.[6][7] Within this range, the signal intensity is directly proportional to the amount of protein.
| Amount of Biotinylated Protein Loaded (ng) | Relative Signal Intensity (Arbitrary Units) | Linearity |
| 100 | 10,500 | Saturated |
| 50 | 9,800 | Saturated |
| 25 | 8,500 | Non-linear |
| 12.5 | 4,500 | Linear |
| 6.25 | 2,300 | Linear |
| 3.125 | 1,100 | Linear |
| 1.56 | 540 | Linear |
| 0.78 | 260 | Below Limit of Detection |
This data is illustrative. The linear range must be determined for each specific protein and experimental setup.
Table 3: Typical Reaction Conditions for Sortase A-Mediated Ligation
| Component | Final Concentration | Reference |
| Target Protein (with LPXTG motif) | 10–50 µM | [8][9] |
| This compound | 0.5–1 mM | [9] |
| Sortase A Enzyme | 20–150 µM | [9] |
| Reaction Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5 | [10] |
| Incubation Temperature | Room Temperature or 37°C | [9] |
| Incubation Time | 1 - 5 hours | [9] |
Experimental Protocols
Protocol 1: Sortase A-Mediated Biotinylation of a Target Protein with this compound
This protocol describes the site-specific biotinylation of a target protein containing a C-terminal LPETGG motif.
Materials:
-
Purified target protein with LPETGG tag
-
This compound peptide
-
Sortase A enzyme
-
10x Sortase Reaction Buffer (500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂, pH 7.5)
-
Nuclease-free water
Procedure:
-
Set up the labeling reaction in a microcentrifuge tube. For a 50 µL reaction, combine the following:
-
Target Protein (to a final concentration of 20 µM)
-
This compound (to a final concentration of 500 µM)
-
Sortase A (to a final concentration of 50 µM)
-
5 µL of 10x Sortase Reaction Buffer
-
Nuclease-free water to a final volume of 50 µL
-
-
Include appropriate controls, such as a reaction without Sortase A to check for non-specific interactions.[8]
-
Incubate the reaction mixture for 2 hours at 37°C.
-
To monitor the reaction progress, an aliquot can be taken and analyzed by SDS-PAGE and Coomassie staining. A successful reaction will show a shift in the molecular weight of the target protein corresponding to the addition of the this compound peptide.[8]
-
The biotinylated protein can be purified from the reaction mixture using methods such as size-exclusion chromatography or affinity chromatography if the target protein has an affinity tag.
Protocol 2: Western Blot Analysis of this compound Labeled Protein
This protocol details the detection of the biotinylated protein using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Biotinylated protein sample from Protocol 1
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system (CCD camera or X-ray film)
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the biotinylated protein sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. Using BSA instead of milk for blocking is recommended to avoid background from endogenous biotin in milk.
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer to the optimized concentration (e.g., 1:10,000).
-
Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.
-
-
Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD imaging system or by exposing the membrane to X-ray film.[3] To ensure quantitative accuracy, it is important that the signal is within the linear dynamic range of the detection system.[7][11]
-
Mandatory Visualizations
Caption: Workflow for this compound labeling and Western blot detection.
Caption: Molecular interactions in SML and streptavidin-biotin detection.
References
- 1. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. licorbio.com [licorbio.com]
- 8. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GGGYK-Biotin Sortase Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortase A (SrtA), a transpeptidase found in Gram-positive bacteria, has emerged as a powerful tool for site-specific protein modification.[1][2] This enzyme recognizes a specific peptide motif, typically LPXTG (where X can be any amino acid), cleaves the peptide bond between threonine and glycine, and ligates the C-terminal end of the threonine to an N-terminal oligoglycine nucleophile.[1][2][3] This process, known as sortase-mediated ligation (SML) or "sortagging," allows for the precise covalent attachment of various molecules, including biotin (B1667282), fluorophores, and other proteins, to a target protein.[4][5][6]
These application notes provide a detailed protocol for the biotinylation of a target protein containing a C-terminal LPXTG recognition motif using a GGGYK-Biotin peptide as the nucleophile. The this compound peptide is a substrate designed to study the specificity of Sortase A and can be used to develop variants with different substrate specificities.[7]
Principle of the Reaction
The sortase-mediated biotinylation reaction occurs in two main steps. First, Sortase A recognizes and cleaves the LPXTG motif on the target protein, forming a covalent acyl-enzyme intermediate.[1][2][8] Subsequently, the N-terminal amine of the this compound peptide attacks this intermediate, resulting in the formation of a stable amide bond and the release of the enzyme. This process covalently attaches the biotin moiety to the C-terminus of the target protein.
Experimental Workflow
The overall experimental workflow for the this compound sortase reaction is depicted below.
Figure 1. A diagram illustrating the experimental workflow for the this compound sortase reaction.
Materials and Reagents
Key Components
| Component | Description | Storage |
| Target Protein | Protein of interest engineered to contain a C-terminal LPXTG motif (e.g., LPETG). | -20°C or -80°C |
| This compound | Nucleophile peptide for biotinylation. | -20°C or -80°C, protect from moisture[7] |
| Sortase A (SrtA) | Recombinant Sortase A enzyme (e.g., from Staphylococcus aureus). | -20°C or -80°C[4] |
Buffers and Solutions
| Buffer/Solution | Composition | pH |
| 10x Sortase Reaction Buffer | 500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂ | 7.5 |
| 1x Sortase Reaction Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂ | 7.5 |
| Stop Solution | 1x SDS-PAGE loading buffer | N/A |
Recommended Reaction Conditions
The optimal conditions for a sortase-mediated ligation can vary depending on the specific substrates and enzyme variant used.[4] The following table provides a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Temperature | 20°C - 50°C[4] | 37°C is a common starting point. |
| pH | 7.5 - 9.0[4] | Reaction efficiency can be pH-dependent. |
| Incubation Time | 1 - 24 hours[4][9] | Ligation efficiency increases with prolonged incubation.[4] |
| Target Protein Concentration | 10 - 50 µM[10] | Higher concentrations can improve reaction rates. |
| This compound Concentration | 0.5 - 1 mM[10] | A molar excess of the nucleophile drives the reaction forward. |
| Sortase A Concentration | 1 - 20 µM | The optimal enzyme concentration should be titrated for each substrate.[10] |
| Calcium Chloride (CaCl₂) | 10 mM | Required for the activity of S. aureus Sortase A.[11] |
Experimental Protocol
This protocol describes a typical 20 µL sortase reaction. The volumes can be scaled as needed.
-
Prepare the Reaction Mixture:
-
On ice, combine the following components in a microcentrifuge tube:
-
2 µL of 10x Sortase Reaction Buffer
-
X µL of Target Protein (to a final concentration of 10-50 µM)
-
Y µL of this compound (to a final concentration of 0.5-1 mM)
-
Z µL of Sortase A (to a final concentration of 1-20 µM)
-
Add nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Mix the reaction components gently by pipetting.
-
Incubate the reaction at 37°C for 1 to 24 hours. The optimal incubation time should be determined empirically. For initial trials, time points of 1, 3, and 5 hours can be analyzed.[10]
-
-
Monitoring the Reaction:
-
To monitor the progress of the reaction, take 1 µL aliquots at different time points.
-
Immediately stop the reaction in the aliquots by adding 1x SDS-PAGE loading buffer and boiling for 2 minutes.[10]
-
Analyze the samples by SDS-PAGE to observe the formation of the biotinylated product, which should have a slightly higher molecular weight than the starting target protein. The mobility shift will depend on the size of the this compound peptide.
-
For more precise analysis and confirmation of the product, liquid chromatography-mass spectrometry (LC-MS) can be used.[10]
-
-
Purification of the Biotinylated Protein:
-
Once the reaction is complete, the biotinylated protein can be purified from the unreacted substrates and the Sortase A enzyme.
-
If the target protein or the Sortase A enzyme contains an affinity tag (e.g., His-tag), affinity chromatography can be used for purification.
-
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low or no product formation | Inactive Sortase A enzyme. | Test the activity of the Sortase A preparation with a known positive control substrate. |
| Suboptimal reaction conditions. | Optimize pH, temperature, and incubation time. Titrate the concentrations of the target protein, this compound, and Sortase A. | |
| Inaccessible LPXTG motif. | Ensure the LPXTG motif on the target protein is solvent-exposed and not sterically hindered.[4] | |
| Presence of unreacted starting material | Insufficient incubation time. | Increase the incubation time. |
| Reaction has reached equilibrium. | Increase the concentration of the this compound nucleophile to drive the reaction towards product formation. | |
| Multiple products or protein degradation | Protease contamination. | Use protease inhibitors in the reaction mixture. |
Signaling Pathway and Mechanism
The sortase-mediated ligation does not involve a traditional signaling pathway but rather a specific enzymatic mechanism. The following diagram illustrates the key steps of the transpeptidation reaction.
Figure 2. A diagram showing the mechanism of Sortase A-mediated ligation.
References
- 1. Broadening the scope of sortagging - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06705H [pubs.rsc.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. m.youtube.com [m.youtube.com]
- 4. roboklon.com [roboklon.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01148G [pubs.rsc.org]
- 9. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Recent Advances in Sortase-Catalyzed Ligation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GGGYK-Biotin in the Creation of Biotinylated Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The exceptionally high affinity and specificity of the interaction between biotin (Vitamin B7) and streptavidin or avidin (B1170675) (Kd ≈ 10⁻¹⁴ M) form the basis for numerous applications in protein purification, detection, and immobilization.[1][2] GGGYK-Biotin is a specialized biotinylating reagent comprising a short peptide sequence (Gly-Gly-Gly-Tyr-Lys) where biotin is attached to the lysine (B10760008) (K) residue. The glycine (B1666218) triplet (GGG) acts as a flexible spacer to minimize steric hindrance, while the tyrosine (Y) residue may offer additional functionalities such as radioiodination.
These application notes provide a detailed guide for utilizing this compound to create biotinylated fusion proteins, focusing on sortase-mediated ligation, a powerful enzymatic method for site-specific protein modification.[3]
Properties of Biotin and the Biotin-Streptavidin Interaction
Biotin is a water-soluble B-vitamin that functions as a coenzyme in various metabolic pathways.[4][5] Its robust and highly specific interaction with streptavidin makes it an ideal tag for molecular biology applications.[6][7]
| Property | Description |
| Molecular Formula of Biotin | C₁₀H₁₆N₂O₃S[8] |
| Molar Mass of Biotin | 244.31 g/mol [8][9] |
| Appearance of Biotin | White, crystalline solid[9] |
| Solubility of Biotin in Water | 22 mg/100 mL[9] |
| Affinity (Kd) for Streptavidin | ~10⁻¹⁴ M[1] |
| Bond Type | Non-covalent, but effectively irreversible[2] |
| Stability | The biotin-streptavidin complex is stable over a wide range of pH and denaturing conditions.[6] |
Applications of Biotinylated Fusion Proteins
Biotinylated fusion proteins are versatile tools in a wide array of research and drug development applications:
-
Protein Purification: Immobilized streptavidin on a solid support can be used to capture biotinylated fusion proteins with high purity.[7]
-
Immunoassays: Biotinylated proteins are commonly used in enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunohistochemistry for sensitive detection.[7]
-
Protein-Protein Interaction Studies: Techniques like pull-down assays and co-immunoprecipitation utilize biotinylated "bait" proteins to identify interacting partners.
-
Drug Discovery: Biotinylated drug targets can be used in high-throughput screening to identify small molecule inhibitors.
-
Cellular Imaging: Biotinylated proteins can be visualized in cells and tissues using fluorescently labeled streptavidin.[10]
-
Biosensor Applications: Immobilization of biotinylated proteins on biosensor surfaces is crucial for studying binding kinetics.[11]
Experimental Protocols
Protocol 1: Site-Specific Biotinylation of a Fusion Protein using Sortase-Mediated Ligation
This protocol describes the site-specific attachment of this compound to the C-terminus of a target fusion protein containing a sortase recognition motif (e.g., LPETG).
Materials:
-
Purified fusion protein with a C-terminal LPETG tag and a His6-tag
-
This compound peptide
-
Sortase A (SrtA) enzyme
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Ni-NTA resin for purification
-
Desalting columns
Procedure:
-
Protein and Peptide Preparation:
-
Dissolve the purified fusion protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10-fold molar excess stock solution of this compound in the Reaction Buffer.
-
-
Sortase-Mediated Ligation Reaction:
-
In a microcentrifuge tube, combine the fusion protein, this compound, and Sortase A enzyme at a molar ratio of 1:10:1 (Protein:Peptide:Sortase).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the Biotinylated Fusion Protein:
-
To remove the unreacted fusion protein (which still has a His6-tag) and the His-tagged Sortase A, pass the reaction mixture over a Ni-NTA resin column.[3]
-
The biotinylated protein, which has lost its His6-tag during the ligation process, will be in the flow-through.[3]
-
Collect the flow-through containing the biotinylated fusion protein.
-
-
Buffer Exchange:
-
Remove excess unreacted this compound peptide by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Verification of Biotinylation:
-
Confirm successful biotinylation via a Western blot using streptavidin-HRP or by a gel-shift assay on SDS-PAGE, as biotinylation can sometimes cause a slight shift in the protein's apparent molecular weight.
-
Example Quantitative Data for Sortase-Mediated Ligation:
| Parameter | Example Value |
| Initial Protein Concentration | 2 mg/mL |
| Molar Ratio (Protein:Peptide:Sortase) | 1:10:1 |
| Reaction Time | 3 hours |
| Reaction Temperature | 25°C |
| Biotinylation Efficiency | > 90% |
| Final Protein Yield | ~80% |
Protocol 2: Pull-Down Assay to Identify Protein Interactions
This protocol outlines the use of a biotinylated fusion protein to isolate interacting proteins from a cell lysate.
Materials:
-
Biotinylated fusion protein (bait)
-
Cell lysate containing potential interacting proteins (prey)
-
Streptavidin-coated magnetic beads
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer
Procedure:
-
Immobilization of Bait Protein:
-
Incubate the biotinylated fusion protein with streptavidin-coated magnetic beads for 1 hour at 4°C with gentle rotation to allow for binding.
-
Wash the beads three times with Wash Buffer to remove any unbound protein.
-
-
Binding of Prey Proteins:
-
Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Wash the beads five times with Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using the Elution Buffer.
-
Alternatively, directly resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting using antibodies against suspected interacting partners. For unknown interactors, mass spectrometry can be employed.
-
Example Quantitative Data for Pull-Down Assay:
| Parameter | Example Value |
| Bait Protein Concentration | 50 µg |
| Cell Lysate Protein Concentration | 1 mg |
| Incubation Time | 4 hours |
| Wash Steps | 5 |
| Recovery of Known Interacting Partner | ~75% (relative to input) |
Visualizations
Caption: Sortase-mediated ligation of this compound to a fusion protein.
Caption: Workflow for a pull-down assay using a biotinylated fusion protein.
Caption: Example signaling pathway studied with a biotinylated receptor.
References
- 1. A promiscuous biotin ligase fusion protein identifies proximal and interacting proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotin-16-ctp.com [biotin-16-ctp.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Extremely high thermal stability of streptavidin and avidin upon biotin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biotin - Wikipedia [en.wikipedia.org]
- 10. Welcome to Avidity [avidity.com]
- 11. sartorius.com [sartorius.com]
Application Notes and Protocols for the Purification of Proteins Labeled with GGGYK-Biotin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The specific and covalent labeling of proteins is a cornerstone of modern biological research and drug development. The use of a GGGYK-Biotin tag, attached via a sortase-mediated ligation reaction, offers a precise and versatile method for protein biotinylation. This allows for high-affinity purification, immobilization, and detection of target proteins. The GGGYK peptide provides a flexible linker and the N-terminal triglycine (B1329560) motif is recognized by the transpeptidase sortase A, which cleaves a C-terminal LPXTG motif on the protein of interest and covalently attaches the this compound peptide.[1][2][3] The subsequent purification relies on the exceptionally strong and specific interaction between biotin (B1667282) and streptavidin.[4][5]
These application notes provide detailed protocols for the enzymatic labeling of a target protein with this compound and its subsequent purification using streptavidin-based affinity chromatography.
Data Presentation
Table 1: Comparison of Biotin-Binding Proteins
| Feature | Streptavidin | Monomeric Avidin (B1170675) |
| Binding Affinity (Kd for Biotin) | ~10⁻¹⁵ M[4] | ~10⁻⁷ M[4] |
| Structure | Tetramer | Monomer |
| Non-specific Binding | Low (no glycosylation)[4] | Higher (glycosylated) |
| Elution Conditions | Harsh (e.g., 8M Guanidine-HCl, pH 1.5) or competitive (boiling with excess biotin)[4][6] | Mild (e.g., 2mM D-Biotin in PBS)[4] |
| Resin Reusability | Limited after harsh elution[6] | Reusable after mild elution[4] |
Table 2: Typical Sortase-Mediated Ligation Reaction Parameters
| Component | Typical Concentration Range | Reference |
| Target Protein (with LPXTG motif) | 10 - 50 µM | [7][8] |
| This compound Peptide | 0.5 - 1 mM | [7][8] |
| Sortase A Enzyme | 20 - 150 µM | [7][8] |
| Calcium Chloride (CaCl₂) | 5 - 10 mM | [5] |
| Incubation Temperature | Room Temperature to 37°C | [7][8] |
| Incubation Time | 1 - 24 hours | [3][7] |
| Typical Yield | Up to 90-100% | [3][9] |
Experimental Protocols
Protocol 1: Sortase-Mediated Labeling of a Target Protein with this compound
This protocol describes the site-specific labeling of a protein containing a C-terminal LPXTG recognition motif with a this compound peptide using Sortase A.
Materials:
-
Purified target protein with a C-terminal LPXTG motif (e.g., LPETG) in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
This compound peptide.
-
Sortase A enzyme (e.g., pentamutant Sortase A for higher activity).[10]
-
Sortase Reaction Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Stop Solution (e.g., 100 mM EDTA).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components to the final concentrations specified in Table 2:
-
Target Protein
-
This compound Peptide
-
Sortase A Enzyme
-
Adjust the final volume with Sortase Reaction Buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.[5][7] For less efficient reactions, the incubation time can be extended up to 24 hours.[3]
-
Monitoring the Reaction (Optional): The progress of the labeling reaction can be monitored by SDS-PAGE. The biotinylated protein will have a slightly higher molecular weight than the unlabeled protein. A Western blot using streptavidin-HRP can also be performed to confirm biotinylation.
-
Stopping the Reaction: To stop the reaction, add EDTA to a final concentration of 20-30 mM to chelate the Ca²⁺ ions, which are essential for Sortase A activity.
-
Removal of Unreacted Peptide and Sortase A: The unreacted this compound peptide and the Sortase A enzyme (if it contains a His-tag) can be removed by dialysis, size-exclusion chromatography, or Ni-NTA affinity chromatography prior to streptavidin affinity purification.
Protocol 2: Purification of this compound Labeled Protein using Streptavidin Affinity Chromatography
This protocol outlines the capture and elution of the biotinylated protein using streptavidin-agarose resin.
Materials:
-
This compound labeled protein solution from Protocol 1.
-
Streptavidin-agarose resin slurry.
-
Binding/Wash Buffer (e.g., PBS: 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 137 mM NaCl, 2.7 mM KCl, pH 7.4).
-
Elution Buffer (select one based on downstream application, see Table 1 and the "Elution Strategy" diagram below).
-
Neutralization Buffer (1 M Tris-HCl, pH 9.0) if using harsh acidic elution.
-
Affinity chromatography columns or spin columns.
Procedure:
-
Resin Preparation:
-
Transfer the required amount of streptavidin-agarose slurry to a column.
-
Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
-
Binding:
-
Load the this compound labeled protein solution onto the equilibrated column. For optimal binding, use a low flow rate.
-
Incubate the protein solution with the resin for 30-60 minutes at room temperature with gentle end-over-end mixing for batch purification.
-
-
Washing:
-
Wash the resin with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm of the flow-through until it returns to baseline.
-
-
Elution:
-
For Mild Elution (with Monomeric Avidin): Apply 3-5 CV of Mild Elution Buffer to the column and collect the fractions. The protein should elute in a native conformation.
-
For Harsh Elution:
-
Apply 3-5 CV of the chosen Harsh Elution Buffer.
-
If using the acidic Guanidine-HCl buffer, immediately neutralize the collected fractions by adding Neutralization Buffer to preserve protein integrity as much as possible.
-
Note that harsh elution will likely denature the protein and may prevent the reuse of the streptavidin column.[6]
-
-
-
Post-Elution Processing:
-
Analyze the eluted fractions by SDS-PAGE and/or Western blot to confirm the purity and identity of the protein.
-
If a denaturing elution method was used, buffer exchange or dialysis may be necessary to transfer the protein into a suitable buffer for downstream applications, although refolding may be required.
-
Visualizations
Caption: Workflow for this compound labeling and purification.
Caption: Decision tree for selecting an elution strategy.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Broadening the scope of sortagging - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06705H [pubs.rsc.org]
- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 4. Biotin-Tagged Protein Purification [gbiosciences.com]
- 5. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency | PLOS One [journals.plos.org]
- 6. goldbio.com [goldbio.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 10. Active Motif Sortag-IT Biotin Labeling Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GGGYK-Biotin Labeling
Welcome to the technical support center for optimizing your GGGYK-Biotin labeling experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotinylation reagent where biotin (B1667282) is conjugated to the peptide sequence Gly-Gly-Gly-Tyr-Lys. The labeling mechanism typically involves the reaction of a pre-activated biotin molecule with the primary amine group on the side chain of the lysine (B10760008) (K) residue within the peptide. This forms a stable covalent bond, attaching the biotin molecule to your target.
Q2: What are the critical factors influencing the efficiency of this compound labeling?
Several factors can impact the success of your biotinylation reaction. These include:
-
pH of the reaction buffer: The pH should be carefully controlled, typically within the range of 7.0 to 8.5, to ensure the targeted amine groups are deprotonated and reactive.[1][2]
-
Concentration of reactants: The concentrations of both the this compound reagent and your target molecule are crucial. Higher concentrations generally lead to more efficient labeling.[1][2]
-
Molar coupling ratio (MCR): The ratio of moles of biotin reagent to moles of your target protein or molecule will directly affect the degree of labeling.[1]
-
Reaction time and temperature: These parameters influence the kinetics of the labeling reaction.[1]
-
Purity of reagents: Ensure your target molecule and buffers are free of interfering substances.[1] For example, buffers containing primary amines like Tris or glycine (B1666218) are incompatible with amine-reactive labeling reactions.[2][3]
Q3: How do I choose the right buffer for my labeling reaction?
For amine-reactive biotinylation, it is essential to use a buffer that does not contain primary amines.[2][3] Suitable buffers include phosphate-buffered saline (PBS), MES, or HEPES.[2] The pH should be maintained between 7.0 and 8.5 for optimal results.[1][2]
Q4: How can I determine the degree of biotinylation after the labeling reaction?
Quantifying the molar substitution ratio (MSR), which is the number of biotin molecules per target molecule, is important for reproducibility.[4] Methods to determine this include:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay: This is a colorimetric method for estimating biotin incorporation.[4][5]
-
UV-Vis Spectroscopy: Some commercially available biotinylation reagents, like ChromaLINK® Biotin, have a UV-traceable chromophore that allows for easy quantification of biotin incorporation using a spectrophotometer.[4]
Q5: What is the importance of a spacer arm in biotinylation reagents?
The biotin-binding sites in avidin (B1170675) and streptavidin are located deep within the protein structure.[6] A spacer arm, the chemical linker between biotin and the reactive group, helps to overcome steric hindrance, allowing the biotin to bind more efficiently to avidin or streptavidin.[6][7]
Troubleshooting Guides
Issue 1: Low or No Biotin Labeling
Q: I am not seeing any evidence of biotinylation in my downstream applications. What could be the problem?
A: Low or no labeling can be due to several factors. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow: Low/No Biotin Labeling
Caption: Troubleshooting decision tree for low or no biotin labeling.
| Potential Cause | Recommended Action |
| Inactive this compound Reagent | The reactive group of the biotin reagent may have hydrolyzed. Prepare fresh stock solutions of this compound immediately before each experiment.[3] |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the biotin reagent.[2][3] Use an amine-free buffer such as PBS, MES, or HEPES at a pH of 7.0-8.5.[1][2] |
| Suboptimal Molar Coupling Ratio (MCR) | An insufficient amount of this compound will result in low labeling efficiency. Increase the molar excess of the biotin reagent. A common starting point is a 20-fold molar excess.[1] |
| Low Reactant Concentration | Labeling reactions are less efficient at low protein or peptide concentrations.[1][2] If possible, concentrate your sample before labeling. Protein concentrations should ideally be at least 2 mg/mL.[2] |
| Insufficient Reaction Time | The labeling reaction may not have reached completion. Increase the incubation time. Typical reaction times are 30-60 minutes at room temperature or 2 hours on ice.[1] |
| Lack of Accessible Primary Amines | The primary amine on the lysine of your target may be inaccessible. Consider denaturing your protein if its native structure is not required for downstream applications. |
Issue 2: High Background or Non-Specific Binding
Q: I'm observing high background signal in my experiments. How can I reduce non-specific binding?
A: High background can obscure your results and can be addressed by the following:
| Potential Cause | Recommended Action |
| Inefficient Removal of Unreacted Biotin | Free, unreacted this compound can bind to streptavidin/avidin surfaces, causing high background.[8] Ensure complete removal of excess biotin after the labeling reaction using methods like dialysis or size-exclusion chromatography (e.g., Sephadex G-25 columns).[1][9] |
| Endogenous Biotin | Some biological samples naturally contain biotinylated proteins.[10] Include a negative control (sample not treated with this compound) to assess the level of endogenous biotin. Avidin/biotin blocking kits can be used to neutralize endogenous biotin.[11] |
| Over-biotinylation | Excessive labeling can lead to protein precipitation and non-specific binding.[4] Reduce the Molar Coupling Ratio (MCR) of this compound to your target molecule. |
| Non-specific Binding of Detection Reagents | The streptavidin-conjugate used for detection might be binding non-specifically. Include a control where the biotinylated molecule is omitted to check for non-specific binding of the detection reagent.[11] Ensure adequate blocking of your membrane or plate (e.g., with BSA or non-fat milk). |
Issue 3: Poor Reproducibility Between Experiments
Q: My labeling efficiency varies significantly between experiments. How can I improve consistency?
A: Inconsistent results are often due to minor variations in the experimental protocol.
| Potential Cause | Recommended Action |
| Inconsistent Reagent Preparation | Stock solutions of this compound were not prepared freshly for each experiment. Always prepare fresh solutions of the biotin reagent immediately before use.[3] |
| Variations in Reaction Conditions | Minor differences in pH, temperature, or incubation time between experiments can lead to variability. Carefully control and monitor all reaction parameters (pH, temperature, time, concentrations) for each experiment. |
| Incomplete Removal of Unreacted Biotin | Inconsistent removal of free biotin can affect the performance of your biotinylated molecule in downstream applications. Standardize your purification method (dialysis or desalting column) and ensure it is performed consistently.[9] |
| Batch-to-Batch Variation of Target Molecule | If you are using a purified protein, there may be variations between purification batches. If possible, use a single, large batch of your target molecule for a series of related experiments.[9] |
Quantitative Data Summary
The optimal conditions for your specific this compound labeling experiment should be determined empirically. The following tables provide general guidelines based on common biotinylation procedures.
Table 1: Effect of Molar Coupling Ratio (MCR) on Molar Incorporation Ratio (MIR)
| Molar Coupling Ratio (MCR) (Biotin:Protein) | Example Molar Incorporation Ratio (MIR) (Biotin/Protein) |
| 5:1 | 1.4 - 1.7 |
| 10:1 | 2.5 - 2.8 |
| 20:1 | 4.4 - 5.0 |
| 40:1 | 7.2 - 9.0 |
| Data adapted from experiments with IgG and may vary for other proteins.[1] |
Table 2: Influence of Protein Concentration on Labeling Efficiency
| Protein Concentration (mg/mL) | Example Molar Incorporation Ratio (MIR) |
| 0.1 | 1.6 - 2.7 |
| 0.25 | 2.6 - 3.6 |
| 0.5 | 4.2 |
| 1.0 | 5.0 |
| Data adapted from experiments with murine IgG at a constant MCR of 20:1.[1] |
Experimental Protocols
General Protocol for Labeling with this compound
This protocol provides a general workflow for labeling a target molecule containing primary amines with this compound.
Experimental Workflow: this compound Labeling
Caption: General experimental workflow for this compound labeling.
Materials:
-
This compound reagent
-
Target molecule (protein, peptide, etc.)
-
Amine-free buffer (e.g., 1x PBS, pH 7.4)
-
Solvent for this compound (e.g., DMSO or DMF)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Reaction tubes
Procedure:
-
Prepare the Target Molecule:
-
Prepare the this compound Solution:
-
Shortly before use, dissolve the this compound reagent in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mg/mL).[2]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar coupling ratio (MCR). A starting MCR of 20:1 (biotin:protein) is often recommended.[1]
-
Add the calculated volume of this compound solution to your target molecule solution.
-
Mix gently and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[1]
-
-
Purify the Biotinylated Molecule:
-
Quantify and Store:
-
(Optional) Determine the concentration and degree of biotinylation of your final product.
-
Store the purified biotinylated molecule at the recommended temperature (e.g., -20°C or -80°C) for long-term use.
-
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. DNA Biotinylation Kit | Biotin Labelling Kits | G-Biosciences [gbiosciences.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vector Laboratories / How to detect glycan expression in tissue - 2BScientific [2bscientific.com]
GGGYK-Biotin Protein Conjugation Technical Support Center
Welcome to the technical support center for GGGYK-Biotin protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the biotinylation of proteins featuring the GGGYK peptide sequence.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Biotinylation Efficiency
Question: I am not observing any, or very low, biotinylation of my GGGYK-tagged protein. What could be the cause?
Answer: Several factors can contribute to poor biotinylation efficiency. Consider the following potential causes and solutions:
-
Inactive Biotinylation Reagent: N-hydroxysuccinimide (NHS) ester-based biotinylation reagents are highly susceptible to hydrolysis from moisture.[1][2][3][4]
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the lysine (B10760008) residue in your GGGYK tag for reaction with the NHS-ester.[2][3][6][7][8]
-
Incorrect Molar Ratio: An insufficient molar excess of the biotinylation reagent will result in incomplete labeling.
-
Solution: Optimize the molar ratio of biotin (B1667282) reagent to your protein. The ideal ratio can depend on the protein concentration.[6] A common starting point is a 10 to 25-fold molar excess.[6]
-
Problem 2: Protein Precipitation During or After Conjugation
Question: My protein has precipitated out of solution during or after the biotinylation reaction. Why is this happening and how can I prevent it?
Answer: Protein precipitation is a common issue, often caused by over-biotinylation.[2][9]
-
Cause: The GGGYK tag provides two primary amine targets: the N-terminal alpha-amino group and the epsilon-amino group of the lysine residue. Excessive labeling can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation and precipitation.[10]
-
Solution:
-
Reduce Molar Excess: Lower the molar ratio of the biotinylation reagent to the protein to reduce the degree of labeling.[2]
-
Optimize Reaction Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., on ice) to slow down the reaction rate and gain better control over the extent of modification.[5][7]
-
pH Adjustment: After the reaction, adjusting the pH of the solution might help to redissolve the precipitated protein.[2]
-
Problem 3: Inconsistent Biotinylation Results Between Batches
Question: I am observing significant variability in the biotinylation efficiency and the performance of my conjugated protein across different batches. How can I improve consistency?
Answer: Batch-to-batch inconsistency is a frequent challenge in bioconjugation.[11]
-
Cause: Minor variations in reaction conditions, reagent quality, and protein purity can lead to different outcomes.
-
Solution:
-
Standardize Protocols: Strictly adhere to a standardized and well-documented protocol for every batch.
-
Reagent Quality Control: Ensure the biotinylation reagent is not hydrolyzed. You can perform a simple hydrolysis test to check its reactivity.[1]
-
Protein Purity: Ensure the purity of your GGGYK-tagged protein is consistent between batches, as contaminants can interfere with the reaction.[11]
-
Quantify Biotin Incorporation: After each conjugation, quantify the degree of biotinylation to ensure it falls within an acceptable range before proceeding with downstream applications.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which amino acids in the GGGYK sequence are targeted by NHS-ester biotinylation reagents?
The primary targets for NHS-ester biotinylation reagents are primary amines. In the GGGYK sequence, this includes the N-terminal alpha-amino group of the first glycine and the epsilon-amino group of the lysine (K) residue.[5] While NHS esters are reported to react specifically with amino groups, side reactions with other residues like tyrosine (Y), serine, and arginine have been observed under certain conditions.[12]
Q2: How can I remove excess, unreacted biotinylation reagent after the conjugation reaction?
It is crucial to remove unreacted biotin to avoid interference in downstream applications. Common methods include:
-
Dialysis: Effective for larger sample volumes.[11]
-
Desalting Columns/Size Exclusion Chromatography: A rapid method for buffer exchange and removal of small molecules.[5][11]
Q3: How do I determine the degree of biotinylation of my GGGYK-tagged protein?
Several methods are available to quantify biotin incorporation:
-
HABA Assay: A colorimetric method, though it can have limitations in sensitivity and accuracy.[9][13]
-
Fluorescent-Based Assays: Offer higher sensitivity compared to the HABA assay.[13]
-
Mass Spectrometry: Provides the most accurate determination of the degree and sites of biotinylation.
Q4: Can the GGGYK tag interfere with the function of my protein?
The GGG sequence is designed to be a flexible linker to minimize steric hindrance.[14] However, the biotinylation of the lysine residue could potentially affect protein function if this residue is located near an active site or binding interface. It is always recommended to perform a functional assay on the biotinylated protein to confirm that its biological activity is retained.[15][16]
Q5: What is the optimal pH for the biotinylation reaction?
NHS-ester reactions are most efficient at a pH between 7 and 9.[5][8] At lower pH values, the primary amines are protonated and less reactive. At higher pH values, the hydrolysis of the NHS ester becomes more rapid, reducing its availability to react with the protein.[4]
Data Presentation
Table 1: Recommended Molar Excess of Biotin Reagent for Protein Labeling
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Reference |
| 10 mg/mL | 10-fold | [6] |
| 2 mg/mL | 25-fold | [6] |
| General Range | 2 to 50-fold | [6] |
Table 2: Comparison of Biotin Quantification Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| HABA Assay | Colorimetric; Biotin displaces HABA from avidin (B1170675), causing a decrease in absorbance at 500 nm. | Simple, readily available. | Lower sensitivity and reproducibility, can underestimate biotin incorporation. | [9][13] |
| Fluorescent Assays | Change in fluorescence of a tagged avidin upon biotin binding. | Higher sensitivity and wider dynamic range than HABA. | May require a fluorometer. | [13] |
| Mass Spectrometry | Direct measurement of mass shift upon biotinylation. | Highly accurate, can identify specific sites of modification. | Requires specialized equipment and expertise. | [12] |
Experimental Protocols
Protocol 1: Biotinylation of GGGYK-Tagged Protein using NHS-Ester Biotin
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4). If not, perform buffer exchange using a desalting column or dialysis.[3][5]
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[5]
-
Calculate Reagent Volume: Determine the volume of the biotin stock solution needed to achieve the desired molar excess (refer to Table 1).
-
Reaction: Add the calculated volume of the biotin reagent to the protein solution.
-
Incubation: Incubate the reaction mixture. Common conditions are 30 minutes at room temperature or 2 hours on ice.[5][7]
-
Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris-HCl.
-
Purification: Remove excess, unreacted biotin using a desalting column or dialysis.[5]
Protocol 2: Quantification of Biotinylation using the HABA Assay
-
Prepare HABA/Avidin Solution: Prepare a solution of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) and avidin in PBS. The absorbance of this solution at 500 nm should be between 0.9 and 1.3.[3]
-
Measure Baseline: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Protein: Add a known volume of your purified biotinylated protein solution to the HABA/Avidin mixture.
-
Measure Final Absorbance: After a brief incubation, measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in your sample.
-
Calculation: Use the change in absorbance and the molar extinction coefficient of the HABA-avidin complex to calculate the moles of biotin. From the known protein concentration, the biotin-to-protein molar substitution ratio can be determined.
Mandatory Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mesoscale.com [mesoscale.com]
- 14. qyaobio.com [qyaobio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Biotinylation of reactive amino groups in native recombinant human interleukin-1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GGGYK-Biotin Labeling Efficiency
Welcome to the technical support center for GGGYK-Biotin labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their biotinylation experiments for improved efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the GGGYK sequence in this compound labeling?
The GGGYK peptide sequence is designed for efficient and specific biotinylation. The lysine (B10760008) (K) residue serves as the primary target for biotinylation, where a biotin (B1667282) molecule is covalently attached to the ε-amino group of its side chain.[1] The glycine (B1666218) (G) residues (GGGY) act as a flexible spacer arm, which is critical for reducing steric hindrance and ensuring that the biotin moiety is accessible for binding to avidin (B1170675) or streptavidin in downstream applications.[1]
Q2: Which reactive group on biotin should be used for labeling the lysine residue in the GGGYK peptide?
For labeling the primary amine on the lysine side chain, an N-hydroxysuccinimide (NHS) ester of biotin is commonly used.[2][3] This chemistry is efficient and results in a stable amide bond. The reaction should be performed in an amine-free buffer at a slightly alkaline pH to ensure the lysine's amino group is deprotonated and reactive.[2][4]
Troubleshooting Guide
Problem 1: Low Biotinylation Yield
You are observing a low yield of biotinylated GGGYK peptide after the labeling reaction and purification.
Possible Causes and Solutions:
-
Suboptimal pH of Reaction Buffer: The labeling reaction with NHS esters is highly pH-dependent. The primary amino group of lysine needs to be unprotonated to be reactive.[2]
-
Solution: Ensure the pH of your reaction buffer is between 7.2 and 8.5.[2][4] A pH of 8.3 is often optimal for biotinylation.[2] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for the biotin label.[2] Phosphate-buffered saline (PBS) or bicarbonate buffer are suitable alternatives.[2][4]
-
-
Incorrect Molar Ratio of Biotin to Peptide: An insufficient amount of biotin reagent will lead to incomplete labeling. Conversely, a large excess can sometimes lead to issues with purification.
-
Solution: For small peptides like GGGYK, a molar coupling ratio of 3-5 parts peptide to 1 part biotin reagent can be a good starting point to ensure complete biotinylation of the peptide.[5] For initial experiments, it is advisable to test a range of molar coupling ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio for your specific conditions.[4]
-
-
Low Peptide Concentration: The efficiency of the biotinylation reaction is dependent on the concentration of the reactants.[2]
-
Solution: It is recommended to have a peptide concentration of at least 2 mg/mL; higher concentrations (up to 10 mg/mL) are preferable.[2]
-
-
Inactive Biotin Reagent: Biotin NHS esters are sensitive to moisture and can hydrolyze over time, rendering them inactive.
Problem 2: High Background or Non-Specific Binding in Downstream Applications
You are experiencing high background signals or non-specific binding in your assays (e.g., ELISA, Western blot) using the biotinylated GGGYK peptide.
Possible Causes and Solutions:
-
Insufficient Removal of Unreacted Biotin: Free biotin in your sample will compete with your biotinylated peptide for binding sites on streptavidin-coated surfaces or conjugates, leading to reduced signal and potentially higher background.
-
Over-Biotinylation of the Peptide: While the GGGYK peptide has a single primary site for labeling (the lysine side chain), high concentrations of biotin reagent could potentially lead to modification of the N-terminal amine, although this is less likely under controlled conditions. Over-labeling of larger proteins can affect their solubility and lead to aggregation.[6]
-
Solution: Optimize the molar coupling ratio of biotin to peptide to favor single labeling. Refer to the table below for recommended starting ratios.
-
Experimental Protocols and Data
Table 1: Recommended Molar Coupling Ratios for this compound Labeling
| Peptide Concentration | Molar Coupling Ratio (Biotin:Peptide) | Expected Outcome |
| 1 mg/mL | 50:1 | 1-3 biotin molecules per antibody (example for larger protein)[9] |
| 1-10 mg/mL | 20:1 | 4-6 biotin molecules per antibody (example for larger protein)[9] |
| >1 mg/mL | 1:1 to 1:5 | Recommended starting range for small peptides[5] |
Protocol: Biotinylation of GGGYK Peptide with NHS-Ester Biotin
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
GGGYK Peptide
-
NHS-Ester Biotin (e.g., Sulfo-NHS-LC-Biotin)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve NHS-Ester Biotin (if not water-soluble)
-
Purification system (e.g., desalting column, dialysis tubing)
Procedure:
-
Prepare the GGGYK Peptide: Dissolve the GGGYK peptide in the amine-free buffer to a final concentration of 2-10 mg/mL.[2]
-
Prepare the Biotin Reagent: Immediately before use, prepare a 10 mM stock solution of the NHS-Ester Biotin. If the biotin reagent is not water-soluble, dissolve it in a small amount of DMF or DMSO before adding it to the aqueous reaction buffer.[2][9]
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM biotin stock solution to achieve the desired molar coupling ratio (e.g., a 20-fold molar excess).[9]
-
Add the calculated volume of the biotin solution to the peptide solution.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[9]
-
-
Purification:
Visual Guides
Experimental Workflow for this compound Labeling
References
- 1. qyaobio.com [qyaobio.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. sartorius.com [sartorius.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 8. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
GGGYK-Biotin Reaction Buffer Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the biotinylation of peptides containing the GGGYK sequence.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer composition for biotinylating a GGGYK peptide?
A1: While there is no single universal buffer, a common starting point is Phosphate Buffered Saline (PBS) at a pH of 7.2-8.0.[1][2] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the peptide for reaction with amine-reactive biotinylation reagents.[3][4] For optimal results, it is recommended to perform a series of reactions with varying conditions to determine the best buffer for your specific peptide and application.[5]
Q2: Which amino acid in the GGGYK sequence is targeted for biotinylation?
A2: The primary target for biotinylation in the GGGYK peptide sequence, when using common amine-reactive reagents like NHS esters, is the primary amine on the side chain of the lysine (B10760008) (K) residue.[6][7]
Q3: How can I determine the efficiency of my biotinylation reaction?
A3: The degree of biotinylation can be quantified using methods such as the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay, which is a colorimetric method.[4][8][9] Alternatively, UV-traceable biotinylation reagents allow for the direct calculation of biotin (B1667282) incorporation by measuring absorbance at specific wavelengths.[10]
Q4: What are the key factors to consider when optimizing the GGGYK-Biotin reaction?
A4: Several factors influence the success of a biotinylation reaction, including:
-
pH: The reaction with amine-reactive reagents is most efficient at a pH range of 7-9.[1]
-
Molar Ratio of Biotin to Peptide: A molar coupling ratio of 3-5 parts peptide to 1 part biotin is often recommended for small peptides to ensure complete incorporation of a single biotin molecule per peptide.[2]
-
Concentration: The concentration of both the peptide and the biotinylation reagent can affect the reaction efficiency.[1]
-
Incubation Time and Temperature: Typical incubation times range from 30 minutes to 2 hours at room temperature.[2][11]
Troubleshooting Guide
This guide addresses common issues encountered during the biotinylation of GGGYK peptides.
| Problem | Potential Cause | Recommended Solution |
| Low Biotinylation Efficiency | Suboptimal pH of the reaction buffer. | Ensure the buffer pH is between 7.0 and 8.0 for amine-reactive biotinylation.[1] Buffers with a pH lower than 7 can lead to protonation of the primary amines, reducing their reactivity.[1] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Exchange the peptide into a non-amine-containing buffer like PBS before biotinylation.[3][11] | |
| Insufficient molar excess of the biotinylation reagent. | Increase the molar ratio of the biotinylation reagent to the peptide.[8] For small peptides, a 3-5:1 peptide to biotin ratio is a good starting point.[2] | |
| Inactive biotinylation reagent due to hydrolysis. | Prepare fresh solutions of the biotinylation reagent immediately before use, especially for water-soluble variants like Sulfo-NHS esters.[7] Store reagents under dessicated conditions.[12] | |
| High Background / Non-Specific Binding | Excess unreacted biotinylation reagent. | Remove excess biotin reagent after the reaction using desalting columns or dialysis.[11][13] |
| Non-specific binding of biotinylated peptide to surfaces or other proteins. | Pre-clear samples with a control resin to reduce non-specific interactions.[3] Include detergents like Tween-20 (e.g., 0.05%) in wash buffers to increase stringency.[8] | |
| Over-biotinylation leading to aggregation and precipitation. | Reduce the molar excess of the biotinylation reagent.[10] Over-modification can lead to loss of protein function and solubility.[10] | |
| Inconsistent Results Between Batches | Variation in the degree of biotinylation. | Standardize the reaction conditions (pH, temperature, incubation time, and reagent concentrations). Quantify the biotin incorporation for each batch to ensure consistency.[8][14] |
| Incomplete removal of excess biotin reagent. | Ensure thorough buffer exchange after the reaction. Consider increasing dialysis time or using a desalting column.[14] | |
| Peptide Precipitation During Reaction | The biotinylation process has negatively affected the solubility of the peptide. | Try reducing the concentration of the peptide in the reaction.[5] Optimizing the pH and/or ionic strength of the buffer may also improve solubility.[5] |
Experimental Protocols
Protocol 1: Optimization of Reaction Buffer pH
This protocol outlines a method to determine the optimal pH for the biotinylation of a GGGYK peptide.
-
Prepare Buffers: Prepare a series of reaction buffers (e.g., 100 mM sodium phosphate) with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Prepare Peptide: Dissolve the GGGYK peptide in each of the prepared buffers to a final concentration of 1 mg/mL.[2]
-
Prepare Biotin Reagent: Immediately before use, dissolve an amine-reactive biotinylation reagent (e.g., NHS-PEG4-Biotin) in an appropriate solvent (e.g., water or DMSO) to a stock concentration of 20 mM.[2]
-
Initiate Reaction: Add the biotin stock solution to each peptide solution to achieve a peptide-to-biotin molar ratio of 3:1.[2]
-
Incubate: Incubate the reactions for 1 hour at room temperature.[2]
-
Purification: Remove excess unreacted biotin from each reaction using a desalting spin column.[13]
-
Analysis: Quantify the degree of biotinylation for each pH condition using a HABA assay or by measuring the absorbance of a UV-traceable biotin reagent.[4][10] The pH that yields the highest degree of biotinylation with minimal peptide precipitation is considered optimal.
Protocol 2: General Biotinylation of GGGYK Peptide
This protocol provides a general procedure for biotinylating a GGGYK peptide using an optimized buffer.
-
Peptide Preparation: Dissolve the GGGYK peptide in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1 mg/mL.[2]
-
Biotin Reagent Preparation: Prepare a fresh 20 mM stock solution of an amine-reactive biotinylation reagent (e.g., NHS-PEG4-Biotin) in PBS.[2]
-
Reaction Setup: Calculate the required volume of the biotin stock solution to achieve a 3-5:1 molar ratio of peptide to biotin.[2] Add the calculated volume of the biotin stock to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[2]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris) can be added to a final concentration of 10-20 mM.[3]
-
Purification: The biotinylated peptide can often be used directly in subsequent applications like BLI without desalting, as the excess free peptide should not bind to streptavidin biosensors.[2] For other applications, remove excess biotin using a desalting column.[13]
-
Storage: Store the biotinylated peptide at 4°C for short-term use or at -20°C for long-term storage.[4]
Visualizations
Caption: Workflow for GGGYK peptide biotinylation.
Caption: Troubleshooting low biotinylation efficiency.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. sartorius.com [sartorius.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Biotinylation - Wikipedia [en.wikipedia.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. sartorius.com [sartorius.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Non-specific Binding of GGGYK-Biotin Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with GGGYK-Biotin labeled proteins, specifically focusing on the prevention of non-specific binding.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments.
Problem: High Background Signal in Your Assay
High background can obscure your specific signal, leading to false positives and inaccurate quantification. Here are the common causes and solutions:
| Potential Cause | Recommended Solution |
| Ineffective Blocking | The blocking buffer is not adequately saturating all non-specific binding sites on the solid phase (e.g., microplate wells, beads). |
| Optimize Blocking Agent: Switch to a different blocking agent. Casein and non-fat dry milk have been shown to inhibit non-specific binding by over 90% in some ELISA applications[1]. A specialized blocking buffer, ChonBlock™, has been reported to be six times more effective than normal goat serum (NGS) and 40 times more effective than Bovine Serum Albumin (BSA)[2]. | |
| Optimize Blocking Concentration: Ensure you are using the optimal concentration of your blocking agent. Typical concentrations are 1-5% for BSA and 0.2-5% for non-fat dry milk[3][4]. | |
| Increase Blocking Incubation Time: Extend the blocking incubation time to ensure complete saturation of non-specific sites. Incubation for 1 hour at room temperature or overnight at 4°C is common[5]. | |
| Suboptimal Washing Steps | Insufficient washing can leave behind unbound biotinylated protein or detection reagents, contributing to high background. |
| Increase Wash Volume and Repetitions: Use a larger volume of wash buffer and increase the number of wash cycles (e.g., from 3 to 5 times)[6][7]. | |
| Add a Detergent to Wash Buffer: Include a non-ionic detergent like Tween 20 at a concentration of 0.05% - 0.1% in your wash buffer to help disrupt weak, non-specific interactions[8][9]. | |
| Increase Soak Time: Allow the wash buffer to sit in the wells for a short period (e.g., 30 seconds) during each wash step to improve removal of non-specifically bound molecules[10]. | |
| Hydrophobic or Ionic Interactions | The GGGYK peptide or the protein itself may have inherent properties that promote non-specific interactions with the assay surface. |
| Adjust Buffer Composition: Increase the salt concentration (e.g., NaCl) in your binding and wash buffers to reduce ionic interactions[11]. | |
| Include Additives: Add a non-ionic detergent (e.g., 0.05% Tween 20) to your sample diluent and antibody diluent to minimize hydrophobic interactions[8]. | |
| Endogenous Biotin (B1667282) | If working with cell lysates or tissue samples, endogenous biotin can bind to streptavidin, leading to a high background signal. |
| Perform a Biotin Blocking Step: Before adding your biotinylated protein, incubate the sample with an excess of streptavidin to bind endogenous biotin. Then, add an excess of free biotin to saturate the remaining binding sites on the streptavidin[12]. | |
| Over-biotinylation of Protein | Excessive labeling of your protein can lead to aggregation and increased non-specific binding. |
| Optimize Biotinylation Ratio: Reduce the molar excess of the this compound reagent during the labeling reaction. A molar substitution ratio of 3-8 biotins per antibody is often recommended[13]. |
Problem: Weak or No Specific Signal
A lack of signal can be as frustrating as high background. Here are some potential reasons and how to address them:
| Potential Cause | Recommended Solution |
| Steric Hindrance | The biotin moiety on the GGGYK linker may be sterically hindered, preventing efficient binding to streptavidin. |
| Use a Longer Spacer Arm: The GGGYK sequence provides a short spacer. For some applications, a biotinylation reagent with a longer spacer arm may be necessary to overcome steric hindrance and improve streptavidin binding[14][15]. | |
| Inefficient Biotinylation | The protein may not have been successfully labeled with this compound. |
| Verify Biotinylation: Confirm successful labeling using a method such as a HABA assay or a Western blot with streptavidin-HRP. | |
| Optimize Labeling Reaction: Ensure the pH of the reaction buffer is appropriate for the NHS-ester reaction (typically pH 7.2-8.0) and that the buffer is free of primary amines (e.g., Tris)[16]. | |
| Inactive Protein | The biotinylation process or experimental conditions may have denatured the protein, destroying its binding site. |
| Perform Activity Assay: Check the activity of your biotinylated protein to ensure it is still functional. | |
| Gentle Biotinylation Conditions: Perform the labeling reaction on ice to minimize protein degradation[13]. | |
| Insufficient Reagent Concentration | The concentration of the biotinylated protein or the detection reagents may be too low. |
| Optimize Concentrations: Titrate the concentration of your biotinylated protein and detection reagents to find the optimal signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Q1: Which blocking agent is the best for my assay?
There is no single "best" blocking agent, as the optimal choice depends on the specific components of your assay. However, here is a general comparison to guide your selection:
| Blocking Agent | Pros | Cons | Typical Concentration |
| Bovine Serum Albumin (BSA) | Single purified protein, less likely to cross-react with antibodies. | Can be more expensive. Some preparations may contain endogenous biotin. | 1-5% (w/v)[3][4] |
| Non-Fat Dry Milk | Inexpensive and readily available. Very effective due to a complex mixture of proteins[17]. | Contains phosphoproteins (can interfere with phospho-specific antibodies) and endogenous biotin (not suitable for streptavidin-based detection without prior blocking)[4]. | 0.2-5% (w/v)[3] |
| Casein | A major component of milk and a very effective blocking agent[1]. | Can contain phosphoproteins. | 1% (w/v)[6] |
| Fish Gelatin | Does not contain mammalian proteins, reducing the risk of cross-reactivity with mammalian antibodies. Remains liquid at 4°C[1]. | May be less effective than milk or casein in some applications[18]. | 0.1-1% (w/v) |
| Commercial Blocking Buffers | Optimized formulations for high efficiency and stability. | Can be more expensive. | Varies by manufacturer |
Q2: What is the purpose of the GGGYK sequence in my biotinylated protein?
The GGGYK (Gly-Gly-Gly-Tyr-Lys) sequence serves two primary purposes:
-
Spacer: The three glycine (B1666218) residues provide a flexible, hydrophilic spacer arm that separates the biotin molecule from the protein. This can help to reduce steric hindrance and improve the accessibility of biotin for binding to streptavidin.
-
Labeling Site: The lysine (B10760008) (K) residue provides a primary amine on its side chain, which is the target for conjugation with NHS-ester activated biotin reagents.
Q3: How can I optimize the washing steps in my assay?
Effective washing is crucial for reducing background. Consider the following optimizations:
-
Increase the number of washes: Five to six washes are often more effective than the standard three.
-
Increase the wash volume: Ensure that the entire surface of the well is thoroughly washed.
-
Include a detergent: Add 0.05% Tween 20 to your wash buffer to disrupt non-specific, hydrophobic interactions.
-
Introduce a soak time: Allowing the wash buffer to incubate in the wells for 30-60 seconds per wash can improve the removal of unbound reagents[10].
Q4: Can I reuse my blocking buffer?
It is not recommended to reuse blocking buffer. Blocking buffers can become contaminated with microorganisms, and their effectiveness may decrease over time. For reproducible results, always prepare fresh blocking buffer for each experiment.
Experimental Protocols
Protocol 1: Biotinylation of Protein with this compound (NHS-Ester Chemistry)
This protocol describes the labeling of a protein containing a GGGYK tag with an NHS-ester activated biotin.
Materials:
-
Purified protein with GGGYK tag in an amine-free buffer (e.g., PBS, pH 7.4)
-
EZ-Link™ Sulfo-NHS-LC-Biotin (or similar NHS-ester biotin)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Procedure:
-
Prepare the Protein:
-
Dissolve or dialyze your purified protein into an amine-free buffer (e.g., PBS, pH 7.4). The presence of primary amines (like in Tris buffer) will compete with the labeling reaction.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare the Biotin Reagent:
-
Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in water or DMSO to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Calculate the volume of biotin reagent needed to achieve a desired molar excess (e.g., 20-fold molar excess over the protein).
-
Add the calculated volume of the 10 mM biotin reagent solution to the protein solution.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice[13].
-
-
Remove Excess Biotin:
-
Remove non-reacted biotin using a desalting column according to the manufacturer's instructions.
-
-
Store the Biotinylated Protein:
-
Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: ELISA for a this compound Labeled Protein to Minimize Non-Specific Binding
This protocol outlines a general ELISA procedure with steps optimized to reduce non-specific binding.
Materials:
-
High-binding 96-well microplate
-
Capture antibody (specific for the target of the biotinylated protein)
-
Biotinylated protein (from Protocol 1)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Diluent (e.g., Blocking Buffer)
-
Plate reader
Procedure:
-
Coat Plate with Capture Antibody:
-
Dilute the capture antibody to its optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
-
Incubate with Biotinylated Protein:
-
Prepare serial dilutions of your biotinylated protein (and standards, if applicable) in Sample/Standard Diluent.
-
Add 100 µL of the diluted biotinylated protein to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the biotinylated protein solution.
-
Wash the plate 5 times with 300 µL of Wash Buffer per well, with a 30-second soak time for each wash.
-
-
Incubate with Streptavidin-HRP:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer to its optimal concentration.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Aspirate the Streptavidin-HRP solution.
-
Wash the plate 5 times with 300 µL of Wash Buffer per well, with a 30-second soak time for each wash.
-
-
Develop and Read:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Visualizations
Caption: Workflow for biotinylating a GGGYK-tagged protein and its use in an ELISA.
Caption: Troubleshooting flowchart for addressing high background in biotin-based assays.
References
- 1. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. corning.com [corning.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. mabtech.com [mabtech.com]
- 8. bosterbio.com [bosterbio.com]
- 9. biotium.com [biotium.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. apexbt.com [apexbt.com]
- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 15. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. leprev.ilsl.br [leprev.ilsl.br]
- 18. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
GGGYK-Biotin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of GGGYK-Biotin. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture.[1] It is advisable to keep the container tightly sealed in a dry environment.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to dissolve this compound in a suitable solvent such as sterile, nuclease-free water or a buffer like PBS. For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] These aliquots should be stored at -20°C or -80°C.[1]
Q3: How stable is this compound in aqueous solutions?
Aqueous solutions of biotin (B1667282) are stable for several months when stored properly.[4] The peptide component (GGGYK) is also relatively stable. However, the overall stability in solution is dependent on pH. Moderately acidic and neutral solutions offer good stability.[4] Solutions with a pH above 9 are considered less stable.[4] For biotinylations using reagents like sulpho-NHS-LC-biotin, stock solutions are more stable at a pH between 3.0 and 5.8.[5]
Q4: Is this compound sensitive to light?
Yes, some suppliers note that D-(+)-Biotin is light-sensitive.[6] Therefore, it is best practice to protect both the lyophilized powder and solutions from direct light by using amber vials or by wrapping containers in foil.
Stability and Storage Data
The stability of this compound is determined by its peptide component and the biotin moiety. The following tables summarize general stability and storage guidelines based on data for biotin and biotinylated proteins.
Table 1: Summary of this compound Stability
| Condition | Stability Profile | Recommendations & Notes |
| Temperature | Biotin itself is stable up to 100°C in neutral or moderately acidic solutions.[4] Biotinylated proteins are generally stable when stored frozen at -20°C or -80°C.[1] The binding of biotin to streptavidin significantly increases thermal stability.[7][8][9] | Avoid repeated freeze-thaw cycles.[1] For long-term storage, -80°C is preferred. |
| pH | Biotin solutions are most stable in moderately acidic to neutral pH.[4] Stability decreases in solutions with a pH above 9.[4] The efficiency of biotinylation reactions is often optimal at near-neutral pH values.[5] | Prepare stock solutions in a buffer with a neutral pH (e.g., PBS, pH 7.4). For specific conjugation chemistries, consult the reagent manufacturer's guidelines. |
| Light Exposure | D-(+)-Biotin is noted to be light-sensitive.[6] | Store both solid compound and solutions protected from light. Use opaque or amber-colored tubes. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Container |
| Lyophilized Powder | -20°C to -80°C | Years | Tightly sealed, desiccated |
| Stock Solution | -20°C | Months | Single-use aliquots, amber tubes |
| Stock Solution | -80°C | Up to a year | Single-use aliquots, amber tubes |
| Working Dilution | 2-8°C | Short-term (days) | Covered, protected from light |
Experimental Protocols
Protocol: Sortase-Mediated Ligation for Protein Biotinylation
This protocol describes the biotinylation of a target protein containing a sortase recognition motif (e.g., LPETG) using this compound. This method is adapted from procedures used for site-specific protein labeling.[10]
Materials:
-
Target protein with C-terminal LPETGG motif and a His₆ tag
-
This compound peptide
-
Sortase A (SrtA) enzyme
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Ni-NTA resin for purification
-
Desalting column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein, this compound, and Sortase A in the reaction buffer. A typical molar ratio would be 1:10:1 (Protein:Peptide:SrtA).
-
Incubation: Incubate the reaction mixture at room temperature (or a temperature optimal for SrtA activity) for 1-4 hours.
-
Purification:
-
After the reaction is complete, add the mixture to pre-equilibrated Ni-NTA resin.
-
Incubate for 30-60 minutes at 4°C with gentle rotation to allow the His-tagged SrtA and any unreacted target protein to bind to the resin.
-
Collect the flow-through, which contains the biotinylated target protein (as the His₆ tag is cleaved off during the reaction).
-
-
Buffer Exchange:
-
To remove excess this compound peptide, perform a buffer exchange using a desalting column or dialysis.
-
Exchange the protein into a suitable storage buffer (e.g., PBS).
-
-
Verification: Confirm successful biotinylation via Western blot using a streptavidin-HRP conjugate or by mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Suboptimal reaction conditions (pH, temperature). | Optimize the pH and temperature of the reaction buffer. Ensure all components are active. |
| Inactive this compound due to improper storage. | Use a fresh aliquot of this compound. Verify storage conditions. | |
| Insufficient incubation time. | Increase the incubation time for the labeling reaction. | |
| High Background Signal in Assays | Excess, unbound this compound present. | Ensure complete removal of unbound biotinylated peptide through purification steps like dialysis or size-exclusion chromatography. |
| Non-specific binding of streptavidin conjugate. | Increase the number of washing steps in your assay protocol. Add a blocking agent (e.g., BSA) to the wash and incubation buffers. | |
| Assay Interference | High concentrations of free biotin in the sample.[11][12] | If working with biological samples (e.g., serum), be aware that high levels of dietary biotin can interfere with streptavidin-biotin based assays.[13][14] Consider including a biotin removal step or using an alternative detection system if interference is suspected.[15] |
Diagrams and Workflows
Caption: General workflow for handling this compound from storage to experimental use.
Caption: Principle of detection using a this compound labeled protein.
Caption: Troubleshooting flowchart for experiments involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-(+)-Biotin, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 8. Extremely high thermal stability of streptavidin and avidin upon biotin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicallab.com [clinicallab.com]
- 12. Biotin interference: Underrecognized patient safety risk in laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotin In High Doses Dangerously Skews Lab Test Results | The Pavilion at Robinson Terrace [thegrandhealthcare.com]
- 14. researchgate.net [researchgate.net]
- 15. myadlm.org [myadlm.org]
Technical Support Center: Purifying GGGYK-Biotin Labeled Proteins
Welcome to the technical support center for challenges in purifying GGGYK-Biotin labeled proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles during the Sortase A-mediated biotinylation and subsequent affinity purification of their proteins of interest.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound peptide in the labeling reaction?
The this compound peptide serves as a nucleophile in a transpeptidation reaction catalyzed by the enzyme Sortase A. Your target protein must be engineered to contain a Sortase A recognition motif, most commonly LPXTG, at the desired labeling site (e.g., the C-terminus). Sortase A cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) in this motif, forming a covalent intermediate with your protein. The this compound, with its exposed N-terminal glycines, then attacks this intermediate, resulting in the stable, site-specific attachment of the biotin (B1667282) tag to your protein of interest.
Q2: Why is my protein not getting biotinylated, or the labeling efficiency very low?
Low or no biotinylation is a common issue that can stem from several factors related to the Sortase A reaction itself. The primary reasons include:
-
Suboptimal Reaction Conditions: The efficiency of Sortase A is dependent on factors like pH, temperature, and the presence of co-factors such as calcium ions (for some Sortase A variants).[1]
-
Inaccessibility of the Sortase A Recognition Site: The LPXTG tag on your target protein must be sterically accessible to the Sortase A enzyme.[1] If it is buried within the protein's structure, the reaction will be inefficient.
-
Inactive Sortase A Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Reaction Equilibrium: The Sortase A-mediated ligation is a reversible reaction. Over time, the reverse reaction (hydrolysis) can decrease the yield of the labeled product.[2][3]
Q3: After purification on a streptavidin column, my protein yield is very low. What are the possible causes?
Low recovery after streptavidin affinity purification can be attributed to issues with either the initial labeling reaction or the purification process itself. Key factors include:
-
Incomplete Biotinylation: If only a small fraction of your target protein was successfully biotinylated, the majority will not bind to the streptavidin resin and will be lost in the flow-through.
-
Harsh Elution Conditions: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in biology. Eluting the bound protein often requires harsh, denaturing conditions (e.g., low pH, high concentrations of guanidine (B92328) HCl, or boiling in SDS-PAGE buffer), which can lead to protein precipitation or degradation.
-
Irreversible Binding: In some cases, the binding is so strong that elution is incomplete, leaving a significant amount of your protein permanently attached to the resin.
Q4: I see many contaminating bands in my final eluted sample. How can I improve the purity?
Contaminating proteins in your final sample can arise from several sources:
-
Non-Specific Binding: Proteins other than your biotinylated target may non-specifically adhere to the streptavidin resin.
-
Co-purification of Sortase A: If the Sortase A enzyme is not removed after the labeling reaction, it can co-purify with your target protein, especially if it also has an affinity tag used for its own purification (e.g., a His-tag).
-
Presence of Endogenously Biotinylated Proteins: Cell lysates naturally contain a small number of proteins that are biotinylated by the host organism's own machinery. These will also bind to the streptavidin resin.
Troubleshooting Guides
Problem 1: Low or No Biotinylation of the Target Protein
| Question | Possible Cause | Recommended Solution |
| Is the Sortase A enzyme active? | Improper storage or multiple freeze-thaw cycles have inactivated the enzyme. | Test the activity of your Sortase A stock using a positive control reaction with a known substrate. If inactive, use a fresh aliquot or a new batch of enzyme. |
| Are the reaction conditions optimal? | The buffer pH, temperature, or calcium concentration may not be ideal for your specific Sortase A variant. | The optimal pH for Sortase A is typically between 7.5 and 9.0.[1] Ensure your buffer is within this range. For S. aureus Sortase A, include 5-10 mM CaCl₂ in the reaction buffer. Check the recommended protocol for your specific enzyme variant. |
| Is the LPXTG tag accessible? | The tag may be sterically hindered by the protein's folding. | Consider re-engineering your protein to include a flexible linker (e.g., a poly-glycine or glycine-serine linker) between the protein and the LPXTG tag. |
| Is the this compound probe in excess? | An insufficient concentration of the nucleophile can limit the forward reaction. | Use a significant molar excess of the this compound peptide relative to the target protein (e.g., 10 to 50-fold excess). |
| Is the reaction time appropriate? | The reaction may not have reached completion, or excessive incubation may lead to hydrolysis. | Perform a time-course experiment (e.g., taking aliquots at 30 minutes, 1 hour, 2 hours, and 4 hours) to determine the optimal reaction time for your specific protein. Analyze the aliquots by SDS-PAGE or Western blot. |
Problem 2: Low Yield of Purified Protein After Streptavidin Affinity Chromatography
| Question | Possible Cause | Recommended Solution |
| How can I confirm biotinylation before purification? | Proceeding to purification without confirming successful labeling leads to wasted time and resources. | Before loading onto the streptavidin column, run a small sample of your labeling reaction on an SDS-PAGE gel. Perform a Western blot and probe with HRP-conjugated streptavidin to confirm the presence of a band corresponding to your biotinylated protein. |
| Are my elution conditions effective but not too harsh? | Standard denaturing elution buffers can cause the protein to precipitate or degrade. | Test a range of elution conditions. For some applications, on-bead digestion with a protease like trypsin can be used to recover peptides for mass spectrometry. Alternatively, consider using a monomeric avidin (B1170675) resin, which has a lower binding affinity for biotin and allows for elution under milder conditions (e.g., with 2 mM D-Biotin in PBS).[4] |
| Could my protein be precipitating during elution? | The rapid change in buffer conditions during elution can cause some proteins to become insoluble. | Analyze the streptavidin beads after elution by boiling them in SDS-PAGE loading buffer. If a significant amount of your protein is still bound, this indicates an elution problem. Try eluting in a buffer containing a stabilizing agent, such as a non-ionic detergent or glycerol. |
Problem 3: High Levels of Contaminating Proteins in the Eluted Sample
| Question | Possible Cause | Recommended Solution |
| How can I remove the Sortase A enzyme before purification? | The His-tagged Sortase A used in the reaction can bind to some affinity resins or non-specifically interact with other proteins. | After the labeling reaction, the Sortase A enzyme (which is often His-tagged for its own purification) can be removed using Ni-NTA affinity chromatography.[4][5] Your labeled protein, which should not have a His-tag, will be in the flow-through. |
| How do I reduce non-specific binding to the streptavidin resin? | Proteins can stick to the agarose (B213101) beads, leading to contamination. | Increase the stringency of your wash steps. Include high salt concentrations (e.g., 300-500 mM NaCl) and/or low concentrations of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers. Always pre-clear your lysate by centrifugation and filtration before applying it to the column. |
| How can I separate my protein from unreacted this compound? | The large excess of the biotinylated peptide will compete for binding sites on the streptavidin resin. | Before applying your sample to the streptavidin column, perform a buffer exchange step (e.g., using a desalting column or dialysis) to remove the small, unreacted this compound peptide. |
Experimental Protocols & Methodologies
Protocol 1: Sortase A-Mediated Biotinylation
This protocol provides a general guideline for the site-specific biotinylation of a target protein containing a C-terminal LPETG motif.
Materials:
-
Purified target protein with LPETG tag (e.g., Protein-LPETG-His6)
-
Purified, His-tagged Sortase A
-
This compound peptide
-
Sortase Reaction Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Quenching Buffer (e.g., 1 M Glycine)
Procedure:
-
In a microcentrifuge tube, combine the target protein and this compound peptide in the Sortase Reaction Buffer. A typical starting molar ratio is 1:20 (protein:peptide).
-
Initiate the reaction by adding Sortase A to a final concentration of 1-10 µM.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing.
-
(Optional) Stop the reaction by adding a quenching buffer or by proceeding immediately to the Sortase A removal step.
-
To remove the His-tagged Sortase A, add Ni-NTA resin to the reaction mixture and incubate for 30 minutes at 4°C.
-
Centrifuge to pellet the resin and collect the supernatant, which contains your biotinylated protein.
-
Proceed to buffer exchange to remove excess this compound before affinity purification.
Protocol 2: Streptavidin Affinity Purification
Materials:
-
Biotinylated protein sample (with Sortase A and excess peptide removed)
-
Streptavidin-conjugated agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine pH 2.8, or 8 M Guanidine HCl pH 1.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Equilibrate the streptavidin resin with 5-10 column volumes of Binding/Wash Buffer.
-
Load the biotinylated protein sample onto the column.
-
Wash the column extensively with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound protein with 3-5 column volumes of Elution Buffer. Collect fractions.
-
Immediately neutralize the eluted fractions by adding Neutralization Buffer to restore a physiological pH.
-
Analyze the eluted fractions by SDS-PAGE and Western blot to confirm the presence and purity of your protein.
Visualizations
Sortase A-Mediated Biotinylation Workflow
Caption: Workflow for this compound labeling and purification.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for low protein yield.
References
- 1. roboklon.com [roboklon.com]
- 2. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01148G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific C-terminal internal loop labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broadening the scope of sortagging - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06705H [pubs.rsc.org]
Technical Support Center: GGGYK-Biotin Ligation
Welcome to the technical support center for GGGYK-Biotin ligation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the successful biotinylation of the GGGYK peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound ligation?
This compound ligation is a biochemical process that involves the covalent attachment of a biotin (B1667282) molecule to a peptide with the amino acid sequence Gly-Gly-Gly-Tyr-Lys (GGGYK). The lysine (B10760008) (K) residue, with its primary amine in the side chain, is the typical site for biotinylation. This process is crucial for various applications, including immunoassays, protein purification, and drug delivery, due to the high-affinity interaction between biotin and streptavidin.[1][2]
Q2: How can I confirm that my GGGYK peptide has been successfully biotinylated?
Several methods can be used to confirm successful biotinylation. The most common techniques include:
-
Mass Spectrometry (MS): To verify the mass increase corresponding to the addition of a biotin molecule.[3][4][5][6]
-
Streptavidin Gel Shift Assay (SDS-PAGE): To observe a mobility shift of the peptide upon binding to streptavidin.[2][3][7][8][9]
-
HABA Assay: A colorimetric method to quantify the degree of biotinylation.[10][11][12][13][14]
-
High-Performance Liquid Chromatography (HPLC): To separate the biotinylated peptide from the unbiotinylated peptide based on hydrophobicity.[15][16][17][18]
-
Western Blot: To detect the biotinylated peptide using a streptavidin conjugate.[1]
The choice of method depends on the available equipment and the level of detail required (qualitative vs. quantitative).
Q3: What is the expected mass shift after biotinylating the GGGYK peptide?
The addition of a biotin molecule (C10H16N2O3S) results in a specific mass increase. The exact mass will depend on the biotinylating reagent used (e.g., NHS-biotin). For a standard NHS-biotin, the mass of the biotin moiety added is 226.29 Da. Therefore, you should observe an increase of approximately 226.29 Da in the mass of your GGGYK peptide.
Q4: Can I use multiple methods to confirm the ligation?
Yes, using orthogonal methods is highly recommended to obtain confident results. For instance, you could use mass spectrometry for an accurate mass determination and a streptavidin gel shift assay for a functional confirmation of the biotin tag's accessibility.[3]
Troubleshooting Guide
Issue 1: No mass shift is observed in Mass Spectrometry.
| Potential Cause | Troubleshooting Step |
| Inefficient Ligation Reaction | Verify the molar ratio of the GGGYK peptide to the biotinylating reagent. A common starting point is a 1:1 to 1:10 molar ratio (peptide:biotin).[19][20] |
| Ensure the reaction buffer has the correct pH (typically pH 8.2 for NHS-ester reactions).[15] | |
| Confirm the freshness and activity of the biotinylating reagent. Reagents can degrade with improper storage or multiple freeze-thaw cycles.[19][20] | |
| Contaminants in the Sample | Purify the peptide before and after the ligation reaction to remove any interfering substances like salts or EDTA.[19][20] |
| Instrumental Issues | Ensure the mass spectrometer is properly calibrated and has sufficient resolution to detect the mass shift. |
Issue 2: No band shift is observed in the Streptavidin Gel Shift Assay.
| Potential Cause | Troubleshooting Step |
| Failed Biotinylation | Refer to the troubleshooting steps for "No mass shift observed in Mass Spectrometry". |
| Insufficient Streptavidin | Ensure you are adding a sufficient molar excess of streptavidin to the biotinylated peptide to ensure all biotinylated molecules are bound. |
| SDS-PAGE Conditions | While the streptavidin-biotin interaction is very strong, excessive heating of the sample before loading can sometimes disrupt the complex. Try running the gel without heating the sample or with minimal heating (e.g., 70°C for 5-10 minutes).[2] |
| Gel Resolution | Use a gel with an appropriate acrylamide (B121943) percentage to resolve the shifted and unshifted bands clearly. For a small peptide like GGGYK, a higher percentage gel may be required. |
Issue 3: HABA assay indicates a low degree of biotinylation.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Increase the reaction time or the concentration of the biotinylating reagent. |
| Presence of Free Biotin | Ensure that all unreacted biotin is removed from the sample before performing the HABA assay, as it will compete with the biotinylated peptide and lead to an underestimation of the biotin incorporation.[11] Dialysis or gel filtration are effective methods for removing free biotin.[11] |
| Inaccurate Protein Concentration | The calculation of the biotin-to-peptide molar ratio relies on an accurate determination of the peptide concentration. Use a reliable method to quantify your GGGYK peptide.[11] |
Experimental Protocols
Protocol 1: Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve the unbiotinylated GGGYK peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water).
-
Similarly, dissolve the biotinylated GGGYK peptide after the ligation reaction and purification.
-
-
Mass Spectrometry:
-
Analyze both samples using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
-
Data Analysis:
-
Compare the mass spectra of the unbiotinylated and biotinylated peptides.
-
Look for a mass peak in the biotinylated sample that corresponds to the mass of the GGGYK peptide plus the mass of the biotin moiety.
-
Protocol 2: Streptavidin Gel Shift Assay
-
Sample Preparation:
-
Prepare three samples:
-
Unbiotinylated GGGYK peptide.
-
Biotinylated GGGYK peptide.
-
Biotinylated GGGYK peptide incubated with streptavidin (e.g., at a 1:1 or 1:4 molar ratio of peptide to streptavidin tetramer) for 15 minutes at room temperature.[8]
-
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer to each sample.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the peptide bands.
-
A successful biotinylation will be indicated by a higher molecular weight band (the "shift") in the lane containing the biotinylated peptide incubated with streptavidin, compared to the biotinylated peptide alone.[3][7][8][9]
-
Protocol 3: HABA Assay
-
Reagent Preparation:
-
Prepare a HABA/Avidin (B1170675) solution according to the manufacturer's instructions.
-
-
Measurement:
-
In a cuvette or a 96-well plate, measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).[10][11][12][14]
-
Add a known concentration of your purified biotinylated GGGYK peptide to the HABA/Avidin solution and mix.[11]
-
Measure the absorbance at 500 nm again after the reading stabilizes (A500_final).[11]
-
-
Calculation:
-
The decrease in absorbance is proportional to the amount of biotin in your sample.
-
Calculate the moles of biotin using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹).[14]
-
Determine the biotin-to-peptide molar ratio by dividing the moles of biotin by the moles of the GGGYK peptide added.
-
Protocol 4: Reversed-Phase HPLC Analysis
-
Sample Preparation:
-
Prepare samples of the unbiotinylated GGGYK peptide and the biotinylation reaction mixture.
-
-
HPLC:
-
Inject the samples onto a C18 reversed-phase HPLC column.[15]
-
Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Successful biotinylation will result in a new peak with a longer retention time compared to the unbiotinylated peptide, due to the increased hydrophobicity of the biotinylated product.[17]
-
Visualizations
Caption: Workflow for this compound ligation and confirmation.
Caption: Troubleshooting logic for this compound ligation confirmation.
References
- 1. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 2. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 4. Mass spectrometric detection of biotinylated peptides captured by avidin functional affinity electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 9. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. anaspec.com [anaspec.com]
- 13. citeqbiologics.com [citeqbiologics.com]
- 14. fishersci.ie [fishersci.ie]
- 15. Kinetic analysis of biotinylation of specific residues of peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. neb.com [neb.com]
- 20. neb.com [neb.com]
Validation & Comparative
Validating GGGYK-Biotin Labeling by Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and reliable protein labeling is paramount for elucidating complex biological processes and developing novel therapeutics. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a widely used technique due to the high-affinity interaction between biotin and streptavidin, enabling sensitive detection and purification.[1][2] This guide provides a comparative overview of two distinct biotinylation strategies: a site-specific approach, conceptually represented by "GGGYK-Biotin" where a specific lysine (B10760008) residue within a peptide tag is targeted, and the conventional random chemical labeling of endogenous lysine residues. We will explore the validation of these methods using Western blotting and provide detailed experimental protocols.
Unveiling the Labeling Strategies: Site-Specific vs. Random Biotinylation
The choice of biotinylation method can significantly impact the homogeneity of the labeled product and the preservation of the protein's native function.
Site-Specific Biotinylation (e.g., this compound concept): This approach involves the enzymatic or highly specific chemical modification of a pre-determined site on the protein.[1][2][3] A common method is the use of the E. coli biotin ligase (BirA), which specifically biotinylates a lysine residue within a 15-amino-acid peptide sequence known as the AviTag.[1][2] This results in a homogeneously labeled protein population with a 1:1 stoichiometry of biotin to protein, minimizing the risk of functional disruption.[2]
Random Chemical Biotinylation: This widely used method employs reactive biotin derivatives, most commonly N-hydroxysuccinimide (NHS) esters, which react with primary amines on the protein surface.[3][4] Since proteins typically have multiple lysine residues and an N-terminal amine, this results in a heterogeneous population of molecules with varying numbers of biotin tags attached at different positions.[3] While simpler to perform, this random labeling can potentially interfere with the protein's biological activity if critical lysine residues are modified.[4]
Visualizing the Workflow: From Labeling to Detection
The following diagrams illustrate the conceptual workflows for both the labeling and the subsequent validation by Western blot.
Caption: Experimental workflow for site-specific this compound labeling and Western blot validation.
Caption: Experimental workflow for random chemical biotinylation and Western blot validation.
Quantitative Comparison of Biotinylation Methods
The choice between site-specific and random biotinylation can be guided by the specific experimental needs. The following table summarizes the key differences in their performance characteristics.
| Feature | Site-Specific Biotinylation (this compound Concept) | Random Chemical Biotinylation (NHS-Ester) |
| Specificity | High (single, predetermined lysine residue)[1][2] | Low (multiple lysine residues and N-terminus)[3] |
| Homogeneity | High (uniformly labeled protein population)[1][2] | Low (heterogeneous mixture of biotinylated species)[1] |
| Stoichiometry | Controlled (typically 1:1 biotin-to-protein ratio)[2] | Uncontrolled (variable number of biotins per protein) |
| Impact on Protein Function | Minimized (labeling is distal to active sites)[1] | Potential for disruption if active site lysines are modified[4] |
| Reproducibility | High | Moderate to Low |
| Western Blot Appearance | Sharp, single band at the expected molecular weight | Can appear as a sharp band or a smear, depending on the degree of labeling |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible experiments.
Protocol 1: Site-Specific Enzymatic Biotinylation (Conceptual this compound)
This protocol is based on the principles of enzymatic biotinylation using BirA ligase and a recognition peptide tag.
Materials:
-
Protein of interest fused with a GGGYK-containing peptide tag (e.g., AviTag)
-
BirA biotin ligase[5]
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM ATP
-
10 mM Biotin
-
Stop Buffer (e.g., 100 mM EDTA)
-
Purification column to remove excess biotin (e.g., desalting column)
Procedure:
-
Set up the reaction mixture on ice:
-
Purified tagged protein (1-10 mg/mL)
-
10X Reaction Buffer (to a final concentration of 1X)
-
10 mM ATP (to a final concentration of 1 mM)
-
10 mM Biotin (to a final concentration of 1 mM)
-
BirA ligase (follow manufacturer's recommended concentration)
-
Nuclease-free water to the final volume.
-
-
Incubate the reaction at 30°C for 1 hour.[1]
-
Stop the reaction by adding Stop Buffer.
-
Remove excess, unreacted biotin using a desalting column according to the manufacturer's instructions.
-
The biotinylated protein is now ready for downstream applications, including Western blot analysis.
Protocol 2: Random Chemical Biotinylation of Lysine Residues
This protocol describes the labeling of primary amines using an NHS-ester of biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin reagent (e.g., EZ-Link NHS-Biotin)[6]
-
Anhydrous DMSO or DMF to dissolve the NHS-Biotin
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column to remove excess biotin (e.g., desalting column)
Procedure:
-
Dissolve the NHS-Biotin in DMSO or DMF immediately before use to a stock concentration of 10-20 mM.
-
Add the NHS-Biotin stock solution to the protein solution at a desired molar excess (e.g., 20-fold molar excess of biotin to protein).[7]
-
Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted biotin using a desalting column.
-
The biotinylated protein is now ready for Western blot analysis.
Protocol 3: Western Blot Validation of Biotinylated Proteins
This protocol outlines the detection of biotinylated proteins on a Western blot using streptavidin-HRP.
Materials:
-
Biotinylated protein samples
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system (PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate[8]
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the biotinylated protein samples on an SDS-PAGE gel. Load an appropriate amount of protein (e.g., 10-20 µg of total cell lysate or 100-500 ng of purified protein).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding of streptavidin-HRP.[9][10]
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:1,000 to 1:20,000, optimize for best results) for 1 hour at room temperature with gentle agitation.[9][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound streptavidin-HRP.[9][10]
-
Detection: Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.[8]
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
By following these protocols and considering the comparative data, researchers can effectively validate their protein biotinylation and choose the most suitable labeling strategy for their experimental goals.
References
- 1. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 9. novopro.cn [novopro.cn]
- 10. tools.thermofisher.com [tools.thermofisher.com]
GGGYK-Biotin vs. NHS-Biotin: A Comparative Guide to Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of numerous applications, from immunoassays to sophisticated drug delivery systems. The choice of biotinylation reagent is critical, dictating the specificity, efficiency, and functional integrity of the labeled protein. This guide provides an objective comparison between two distinct protein labeling strategies: the site-specific enzymatic approach using a GGGYK-biotin peptide with Sortase A and the classical chemical labeling method employing NHS-biotin.
Introduction to the Biotinylation Reagents
NHS-Biotin is a well-established, amine-reactive biotinylation reagent. Its N-hydroxysuccinimide (NHS) ester functionality readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3][4] This method is characterized by its simplicity and the commercial availability of various NHS-biotin derivatives with different spacer arm lengths.[2] However, due to the abundance of lysine residues on the surface of most proteins, NHS-biotin labeling is generally non-specific, resulting in a heterogeneous population of biotinylated proteins with varying numbers and locations of biotin tags.[5]
This compound , in the context of this guide, refers to a custom-synthesized peptide, typically with a sequence of Gly-Gly-Gly-Tyr-Lys, where biotin is attached to the lysine residue. This peptide is utilized in a site-specific enzymatic labeling method known as Sortase-Mediated Ligation (SML) .[6] The Sortase A (SrtA) enzyme from Staphylococcus aureus recognizes a specific pentapeptide motif (e.g., LPETG) engineered onto the C-terminus of a target protein.[7][8][9] SrtA cleaves the peptide bond between the threonine and glycine (B1666218) of this motif and subsequently ligates the N-terminal glycine of the this compound peptide, forming a new, native peptide bond.[8][10] This results in a homogeneously labeled protein with a single biotin molecule at a predetermined site.[11]
Mechanism of Action and Specificity
The fundamental difference between these two biotinylation methods lies in their mechanism and resulting specificity. NHS-biotin relies on chemical reactivity, leading to random labeling, whereas this compound, in conjunction with SrtA, offers precise, enzyme-driven, site-specific modification.
NHS-Biotin: Amine-Reactive Chemical Labeling
The NHS ester of biotin reacts with nucleophilic primary amines on the protein surface in a pH-dependent manner, typically between pH 7 and 9.[4] This reaction is a straightforward and rapid one-step process. However, the lack of control over which amines react leads to a heterogeneous product. This can potentially interfere with the protein's active sites or antibody-binding domains if lysine residues are present in these regions.[12]
This compound: Site-Specific Enzymatic Ligation
Sortase-mediated ligation is a two-step enzymatic process that offers unparalleled specificity. First, the target protein must be genetically engineered to include a sortase recognition motif (e.g., LPETG) at a desired location, often the C-terminus. Then, the Sortase A enzyme specifically recognizes this motif and catalyzes the transpeptidation reaction with the this compound peptide.[7][8] This ensures that biotin is attached only at the intended site, preserving the protein's functional domains.[11]
Quantitative Data Comparison
Direct, head-to-head quantitative comparisons of this compound (via SML) and NHS-biotin in published literature are limited. However, data from various studies on the individual methods provide insights into their respective performance.
| Parameter | This compound (via Sortase-Mediated Ligation) | NHS-Biotin |
| Labeling Specificity | Site-specific at the engineered sortase recognition motif.[7][11] | Non-specific, targets primary amines (lysine residues, N-terminus).[1][5] |
| Labeling Efficiency | Reported as high, with yields ranging from 30-50% to "quantitative".[11][13] Efficiency is dependent on reaction conditions (enzyme and substrate concentrations, reaction time). | Generally high, can achieve extensive labeling. The number of biotin molecules per protein can be controlled by the molar ratio of NHS-biotin to protein.[4] |
| Product Homogeneity | Homogeneous population of singly-labeled protein.[11] | Heterogeneous population with varying degrees and sites of labeling.[5] |
| Potential Impact on Protein Function | Minimal, as labeling is directed away from functional domains.[12] | Potential for disruption of function if lysine residues in active or binding sites are modified.[12] |
| Protein Recovery | Can be high, but requires additional purification steps to remove the sortase enzyme and unreacted peptide. | Can be high, requires purification to remove excess, unreacted NHS-biotin. |
| Workflow Complexity | More complex, requires genetic engineering of the target protein and enzymatic reaction with subsequent enzyme removal. | Simpler, one-step chemical reaction. |
Experimental Protocols
Protein Labeling with NHS-Biotin
This protocol is a general guideline for labeling a protein with NHS-biotin. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, at pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-biotin in DMF or DMSO to a concentration of 10-20 mg/mL.[1]
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin by dialysis against PBS or by using a desalting column.
Protein Labeling with this compound via Sortase-Mediated Ligation
This protocol outlines the general steps for site-specific biotinylation using SrtA and a this compound peptide. This method requires a protein with a C-terminal sortase recognition tag (e.g., LPETG) and a His-tag for purification.
Materials:
-
Target protein with a C-terminal LPETG-His6 tag
-
Sortase A (SrtA) enzyme (often expressed with a His-tag for removal)
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Ni-NTA resin
-
Wash and elution buffers for Ni-NTA chromatography
-
Desalting column or dialysis cassette
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein (e.g., 10-50 µM final concentration), this compound peptide (e.g., 0.5-1 mM final concentration), and Sortase A (e.g., 20-150 µM final concentration) in the sortase reaction buffer.[12][17]
-
Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.[12][17] The optimal reaction time should be determined by analyzing aliquots at different time points via SDS-PAGE.
-
Removal of Sortase and Unreacted Protein: After the reaction, the mixture will contain the biotinylated protein (with the His-tag cleaved off), unreacted target protein (with His-tag), and His-tagged Sortase A. Pass the reaction mixture over a Ni-NTA resin. The His-tagged SrtA and unreacted target protein will bind to the resin, while the desired biotinylated protein will be in the flow-through.[6]
-
Removal of Excess Peptide: The flow-through containing the biotinylated protein and excess this compound peptide is then purified using a desalting column or dialysis to remove the unreacted peptide.
-
Analysis: The purity and successful biotinylation of the final product can be confirmed by SDS-PAGE and Western blot using streptavidin-HRP.
Visualizing the Workflows
NHS-Biotin Labeling Reaction
Caption: Chemical reaction of NHS-biotin with primary amines on a protein.
Sortase-Mediated Ligation Workflow
Caption: Experimental workflow for sortase-mediated biotinylation.
Conclusion
The choice between this compound (via SML) and NHS-biotin for protein labeling is dictated by the specific experimental requirements. NHS-biotin offers a simple, rapid, and cost-effective method for general biotinylation where a heterogeneous product is acceptable. In contrast, this compound with sortase-mediated ligation provides a sophisticated approach for producing a homogeneous, site-specifically labeled protein. While the latter requires more upfront investment in molecular biology and purification, it is the superior choice for applications where preserving protein function and precise control over the biotinylation site are paramount. Researchers should carefully consider the trade-offs between specificity, workflow complexity, and the potential impact on protein activity when selecting the optimal biotinylation strategy for their research goals.
References
- 1. apexbt.com [apexbt.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. store.sangon.com [store.sangon.com]
- 5. Availability of NHS-biotin labeling to identify free protein lysine revealed by experiment and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sortase-mediated protein ligation: a new method for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 16. Affinity tags peptides - SB-PEPTIDE - Custom peptide synthesis [sb-peptide.com]
- 17. Production of unnaturally linked chimeric proteins using a combination of sortase-catalyzed transpeptidation and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Site-Specific Protein Labeling: GGGYK-Biotin vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise and selective labeling of proteins is paramount for a myriad of applications, from elucidating complex biological pathways to developing targeted therapeutics. This guide provides a comprehensive comparison of site-specific protein biotinylation using the GGGYK-Biotin peptide in conjunction with Sortase A, against two widely used alternative methods: chemical labeling with NHS esters and enzymatic labeling via BirA ligase. We will delve into the experimental data, protocols, and underlying mechanisms of each technique to provide a clear and objective assessment of their respective strengths and weaknesses.
At a Glance: Comparison of Biotinylation Methods
| Feature | Sortase A with this compound | NHS-Ester Biotinylation | BirA-Mediated Biotinylation |
| Principle | Enzymatic ligation of a this compound peptide to a protein containing a sortase recognition motif (e.g., LPXTG).[1][2][3] | Chemical conjugation of an NHS-ester activated biotin (B1667282) to primary amines (lysine residues and N-terminus) on the protein surface.[4][5][6] | Enzymatic ligation of biotin to a specific lysine (B10760008) residue within a 15-amino acid AviTag sequence fused to the target protein.[7] |
| Specificity | Site-specific at the engineered recognition motif, resulting in a homogeneous product.[1][2][3] | Random labeling of accessible primary amines, leading to a heterogeneous population of labeled proteins.[4][5][6] | Highly site-specific at the AviTag sequence, yielding a homogeneous product.[7] |
| Labeling Efficiency | Generally high, with reported yields often exceeding 90% under optimized conditions.[3] | Variable, dependent on the number of accessible amines and reaction conditions. Can lead to over-labeling or incomplete labeling. | High, with reports of near-quantitative biotinylation.[7] |
| Protein Function | Minimal impact on protein function due to site-specific modification away from active sites. | Potential for loss of function if labeling occurs at or near active sites or disrupts protein structure.[5] | Generally well-tolerated with minimal impact on protein function due to the specific and localized nature of the labeling.[7] |
| Requirements | Requires genetic engineering to introduce the sortase recognition motif (e.g., LPXTG) onto the target protein.[1][2][3] | No genetic modification of the target protein is needed. | Requires genetic engineering to fuse the AviTag sequence to the target protein.[7] |
| Reagents | Recombinant Sortase A enzyme and a custom-synthesized this compound peptide. | Commercially available NHS-ester biotinylation reagents. | Recombinant BirA ligase, biotin, and ATP. |
| Key Advantage | High specificity and control over the labeling site. | Simplicity and no requirement for protein engineering. | Exceptional specificity and efficiency. |
| Key Disadvantage | Requires protein engineering and optimization of the enzymatic reaction. | Lack of specificity, leading to heterogeneous products and potential loss of protein function. | Requires protein engineering to introduce the AviTag. |
Visualizing the Labeling Workflows
To better understand the distinct processes of each biotinylation method, the following diagrams illustrate the experimental workflows.
References
- 1. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic labeling of proteins: techniques and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GGGYK-Biotin and Enzymatic Biotinylation: Efficacy and Specificity
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of biotinylation method is critical. This guide provides an objective comparison between chemical biotinylation, exemplified by a GGGYK-peptide labeled with an NHS-ester biotin (B1667282) (termed GGGYK-Biotin), and enzymatic biotinylation using BirA ligase. This comparison is supported by experimental data and detailed protocols to inform the selection of the most appropriate technique for specific research applications.
The covalent attachment of biotin to proteins and other macromolecules is a cornerstone of modern biotechnology, enabling highly sensitive detection and robust purification strategies. The remarkable affinity between biotin and streptavidin is the foundation of these applications.[1] However, the method of biotin attachment can significantly impact the homogeneity, functionality, and specificity of the resulting conjugate.
This guide explores two predominant methodologies: the non-specific chemical modification of primary amines and the site-specific enzymatic approach.
Mechanism of Action: A Tale of Two Strategies
Chemical biotinylation, represented here by this compound, typically employs N-hydroxysuccinimide (NHS) esters of biotin. These reagents react with primary amines (-NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) (K) residues, forming stable amide bonds.[2] In the case of a GGGYK peptide, both the N-terminal glycine (B1666218) and the lysine side chain are potential sites for biotinylation. This method is straightforward but lacks specificity, potentially leading to a heterogeneous mixture of biotinylated products and modification of functionally important lysine residues.[3] Side reactions with serine, threonine, and tyrosine residues have also been reported, particularly at higher pH.[4][5]
Enzymatic biotinylation, in contrast, offers unparalleled specificity.[1] The E. coli biotin ligase, BirA, catalyzes the covalent attachment of biotin to a specific lysine residue within a 15-amino acid recognition sequence known as the AviTag (GLNDIFEAQKIEWHE).[3][6] This reaction is highly specific, ensuring that biotin is attached at a single, predetermined site.[3] Kinetic studies have shown that BirA biotinylates the AviTag sequence with high efficiency.[3]
Quantitative Performance: A Data-Driven Comparison
The choice between chemical and enzymatic biotinylation often hinges on the desired level of control and the acceptable degree of heterogeneity. The following table summarizes key performance metrics based on published data.
| Feature | This compound (Chemical Biotinylation) | Enzymatic Biotinylation (BirA) |
| Specificity | Moderate: Reacts with any accessible primary amine (Lysine, N-terminus).[7] | High: Reacts with a single lysine within a specific 15-amino acid tag (AviTag).[3] |
| Site of Labeling | Multiple potential sites, leading to a heterogeneous product.[6] | Single, predetermined site, resulting in a homogeneous product.[6] |
| Off-Target Reactions | Can occur with other nucleophilic residues (e.g., Ser, Thr, Tyr).[4][5] | Minimal to none reported. The reaction is highly specific to the recognition sequence.[3] |
| Labeling Efficiency | Variable, dependent on reaction conditions and protein structure. Can be less than 100%. | High, often approaching 100% completion.[8] |
| Impact on Protein Function | Higher risk of disrupting function if lysine residues are in active or binding sites.[3] | Lower risk of functional disruption due to site-specific labeling away from active sites.[3] |
| Reaction Conditions | Typically pH 7-9.[2] | Broader range, often around neutral pH.[1] |
| Requirements | Requires accessible primary amines on the target molecule. | Requires genetic fusion of the AviTag to the target protein.[6] |
Experimental Workflows and Signaling Pathways
The practical application of these two methods involves distinct workflows and underlying biochemical reactions.
This compound: Chemical Labeling Workflow
The chemical biotinylation of a peptide such as GGGYK with an NHS-ester biotin is a direct, one-step process.
Caption: Workflow for chemical biotinylation of a GGGYK peptide.
The reaction mechanism involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond.
Caption: Amine-reactive NHS-ester biotinylation mechanism.
Enzymatic Biotinylation Workflow
Enzymatic biotinylation requires the target protein to be engineered with an AviTag. The biotinylation is then carried out in a controlled enzymatic reaction.
Caption: Workflow for enzymatic biotinylation of an AviTag-fused protein.
The BirA-catalyzed reaction is a two-step process involving the activation of biotin with ATP.
Caption: Signaling pathway for BirA-catalyzed biotinylation.
Experimental Protocols
Protocol 1: Chemical Biotinylation of GGGYK Peptide with NHS-Biotin
This protocol describes a general procedure for biotinylating a peptide with primary amines.
Materials:
-
GGGYK Peptide
-
NHS-LC-Biotin
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium phosphate, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dialysis cassette (1 kDa MWCO) or desalting column (e.g., Sephadex G-25)
Procedure:
-
Peptide Preparation: Dissolve the GGGYK peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-LC-Biotin in DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-LC-Biotin solution to the peptide solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column equilibrated with the desired buffer.
Protocol 2: In Vitro Enzymatic Biotinylation of an AviTag-Fused Protein
This protocol details the site-specific biotinylation of a purified protein containing an AviTag.
Materials:
-
Purified AviTag-fused protein
-
Purified BirA ligase
-
100 mM ATP stock solution
-
50 mM D-Biotin stock solution
-
Reaction Buffer: e.g., PBS, pH 7.4
-
1 M MgCl2 stock solution
-
Affinity resin to remove tagged BirA (e.g., glutathione-agarose for GST-BirA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
AviTag-fused protein (to a final concentration of ~50-100 µM)
-
Reaction Buffer
-
MgCl2 (to a final concentration of 5 mM)
-
ATP (to a final concentration of 2 mM)
-
BirA ligase (e.g., at a 1:40 molar ratio of BirA to target protein)
-
D-Biotin (to a final concentration of 50 µM)
-
-
Incubation: Mix gently and incubate the reaction at 30°C for 1 hour. For sensitive proteins, the reaction can be performed at a lower temperature for a longer duration (e.g., 4°C overnight).
-
BirA Removal: If using a tagged BirA (e.g., GST-BirA or His-BirA), remove the ligase by passing the reaction mixture over the appropriate affinity resin.
-
Purification: Purify the biotinylated protein from excess biotin and ATP using a desalting column or dialysis.
-
Verification (Optional): The extent of biotinylation can be assessed by a streptavidin-gel shift assay on SDS-PAGE.
Conclusion
The choice between chemical biotinylation, as exemplified by this compound, and enzymatic biotinylation is dictated by the specific requirements of the application.
This compound (Chemical Approach) is advantageous for its simplicity and for applications where a high degree of labeling is desired and the precise location of the biotin is not critical. However, the inherent lack of specificity can lead to product heterogeneity and a potential loss of biological activity, which must be carefully considered and controlled.[3]
Enzymatic Biotinylation is the superior method when specificity, homogeneity, and preservation of protein function are paramount.[3] By ensuring a single biotin molecule is attached at a defined location, this technique provides unparalleled control, which is crucial for quantitative studies, structural biology, and the development of therapeutic conjugates. The main prerequisite is the need to genetically engineer the target protein to include the AviTag sequence.[6]
For researchers in drug development and other highly sensitive fields, the precision afforded by enzymatic biotinylation often outweighs the initial molecular biology overhead, providing more reliable and reproducible results.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Site-specific biotinylation of purified proteins using BirA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic biotinylation of recombinant antibody by biotin ligase retained in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating GGGYK-Biotin Labeled Protein Function
For researchers in drug development and molecular biology, the covalent attachment of biotin (B1667282) to a protein is an indispensable technique for detection, purification, and functional studies.[1][2] However, the very act of labeling can compromise a protein's function, leading to misleading results.[3] This guide provides a comprehensive comparison of labeling strategies, focusing on the site-specific sortase-mediated GGGYK-Biotin method, and outlines robust validation protocols to ensure the biological integrity of your labeled protein.
Comparison of Biotinylation Strategies: Site-Specific vs. Random Chemical
The method chosen for biotinylation has a profound impact on the likelihood of preserving protein function. The primary distinction lies between enzymatic methods that offer site-specific conjugation and chemical methods that randomly target common amino acid residues.
Site-Specific Enzymatic Labeling (Sortase-Mediated)
This advanced technique utilizes the bacterial transpeptidase Sortase A (SrtA). SrtA recognizes a specific C-terminal sorting motif (e.g., LPXTG) on the target protein and cleaves it, subsequently ligating a synthetic peptide containing an N-terminal glycine (B1666218) motif (e.g., this compound).[4] This results in a protein labeled with biotin at a precise, predetermined location, far from functionally critical sites.
Random Chemical Labeling (NHS-Ester)
The most common chemical method uses N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines found on lysine (B10760008) residues and the protein's N-terminus.[5] Because lysine residues are often abundant and distributed across the protein surface, this method results in a heterogeneous population of proteins with biotin attached at random locations.[2] This lack of control can easily lead to inactivation if labeling occurs within a binding interface or active site.[6]
Table 1: Comparison of Protein Biotinylation Methodologies
| Feature | Site-Specific Enzymatic (Sortase A with this compound) | Random Chemical (NHS-Ester Biotin) |
| Specificity | High: C-terminus or other engineered site.[4] | Low: Targets all accessible primary amines (Lys, N-terminus).[5] |
| Control over Stoichiometry | High: Produces a 1:1 protein-to-biotin ratio. | Low: Results in a heterogeneous mixture with variable biotin-to-protein ratios.[7] |
| Risk to Protein Function | Minimized: Label is directed away from active sites. | High: Risk of inactivating the protein by modifying critical lysine residues.[3][6] |
| Process Complexity | More complex: Requires protein engineering (adding LPXTG tag) and enzymatic reaction.[4] | Simple: Direct chemical reaction with purified protein.[8] |
| Typical Reagents | Target protein with LPXTG tag, Sortase A enzyme, this compound peptide.[4] | NHS-ester biotin, amine-free buffer (e.g., PBS).[8] |
Visualizing the Labeling Processes
The fundamental differences in these two approaches can be visualized through their respective workflows and mechanisms.
Experimental Protocols
Protocol 1: Site-Specific Biotinylation via Sortase A
This protocol is adapted from sortase-mediated ligation methods.[4]
-
Preparation :
-
Express and purify the target protein engineered with a C-terminal LPXTG motif and a His6 tag.
-
Synthesize or procure an N-terminally oligo-glycine (GGG) peptide with a biotinylated lysine (e.g., this compound).
-
Express and purify Sortase A enzyme.
-
-
Ligation Reaction :
-
Combine the target protein, a 5-10 fold molar excess of the this compound peptide, and Sortase A in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
-
Purification :
-
After the reaction, the mixture will contain the desired product, unreacted protein, excess peptide, and the His-tagged Sortase A.
-
Pass the reaction mixture over a Ni-NTA resin column. The unreacted starting protein and the Sortase A enzyme will bind to the resin.
-
The flow-through contains the purified, site-specifically biotinylated protein.
-
Perform buffer exchange or dialysis to remove excess peptide.
-
Protocol 2: Random Chemical Biotinylation via NHS-Ester
This is a general protocol for labeling with amine-reactive biotin.[5][8]
-
Preparation :
-
Dissolve the purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine are incompatible.[8]
-
Dissolve the Sulfo-NHS-LC-Biotin reagent in water immediately before use.
-
-
Labeling Reaction :
-
Add a 10-20 fold molar excess of the dissolved biotin reagent to the protein solution.
-
Incubate the reaction on ice or at room temperature for 30-60 minutes.
-
-
Purification :
-
Quench the reaction by adding a buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Remove excess, unreacted biotin using a desalting column, spin column, or dialysis.[9]
-
Validation of Biotinylation and Protein Function
Successful labeling must be confirmed, and more importantly, the protein's biological activity must be validated post-labeling.
Step 1: Confirming and Quantifying Biotin Incorporation
Before functional testing, it is crucial to confirm that the biotin tag has been successfully attached.
Table 2: Comparison of Methods to Confirm Biotinylation
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Detects the mass shift corresponding to the addition of the biotin tag. | Highly accurate; can confirm site of labeling with peptide mapping.[10][11] | Requires specialized equipment; can be difficult for large or glycosylated proteins.[11] |
| Streptavidin Gel-Shift Assay | Biotinylated protein is incubated with streptavidin, causing a detectable shift in molecular weight on an SDS-PAGE gel.[11][12] | Simple, widely accessible, provides qualitative assessment of labeling efficiency.[12] | Not quantitative; large proteins may show minimal shift. |
| HABA Assay | A colorimetric assay where biotin displaces HABA dye from avidin, causing a measurable change in absorbance.[3] | Quantitative, fast, does not require expensive equipment.[9] | Can be less accurate and consumes more of the protein sample.[3] |
Step 2: Validating Protein Function
This is the most critical step. The choice of assay depends on the protein's known biological role. Here, we use the example of a biotinylated antibody or ligand designed to bind a specific receptor.
Key Functional Assays:
-
ELISA (Enzyme-Linked Immunosorbent Assay) : This assay can quantify the binding capability of a biotinylated antibody to its immobilized antigen. A decrease in signal compared to the unlabeled control indicates a loss of function.[1][3]
-
Surface Plasmon Resonance (SPR) : SPR provides real-time, label-free analysis of binding kinetics (kₐ, kₑ) and affinity (Kₐ).[1] Comparing these parameters between the unlabeled and biotinylated protein gives a precise measure of functional impact.
-
Cell-Based Signaling Assays : If the biotinylated protein is a ligand intended to activate a cell surface receptor, its function can be tested by measuring downstream signaling events (e.g., phosphorylation of a target protein via Western Blot, or a reporter gene assay).
Example Functional Validation Data
The table below presents hypothetical data from a direct ELISA experiment comparing the binding of an antibody labeled by different methods. The signal (OD at 450 nm) corresponds to binding activity.
Table 3: Example ELISA Data for Functional Validation
| Antibody Concentration (nM) | Unlabeled Antibody (Control) | Site-Specifically Labeled Ab (this compound) | Randomly Labeled Ab (NHS-Biotin) |
| 100 | 2.15 | 2.09 | 1.15 |
| 50 | 1.88 | 1.81 | 0.82 |
| 25 | 1.45 | 1.41 | 0.51 |
| 12.5 | 0.95 | 0.91 | 0.25 |
| 6.25 | 0.52 | 0.49 | 0.12 |
| 0 | 0.05 | 0.05 | 0.05 |
| Calculated EC₅₀ (nM) | ~10 | ~10.5 | ~28 |
In this example, the site-specifically labeled antibody retains binding activity nearly identical to the unlabeled control. In contrast, the randomly labeled antibody shows a significant decrease in signal and a higher EC₅₀, indicating compromised function.
Conclusion
While biotinylation is a powerful tool, its application without rigorous validation can jeopardize experimental outcomes. Random chemical labeling, though simple, carries a significant risk of altering protein function. The use of site-specific enzymatic methods, such as Sortase A-mediated ligation of a this compound peptide, offers a superior alternative by ensuring a homogenous, precisely labeled product with a high likelihood of retained biological activity.[4] By combining a well-chosen labeling strategy with a systematic validation workflow that confirms both biotin incorporation and functional integrity, researchers can proceed with confidence in their downstream applications.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. DNA Biotinylation Kit | Biotin Labelling Kits | G-Biosciences [gbiosciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 12. Frontiers | Utilizing Biotinylated Proteins Expressed in Yeast to Visualize DNA–Protein Interactions at the Single-Molecule Level [frontiersin.org]
A Comparative Analysis of Sortase A Nucleophilic Substrates: GGGYK-Biotin in Focus
For researchers, scientists, and drug development professionals leveraging sortase-mediated ligation, the choice of nucleophilic substrate is critical for reaction efficiency and downstream applications. This guide provides a comparative analysis of various sortase substrates, with a special emphasis on the widely used GGGYK-Biotin, supported by experimental data and detailed protocols.
Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, has become an indispensable tool in protein engineering. It recognizes a specific C-terminal sorting signal, most commonly LPXTG, cleaves the peptide bond between threonine and glycine (B1666218), and ligates the C-terminus of the threonine to an N-terminal glycine of a nucleophilic substrate. This reaction, known as sortagging, allows for the site-specific modification of proteins with a wide array of functionalities, including biotin, fluorophores, and other proteins. The efficiency of this ligation is highly dependent on the nature of the nucleophilic substrate.
Performance Comparison of Sortase A Nucleophiles
The ideal nucleophilic substrate for SrtA should exhibit high affinity for the enzyme and lead to rapid and complete ligation. While the canonical nucleophile is a triglycine (B1329560) (GGG) motif, various alternatives have been developed and characterized. The following table summarizes the performance of several common nucleophilic substrates based on available experimental data.
| Nucleophilic Substrate | Structure/Motif | Key Performance Metrics | Notes |
| This compound | Gly-Gly-Gly-Tyr-Lys(Biotin) | Km (for GGG): 140 µM[1] Yield: Can achieve near-quantitative yields (~100%) with extended reaction times (e.g., 10 hours).[2] | A standard and widely used substrate for biotinylation. The tyrosine residue can be useful for spectrophotometric quantification. |
| Triglycine (GGG) | Gly-Gly-Gly | Qualitative Efficiency: High[3] | The fundamental nucleophile. Often used as a baseline for comparison. Lengthening the polyglycine chain beyond two glycines does not significantly enhance binding or catalysis.[3] |
| Glycine (G) | Gly | Qualitative Efficiency: High[3] | A single N-terminal glycine can be an effective nucleophile. |
| Ethylenediamine (B42938) | H₂N-CH₂-CH₂-NH₂ | Qualitative Efficiency: High[3] | A non-peptidic nucleophile that demonstrates efficient ligation. |
| Lysine (B10760008) | Lys | Qualitative Efficiency: Reduced activity compared to GGG, G, and ethylenediamine.[3] | The primary amine of the lysine side chain can act as a nucleophile, but with lower efficiency. |
| Cadaverine | H₂N-(CH₂)₅-NH₂ | Qualitative Efficiency: Reduced activity compared to GGG, G, and ethylenediamine.[3] | A non-peptidic nucleophile with lower efficiency than ethylenediamine. |
Note: Direct comparative kinetic data (kcat, Km, and kcat/Km) for all listed substrates under identical conditions is limited in the available literature. The efficiency of the ligation reaction is also dependent on the specific protein being modified, the sortase enzyme variant used, and reaction conditions.
Experimental Protocols
Below are detailed methodologies for key experiments involving sortase-mediated ligation.
Protocol 1: General Sortase-Mediated Biotinylation using this compound
This protocol describes a general workflow for the biotinylation of a target protein containing a C-terminal LPXTG motif using this compound as the nucleophile.
Materials:
-
Purified target protein with C-terminal LPXTG tag (e.g., LPETG)
-
Purified Sortase A (SrtA) enzyme (e.g., recombinant SrtA from S. aureus)
-
This compound
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Quenching buffer (e.g., SDS-PAGE loading buffer)
-
Analytical tools (e.g., SDS-PAGE, Western blot with streptavidin-HRP, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components to the desired final volume:
-
Target protein (final concentration: 10-50 µM)
-
This compound (final concentration: 0.5-1 mM)
-
Sortase A (final concentration: 20-150 µM)
-
Sortase reaction buffer
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 hour to overnight, depending on the desired yield and the specific reactants. For near-quantitative ligation, longer incubation times (e.g., 10 hours) may be necessary.[2]
-
Monitoring the Reaction: At different time points (e.g., 15 min, 1 hr, 3 hr, 5 hr, overnight), take a small aliquot of the reaction mixture and quench the reaction by adding an equal volume of quenching buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE to visualize the shift in molecular weight of the biotinylated target protein. Confirm biotinylation by Western blot using a streptavidin-HRP conjugate. For precise characterization, analyze the final product by mass spectrometry.
-
Purification (Optional): If necessary, the biotinylated protein can be purified from the reaction mixture using affinity chromatography (e.g., if the target protein has a purification tag) or size-exclusion chromatography to remove unreacted substrates and the sortase enzyme.
Protocol 2: Comparative Analysis of Nucleophile Efficiency
This protocol outlines a method to compare the efficiency of different nucleophilic substrates in a sortase-mediated ligation reaction.
Materials:
-
Purified target protein with a C-terminal LPXTG tag and a reporter (e.g., a fluorescent protein)
-
Purified Sortase A enzyme
-
A panel of nucleophilic substrates to be tested (e.g., this compound, GGG, Glycine, Ethylenediamine), each labeled with a distinguishable tag if necessary (e.g., different fluorophores).
-
Sortase reaction buffer
-
Analytical tools (e.g., SDS-PAGE with in-gel fluorescence scanning, HPLC, Mass Spectrometry)
Procedure:
-
Parallel Reactions: Set up parallel reactions for each nucleophilic substrate to be tested, following the general procedure outlined in Protocol 1. Ensure that the concentrations of the target protein, Sortase A, and the nucleophilic substrates are kept consistent across all reactions.
-
Time-Course Analysis: Take aliquots from each reaction at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quantitative Analysis: Analyze the formation of the ligated product at each time point using a quantitative method.
-
SDS-PAGE: Run the samples on an SDS-PAGE gel. If using a fluorescently labeled target protein, quantify the band intensity of the ligated product and the unreacted substrate using an in-gel fluorescence scanner.
-
HPLC: Use reverse-phase HPLC to separate the unreacted substrate from the ligated product and quantify the peak areas.
-
Mass Spectrometry: Use mass spectrometry to determine the relative abundance of the ligated product and the starting material.
-
-
Data Comparison: Plot the percentage of product formation over time for each nucleophile. This will provide a direct comparison of their reaction rates and overall efficiency under the tested conditions.
Visualizing the Workflow and Underlying Principles
The following diagrams, generated using Graphviz, illustrate the key processes in sortase-mediated ligation.
Caption: Workflow of Sortase A-mediated protein ligation.
Caption: Catalytic mechanism of Sortase A transpeptidation.
Conclusion
The choice of a nucleophilic substrate is a key determinant of success in sortase-mediated ligation. This compound stands out as a robust and widely adopted reagent for protein biotinylation, capable of achieving high yields. However, for applications where cost or steric hindrance might be a concern, simpler nucleophiles like triglycine or even a single glycine residue can be highly effective alternatives. Non-peptidic nucleophiles such as ethylenediamine also show promise, expanding the chemical diversity that can be introduced via sortagging. Researchers should consider the specific requirements of their experiment, including desired yield, reaction time, and the nature of the protein and label, when selecting the optimal nucleophilic substrate. The provided protocols and diagrams offer a foundational framework for designing and executing successful sortase-mediated ligation experiments.
References
Assessing the Specificity of GGGYK-Biotin Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is paramount for elucidating their function, interactions, and localization. This guide provides a comprehensive comparison of sortase-mediated biotinylation, using a GGGYK-Biotin probe, against other prevalent protein labeling techniques. The focus is on the specificity of labeling, supported by experimental data and detailed protocols.
Executive Summary
Sortase-mediated labeling, a chemoenzymatic technique, offers superior specificity compared to traditional chemical labeling methods. This approach utilizes the enzyme Sortase A to recognize a specific amino acid motif (e.g., LPETG) engineered into a target protein and covalently attach a probe, such as a this compound peptide. This site-specific modification minimizes off-target labeling and preserves protein function, which is critical for reliable downstream applications. In contrast, conventional methods like N-hydroxysuccinimide (NHS)-ester biotinylation, while simpler to implement, often result in heterogeneous labeling at multiple sites, potentially impacting the protein's biological activity. Proximity-based labeling methods offer an alternative for mapping protein interaction networks but are not designed for labeling a specific protein of interest with high precision.
Comparison of Protein Biotinylation Techniques
The choice of a biotinylation strategy depends critically on the experimental goals. Here, we compare three distinct approaches: Sortase-mediated ligation, NHS-ester chemical labeling, and proximity-dependent biotinylation.
| Parameter | Sortase-Mediated Labeling (e.g., GGG-Biotin) | NHS-Ester Biotinylation | Proximity-Dependent Biotinylation (e.g., BioID, APEX2) |
| Specificity | Site-specific at a pre-defined recognition motif (e.g., LPETG)[1][2][3]. | Non-specific, targets primary amines (lysine residues and N-terminus)[4]. | Labels proteins in close proximity to a bait protein, not a specific target protein. |
| Labeling Efficiency | High, can exceed 95% with optimized systems like proximity-based sortase-mediated ligation (PBSL)[5]. | Generally high, can be over 90%[6]. | Variable, depends on the enzyme, labeling time, and substrate availability. |
| Impact on Protein Function | Minimal, as labeling is at a specific, often inert, location. | Can be significant due to labeling of functionally important lysine (B10760008) residues[4]. | Not applicable for specific protein labeling; bait protein function can be affected by fusion to the labeling enzyme. |
| Requirements | Genetically engineered target protein, purified Sortase A enzyme, and peptide probe. | Commercially available reagents, suitable buffer conditions. | Genetically encoded bait-enzyme fusion, biotin (B1667282), and for APEX2, hydrogen peroxide. |
| Key Advantage | High specificity and homogeneity of the labeled product[1][7]. | Simplicity and ease of use. | Enables mapping of protein-protein interactions in a cellular context. |
| Key Disadvantage | Requires genetic modification of the target protein. | Lack of specificity leading to heterogeneous products. | Not suitable for labeling a specific protein of interest. |
Experimental Data on Labeling Efficiency
Direct quantitative comparisons of off-target effects between these methods in a single study are limited. However, data on labeling efficiency from various studies highlight the effectiveness of each technique.
Table 1: Reported Labeling Efficiencies of Different Biotinylation Methods
| Labeling Method | System | Reported Efficiency | Reference |
| Proximity-Based Sortase-Mediated Ligation (PBSL) | anti-CD3 ScFv | >95% | [5] |
| NHS-Ester Biotinylation (Sulfo-NHS-SS-Biotin) | HeLa cell lysate peptides | ~88% of peptides biotinylated | [8] |
| NHS-Ester Biotinylation (Sulfo-NHS-Biotin) | HeLa cell lysate peptides | ~76% of peptides biotinylated | [8] |
| Fluorometric Peptide Assay with NHS-Biotin | Peptides | >90% | [6] |
Experimental Workflows and Signaling Pathway Analysis
To illustrate the application of these labeling techniques, we will consider the biotinylation of a G-protein coupled receptor (GPCR) to study its role in cell signaling.
Sortase-Mediated Labeling of a GPCR
This workflow allows for the specific biotinylation of a GPCR, for example, at its extracellular N-terminus, to study ligand binding or receptor trafficking without interfering with intracellular signaling domains.
Caption: Workflow for Sortase-Mediated GPCR Biotinylation.
GPCR Signaling Pathway
The specific labeling of a GPCR can be used to investigate its role in signaling cascades, such as the activation of G-proteins and downstream effectors.
Caption: Simplified GPCR Signaling Cascade.
Detailed Experimental Protocols
Protocol 1: Sortase A-Mediated Biotinylation of a Target Protein
This protocol is adapted for the C-terminal labeling of a target protein containing a Sortase A recognition motif (LPETG) with a this compound probe.
Materials:
-
Target protein with a C-terminal LPETG-His6 tag in a suitable buffer (e.g., Tris-HCl, NaCl, pH 7.5).
-
Purified Sortase A enzyme.
-
This compound peptide probe.
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5.
-
Quenching buffer.
-
Purification resin (e.g., Ni-NTA for removal of unreacted protein and Sortase A).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein (final concentration 10-50 µM), this compound probe (final concentration 0.5-1 mM), and Sortase A (final concentration 20-150 µM) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 3 hours. The optimal time may need to be determined empirically.
-
Quenching (Optional): Stop the reaction by adding a quenching buffer or by proceeding directly to purification.
-
Purification: Purify the biotinylated protein from the reaction mixture. If a His6 tag is present on the unreacted protein and the Sortase A, Ni-NTA affinity chromatography can be used to remove them, as the tag is cleaved off during the ligation.
-
Analysis: Analyze the purified, labeled protein by SDS-PAGE and Western blot (using streptavidin-HRP) to confirm successful biotinylation. Mass spectrometry can be used to confirm site-specific labeling.
Protocol 2: NHS-Ester Biotinylation of Cell Surface Proteins
This protocol describes a general method for biotinylating cell surface proteins using an amine-reactive Sulfo-NHS-Biotin reagent.
Materials:
-
Adherent cells cultured in a petri dish.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Sulfo-NHS-Biotin reagent.
-
Quenching Buffer: PBS containing 100 mM glycine.
-
Lysis Buffer.
Procedure:
-
Cell Preparation: Wash the cultured cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Biotinylation Reaction: Add a freshly prepared solution of Sulfo-NHS-Biotin in PBS (e.g., 0.5 mg/mL) to the cells. Incubate on ice for 30 minutes with gentle agitation.
-
Quenching: Remove the biotinylation reagent and wash the cells once with the Quenching Buffer. Incubate the cells with the Quenching Buffer for 5-10 minutes on ice to quench any unreacted biotin reagent.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer.
-
Analysis: The biotinylated proteins in the cell lysate can be analyzed by Western blot or used for pull-down experiments with streptavidin-agarose beads.
Conclusion
Sortase-mediated labeling with probes like this compound provides a highly specific and efficient method for protein biotinylation. Its ability to target a pre-determined site on a protein of interest makes it a superior choice for applications where maintaining protein function and homogeneity of the labeled product is crucial. While chemical methods like NHS-ester biotinylation are simpler, they lack specificity and can lead to a heterogeneous population of labeled proteins with potentially altered activity. Proximity labeling techniques serve a different purpose, mapping protein interactomes rather than labeling a specific protein. For researchers requiring precise, site-specific protein labeling for functional studies, sortase-mediated ligation is a powerful and increasingly accessible tool.
References
- 1. Detectability of Biotin Tags by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity-based Sortase-mediated Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Performance of Biotinylated Peptides in Cellular Assays: A Comparative Guide
For researchers and professionals in drug development, the precise labeling and tracking of molecules within cellular systems are paramount. Biotinylated peptides, such as the custom peptide GGGYK-Biotin, offer a versatile tool for these applications. This guide provides a comprehensive comparison of the performance of biotinylated peptides in various cell types against alternative labeling technologies, supported by experimental data and detailed protocols.
Introduction to this compound and Biotinylated Peptides
This compound is a custom-synthesized peptide composed of Glycine-Glycine-Glycine-Tyrosine-Lysine, with a biotin (B1667282) molecule covalently attached, typically at the primary amine of the lysine (B10760008) residue. The "GGGY" sequence can serve various functions, including acting as a spacer or a specific binding motif, while the biotin tag enables highly specific detection and purification through its strong interaction with avidin (B1170675) or streptavidin.
The performance of such peptides can vary significantly depending on the cell type and the specific application, which commonly include cell surface labeling, protein pull-down assays, and the study of peptide internalization.
Comparative Performance Data
While specific comparative data for the this compound peptide across multiple cell lines is not publicly available, we can compare the general performance of biotinylated peptides against other common labeling techniques.
Table 1: Comparison of Labeling Technologies for Cellular Assays
| Feature | Biotinylated Peptides | Fluorescent Dyes (e.g., FITC, Alexa Fluor) | Enzymatic Tags (e.g., HaloTag, SNAP-tag) |
| Specificity | High (Biotin-Streptavidin) | Moderate to High | High (Covalent labeling) |
| Signal Amplification | Yes (e.g., Streptavidin-HRP) | Limited | No (Stoichiometric labeling) |
| Live-Cell Imaging | Indirectly, with fluorescent streptavidin | Yes | Yes |
| Pull-down/Purification | Excellent | No | Yes |
| Cell Permeability | Generally low (can be enhanced with CPPs) | Variable | Requires genetic encoding of the tag |
| Photostability | Not applicable (detection is enzymatic or affinity-based) | Variable (photobleaching can occur) | High |
| Cost | Moderate | Low to Moderate | High (requires genetic modification) |
Table 2: Considerations for Use in Different Cell Types
| Cell Type | Application | Biotinylated Peptide Performance Considerations | Alternative Approaches |
| Adherent Cells (e.g., HEK293, HeLa, A549) | Cell Surface Labeling | Efficient labeling of exposed primary amines.[1][2] Potential for non-specific binding can be minimized with proper blocking steps. | Direct conjugation of fluorescent dyes to surface proteins. |
| Internalization Studies | Uptake efficiency can be quantified using cleavable biotin reagents and flow cytometry.[3][4][5] | Live-cell imaging with fluorescently-labeled peptides. | |
| Pull-down Assays | Effective for isolating interacting partners from cell lysates.[6][7][8] | Co-immunoprecipitation (Co-IP) using a specific antibody against the target. | |
| Suspension Cells (e.g., Jurkat, K562) | Cell Surface Labeling | Requires careful handling to minimize cell loss during washing steps. | Flow cytometry with fluorescently-labeled antibodies. |
| Internalization Studies | Amenable to high-throughput screening using flow cytometry. | Confocal microscopy with time-lapse imaging. | |
| Primary Cells | General Use | Lower transfection efficiency for enzymatic tags makes biotinylated peptides a good alternative. Cell viability should be carefully monitored. | Minimal manipulation techniques like direct fluorescent labeling are often preferred. |
Experimental Protocols
Cell Surface Protein Biotinylation
This protocol describes the labeling of cell surface proteins using a membrane-impermeable biotinylation reagent.[1][2][4]
Materials:
-
Cells cultured to ~80-90% confluency
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
Procedure:
-
Wash cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Incubate cells with the biotinylation reagent dissolved in PBS for 30 minutes at 4°C with gentle agitation.
-
Remove the biotinylation solution and quench the reaction by adding quenching buffer for 15 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Clarify the cell lysate by centrifugation.
-
Incubate the lysate with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the biotinylated proteins for downstream analysis (e.g., Western blotting).
Biotinylated Peptide Pull-Down Assay
This protocol is for identifying proteins that interact with a biotinylated peptide from a cell lysate.[6][7][8]
Materials:
-
Cell lysate
-
Biotinylated peptide (e.g., this compound)
-
Streptavidin-conjugated magnetic beads[9]
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with beads that do not have streptavidin to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the biotinylated peptide for 1-2 hours at 4°C with rotation.
-
Add streptavidin-conjugated magnetic beads and incubate for another hour at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Peptide Internalization Assay
This protocol quantifies the uptake of a biotinylated peptide into cells.[5][10][11][12]
Materials:
-
Cells in suspension or plated in a multi-well plate
-
Biotinylated peptide
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC)
-
Trypan blue (to quench extracellular fluorescence)
-
Flow cytometer
Procedure:
-
Incubate the cells with the biotinylated peptide at 37°C for various time points.
-
Place the cells on ice to stop internalization and wash with ice-cold PBS.
-
Incubate the cells with fluorescently-labeled streptavidin on ice to label any peptide remaining on the cell surface.
-
Wash the cells to remove unbound streptavidin.
-
Resuspend the cells in PBS. For quantifying only internalized peptide, add trypan blue to quench the fluorescence of surface-bound streptavidin.
-
Analyze the cells by flow cytometry to measure the fluorescence intensity, which corresponds to the amount of peptide taken up by the cells.
Visualizations
Signaling Pathway: Endocytosis of a Biotinylated Peptide
The uptake of extracellular molecules like biotinylated peptides into cells often occurs through endocytosis. The specific pathway can vary between cell types but generally involves the formation of vesicles from the plasma membrane.
Caption: Generalized pathway for receptor-mediated endocytosis of a biotinylated peptide.
Experimental Workflow: Biotinylated Peptide Pull-Down Assay
The following diagram illustrates the key steps in a pull-down assay to identify protein interaction partners of a biotinylated peptide.
Caption: Workflow for a pull-down assay using a biotinylated peptide.
References
- 1. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 2. Surface protein biotinylation [protocols.io]
- 3. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. bioclone.net [bioclone.net]
- 9. neb.com [neb.com]
- 10. Comparison of cellular uptake using 22 CPPs in 4 different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Biotinylation: GGGYK-Biotin in Sortase-Mediated Ligation vs. Traditional NHS-Ester Biotinylation
For researchers, scientists, and drug development professionals, the specific and efficient biotinylation of proteins is crucial for a multitude of applications, from affinity purification to cellular imaging. This guide provides a detailed comparison between a site-specific enzymatic method utilizing a GGGYK-Biotin peptide and the conventional chemical approach using N-hydroxysuccinimide (NHS)-ester biotinylation reagents.
Introduction to Biotinylation Techniques
Biotinylation is the process of covalently attaching biotin (B1667282) to a protein or other macromolecule. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) is then exploited for detection, purification, or immobilization. The choice of biotinylation method can significantly influence the functionality of the labeled protein.
-
NHS-Ester Biotinylation : This is a widely used chemical method that targets primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on the protein surface. While straightforward, this method can result in heterogeneous labeling, with a random number of biotin molecules attached at various positions. This lack of specificity can potentially obstruct active sites or interfere with the protein's natural interactions.[1][2]
-
Sortase-Mediated Ligation (SML) with this compound : This enzymatic method offers site-specific protein modification. The bacterial transpeptidase Sortase A (SrtA) recognizes a specific sorting motif (e.g., LPXTG) engineered into the C-terminus of a target protein and cleaves the peptide bond between threonine and glycine. It then catalyzes the formation of a new peptide bond with an N-terminal oligo-glycine (GGG) nucleophile, in this case, a peptide containing GGGYK with a biotinylated lysine.[3] This results in a homogeneously biotinylated protein population with the label at a predetermined location.[3]
Performance Comparison: this compound (SML) vs. NHS-Biotin
The following table summarizes the key performance differences between the two methods, drawing on the principles of each technique and data from related studies.
| Feature | This compound (Sortase-Mediated Ligation) | NHS-Biotin (Amine-Reactive) |
| Specificity | Site-specific at a C-terminal LPXTG motif[3] | Non-specific; targets primary amines (N-terminus, Lysine residues)[1][2] |
| Homogeneity | Produces a homogeneous population of labeled protein[3] | Results in a heterogeneous population with varying degrees of labeling[1] |
| Control over Labeling | High; 1:1 stoichiometry of biotin to protein can be achieved[3] | Low; degree of labeling is dependent on reaction conditions and protein surface chemistry |
| Potential for Protein Inactivation | Low; labeling is directed away from the protein core at the C-terminus[3] | Higher; random labeling can disrupt active sites or binding interfaces[1] |
| Workflow Complexity | More complex; requires protein engineering (adding LPXTG tag) and enzymatic reaction[1][3] | Simpler; a one-step chemical reaction[1] |
| Typical Labeling Efficiency | Dependent on SrtA enzyme activity and reaction optimization[3] | Generally high, but can be variable. Studies have shown efficiencies around 76% for biotin-NHS.[4] |
Case Study: Biotinylation of Glycan-Binding Proteins using this compound
A study on engineered glycan-binding proteins (GBPs) successfully utilized sortase-mediated ligation to label the C-terminus of their proteins with a peptide of the sequence GGGYK[K-biotin]T-amide.[3] This approach allowed for the site-specific incorporation of biotin, which was crucial for their subsequent application in dot blot assays to detect glycoproteins. The study validated the successful biotinylation via Western blot analysis with streptavidin.[3]
Comparative Dot Blot Analysis
In this case study, the performance of the SML-biotinylated glycan-binding protein (GBP 2.4.I-biotin) was compared to a commercially available biotinylated lectin, Jacalin-biotin, for the detection of mucins known to carry the TF epitope. The results demonstrated that the GBP labeled via SML with this compound performed effectively in this application.[3]
Experimental Protocols
Protocol 1: Sortase-Mediated Ligation with this compound
This protocol is based on the methodology described for labeling rcSso7d glycan-binding proteins.[3]
1. Protein and Peptide Preparation:
-
Express and purify the target protein engineered with a C-terminal LPETGG motif followed by a His6 tag.
-
Synthesize or procure the oligo-glycine peptide with the sequence GGGYK(Biotin)T-amide.
2. Sortase-Mediated Ligation Reaction:
-
Combine the purified target protein, the this compound peptide, and the Sortase A enzyme in a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).[3]
3. Purification of the Biotinylated Protein:
-
Following the ligation reaction, the His6 tag is displaced from the target protein.[3]
-
Pass the reaction mixture over a Ni-NTA resin column to remove the unreacted starting protein and the His-tagged Sortase A enzyme.[3]
-
The flow-through containing the purified, biotinylated protein is collected.
-
Perform desalting or buffer exchange to remove excess peptide.[3]
4. Validation:
-
Confirm successful biotinylation by SDS-PAGE and Western blot analysis using streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).[3]
Protocol 2: General NHS-Ester Biotinylation
This is a general protocol for labeling proteins with an amine-reactive biotin, such as Sulfo-NHS-Biotin.[1][4]
1. Reagent Preparation:
-
Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0). Avoid buffers containing primary amines like Tris.
-
Immediately before use, dissolve the NHS-biotin reagent in an anhydrous organic solvent like DMSO or in water if using a water-soluble variant (Sulfo-NHS-biotin).[2]
2. Biotinylation Reaction:
-
Add a molar excess of the dissolved NHS-biotin reagent to the protein solution. The optimal protein-to-biotin molar ratio should be determined empirically.
-
Incubate the reaction on ice or at room temperature for 30 minutes to 2 hours.
3. Removal of Excess Biotin:
-
Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to consume any unreacted NHS-biotin.
-
Remove excess, non-reacted biotin by dialysis, gel filtration (desalting column), or buffer exchange.
4. Validation:
-
Assess the degree of biotinylation using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
Visualizing the Workflows
The following diagrams illustrate the distinct workflows for sortase-mediated ligation with this compound and traditional NHS-ester biotinylation.
References
Safety Operating Guide
Navigating the Disposal of GGGYK-Biotin: A Guide to Safe Laboratory Practices
Immediate Safety and Handling Precautions
Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling GGGYK-Biotin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[2]
-
Avoid Contact: Prevent contact with skin and eyes.[2] In case of accidental contact, rinse the affected area thoroughly with water.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a non-hazardous chemical waste, unless it has been mixed with hazardous materials.
1. Waste Characterization:
-
Purity Assessment: Confirm that the this compound waste is not contaminated with any hazardous solvents, heavy metals, or other regulated substances. If the biotinylated peptide has been used in experiments with hazardous materials, it must be disposed of as hazardous waste according to your institution's guidelines.[5]
-
Consult Safety Data Sheets (SDS): Although a specific SDS for this compound is unavailable, reviewing the SDS for D-Biotin and other biotinylated compounds can provide valuable safety information.[1][3][4] These documents consistently indicate that biotin (B1667282) is not a hazardous substance.[1]
2. Containerization and Labeling:
-
Solid Waste: Place solid this compound waste in a suitable, sealed container to prevent dust formation.[2]
-
Liquid Waste: Collect solutions containing this compound in a clearly labeled, sealed container.
-
Labeling: Label the waste container clearly as "Non-Hazardous Waste: this compound". Include the approximate amount and date. Proper labeling is crucial for waste management personnel.[5]
3. Disposal Path:
-
Non-Hazardous Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash that is designated for non-hazardous chemical waste.[6][7]
-
Non-Hazardous Liquid Waste: Aqueous solutions of this compound, free of any hazardous materials, may be permissible for drain disposal with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) office.[7] Always seek institutional approval before disposing of any chemical waste down the drain. [7][8]
-
Contaminated Waste: If this compound is mixed with hazardous materials, it must be disposed of through your institution's hazardous waste program.[8] This involves specific labeling, storage, and pickup procedures.
4. Institutional Guidelines:
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on non-hazardous waste disposal.[6][8] They can provide information on local regulations and facility-specific procedures.
-
Waste Pickup: For larger quantities or if you are uncertain about the disposal method, arrange for a waste pickup through your EHS office.[5][8]
Quantitative Data Summary
While no specific quantitative data for this compound disposal exists, the properties of D-Biotin provide a useful reference.
| Property | Value | Source |
| Physical State | Solid | [3] |
| Appearance | White | [3] |
| Solubility | Soluble in water | [3] |
| Hazard Classification | Not a hazardous substance or mixture | [1][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. targetmol.com [targetmol.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
